1,1'-BI(Cyclopropyl)-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6(3-4-6)5-1-2-5/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSBJFZXDBBUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650965 | |
| Record name | [1,1'-Bi(cyclopropane)]-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882489-65-8 | |
| Record name | [1,1'-Bi(cyclopropane)]-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,1'-Bi(cyclopropyl)-1-amine
Introduction
1,1'-Bi(cyclopropyl)-1-amine, a unique primary amine featuring a bicyclopropyl scaffold, is a compound of increasing interest within the realms of pharmaceutical and agrochemical research. Its rigid, three-dimensional structure imparts distinct conformational properties that are highly sought after in modern drug design and the development of novel bioactive molecules. The cyclopropyl moiety is a well-recognized bioisostere for phenyl rings and other functional groups, often leading to improved metabolic stability, enhanced potency, and altered selectivity profiles of drug candidates. A thorough understanding of the fundamental physical properties of this compound is paramount for its effective utilization in synthesis, formulation, and biological screening.
This technical guide provides a comprehensive overview of the core physical properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by not only presenting available data but also by providing detailed, field-proven methodologies for the experimental determination of these properties. The causality behind experimental choices is elucidated to empower researchers in their laboratory endeavors.
Molecular Structure and Key Features
The structure of this compound is characterized by two cyclopropyl rings joined at a quaternary carbon, which is also bonded to an amino group. This arrangement results in a sterically hindered yet conformationally constrained molecule.
Caption: Molecular structure of this compound.
Physical Properties
A summary of the known and predicted physical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are yet to be reported in the literature.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₁₁N | - |
| Molecular Weight | 97.16 g/mol | - |
| CAS Number | 102735-77-3 | - |
| Appearance | Colorless liquid (predicted) | General property of low molecular weight amines |
| Odor | Amine-like, fishy (predicted) | General property of low molecular weight amines |
| Boiling Point | 136.1 °C at 760 mmHg | [1] |
| Melting Point | Data not available | - |
| Density | 1.128 g/cm³ | [1] |
| Flash Point | 34.7 °C | [1] |
| Solubility | Data not available | - |
Experimental Protocols for Physical Property Determination
The following section details robust, self-validating protocols for the experimental determination of the key physical properties of this compound. The rationale behind each step is provided to ensure technical accuracy and reproducibility.
Melting Point Determination (for the Hydrochloride Salt)
Given that the free amine is a liquid at or near room temperature, determination of a sharp melting point is more practical for its solid salt derivative, such as the hydrochloride salt. The synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been reported, and it is a colorless powder.[2][3]
Methodology:
-
Sample Preparation: A small, dry sample of this compound hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
A preliminary rapid heating run is performed to determine an approximate melting range.
-
A fresh sample is then heated at a slower rate (1-2 °C per minute) starting from approximately 20 °C below the estimated melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate melting point determination. Using a fresh sample for the precise measurement is important as the initial melt may have undergone some decomposition.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
The solubility of this compound is a critical parameter for its application in various solvent systems for reactions, purifications, and biological assays.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarity should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.
-
Procedure:
-
To a series of small, clean test tubes, add 1 mL of each selected solvent.
-
To each tube, add a small, measured amount of this compound (e.g., 10 µL) and vortex thoroughly.
-
Visually inspect for miscibility or the formation of a single phase.
-
If the amine dissolves, continue adding aliquots (e.g., 10 µL) until saturation is reached (persistent cloudiness or a second phase).
-
The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively estimated.
-
For aqueous solubility, the pH of the resulting solution should be measured using a calibrated pH meter, as the basicity of the amine will influence its water solubility.
-
Causality: The "like dissolves like" principle is the guiding concept here. The polarity of this compound, with its nonpolar bicyclopropyl core and polar amino group, will dictate its solubility in different solvents. The basicity of the amine allows for its protonation in acidic aqueous solutions, forming a more polar and thus more water-soluble ammonium salt.
Spectral Data and Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to be complex in the aliphatic region due to the overlapping signals of the cyclopropyl protons.
-
Expected Chemical Shifts (in CDCl₃):
-
-NH₂: A broad singlet, typically in the range of δ 1.0-2.5 ppm. The chemical shift and peak shape are highly dependent on concentration and solvent.
-
Cyclopropyl protons (-CH₂-): A series of complex multiplets in the upfield region, likely between δ 0.0 and 0.8 ppm. The diastereotopic nature of the methylene protons on each ring will lead to complex splitting patterns.
-
For the hydrochloride salt in D₂O, the reported ¹H NMR spectrum shows multiplets for the cyclopropyl protons in the regions of δ 1.30–1.26, 0.71–0.60, 0.60–0.55, 0.49–0.42, and 0.13–0.08 ppm.[2][3] The absence of the -NH₂ peak is expected due to exchange with the deuterium of the solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
-
Expected Chemical Shifts (in CDCl₃):
-
Quaternary Carbon (C-NH₂): This carbon is expected to be the most downfield of the sp³ carbons, likely in the range of δ 30-40 ppm.
-
Cyclopropyl Carbons (-CH₂-): These carbons will appear in the upfield region, typically between δ 0 and 20 ppm.
-
For a related compound, tert-butyl 1-(cyclopropyl)cyclopropylcarbamate, the quaternary carbon appears at δ 34.1 ppm, and the cyclopropyl methylene carbons are observed at δ 11.9 and 2.6 ppm.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of the primary amine functional group.
-
Expected Characteristic Absorptions:
-
N-H Stretch: Two characteristic medium-intensity bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.[4]
-
N-H Bend (Scissoring): A medium to strong absorption is anticipated around 1590-1650 cm⁻¹.
-
C-N Stretch: A weak to medium absorption is expected in the range of 1020-1250 cm⁻¹.
-
C-H Stretch (Cyclopropyl): Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on a cyclopropyl ring.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (97.16).
-
Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this would involve the cleavage of a cyclopropyl ring, leading to resonance-stabilized fragments.
-
Conclusion
This technical guide has synthesized the available physical property data for this compound and provided detailed, scientifically grounded protocols for their experimental determination. While some key experimental data, particularly for the free amine's melting point, solubility, and complete spectral characterization, remain to be fully elucidated in publicly accessible literature, the information and methodologies presented herein offer a robust framework for researchers working with this important chemical entity. As the significance of bicyclopropyl scaffolds in medicinal and agricultural chemistry continues to grow, a comprehensive understanding of the physical properties of building blocks like this compound will be increasingly critical for the advancement of these fields.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28064676, this compound. Retrieved from [Link]
- de Meijere, A., von Seebach, M., Zöllner, S., Kozhushkov, S. I., Belov, V. N., Boese, R., & Bläser, D. (2001). Symmetrical and Unsymmetrical Bicyclopropylidenes: A New Class of Bicyclic Alkenes. Chemistry – A European Journal, 7(19), 4021-4034.
-
Kulinkovich, O. G., de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1021–1025. [Link]
-
National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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University of Calgary. (n.d.). Melting Point. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Solubility. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Spectroscopy of Amines. Retrieved from [Link]
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Spectroscopic Blueprint of a Key Pharmaceutical Building Block: 1,1'-Bi(cyclopropyl)-1-amine
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and agrochemical research, the demand for novel molecular scaffolds is insatiable. Among these, derivatives of 1,1'-bicyclopropyl have emerged as privileged structures, bestowing unique conformational and metabolic properties upon biologically active agents. The cornerstone of this chemical family, 1,1'-bi(cyclopropyl)-1-amine, serves as a critical starting material for a multitude of patented compounds, from hepatitis C inhibitors to advanced pesticides.[1]
The synthetic accessibility of this amine has been a subject of significant process development, moving from lower-yielding protocols to scalable routes involving Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid.[1][2] However, the successful synthesis and quality control of such a crucial intermediate hinge entirely on rigorous analytical characterization. The identity, purity, and structural integrity of each batch must be unequivocally confirmed before its deployment in multi-step synthetic campaigns where failures can have monumental financial and temporal repercussions.
This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. It is designed for researchers, process chemists, and quality control analysts who handle this molecule. Beyond merely presenting data, this document elucidates the causality behind the spectral features, grounding the interpretation in the fundamental principles of chemical structure and spectroscopic science. Every piece of data is a structural question answered; this guide teaches you how to interpret those answers.
Molecular Structure and Synthetic Context
A robust analytical discussion begins with a clear understanding of the molecule's genesis. The primary scalable route to this compound (or (1-cyclopropyl)cyclopropylamine) involves the synthesis of its N-Boc protected precursor, which is then deprotected to yield the target amine, often as a hydrochloride salt for stability and ease of handling.[1][2]
The workflow provides critical context for the analytical chemist: potential impurities may include the starting carboxylic acid, the N-Boc protected intermediate, or byproducts from the Curtius rearrangement. Spectroscopic analysis must therefore not only confirm the presence of the desired product but also rule out these process-related impurities.
Caption: Synthetic route to this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise topology of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the unique dicyclopropyl framework.
¹H NMR Spectroscopy: Deciphering the Cyclopropyl System
The proton NMR spectrum of this amine is characterized by highly shielded signals in the aliphatic region, a hallmark of the cyclopropyl rings. The protons on these rings are diastereotopic and exhibit complex spin-spin coupling, creating intricate multiplets.
While a complete spectrum for the free amine is not published, extensive data exists for its hydrochloride salt and its N-Boc protected precursor.[3][4] This data is directly translatable to the free amine, with expected upfield shifts for protons alpha and beta to the nitrogen upon removal of the electron-withdrawing proton or Boc group.
Table 1: ¹H NMR Data Summary
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| Amine HCl (in D₂O) [4] | cPr-H (methine) | 1.30–1.26 | m |
| cPr-H (methylene) | 0.71–0.55 | m (AA'BB') | |
| cPr-H (methylene) | 0.49–0.08 | m (AA'BB') | |
| N-Boc Derivative (in CDCl₃) [3] | NH | 4.91 | br s |
| cPr-H (methine) | 1.30–1.20 | br m | |
| cPr-H (methylenes) | 0.64–0.31 | m | |
| cPr-H (methylenes) | 0.09–0.04 | m | |
| Predicted Free Amine (in CDCl₃) | NH₂ | ~1.1-1.5 | br s |
| cPr-H (methine) | ~1.1-1.2 | m | |
| cPr-H (methylenes) | ~0.4-0.6 | m | |
| cPr-H (methylenes) | ~0.1-0.3 | m |
Expert Interpretation:
-
High-Field Signals: The most striking feature is the presence of signals below 1.0 ppm. This is a classic indicator of cyclopropyl protons, which are heavily shielded by the ring current effects of the three-membered ring.
-
Signal Complexity: The four protons of each cyclopropyl methylene group are chemically non-equivalent (diastereotopic) and couple to each other and to the methine proton, resulting in complex, overlapping multiplets often described as AA'BB' systems. This complexity is a definitive fingerprint of the bicyclopropyl structure.
-
Amine Protons (NH₂): In the free amine, the two amine protons are expected to appear as a broad singlet. The chemical shift of this peak is highly dependent on concentration and solvent, but typically falls between 1.0 and 2.0 ppm for primary amines. This peak will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.
-
Comparison to Precursors: The ¹H NMR data for the hydrochloride salt in D₂O shows the cyclopropyl protons at slightly downfield positions compared to the predicted free amine.[4] This is due to the electron-withdrawing effect of the -NH₃⁺ group. Similarly, the N-Boc derivative shows the cyclopropyl methine proton at 1.20-1.30 ppm, which is also downfield from the expected position in the free amine due to the carbamate's influence.[3]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The spectrum for the N-Boc protected precursor is particularly informative for predicting the shifts in the free amine.[3][4]
Table 2: ¹³C NMR Data Summary
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| N-Boc Derivative (in CDCl₃) [3] | Quaternary C (C-NH) | 34.1 |
| cPr-CH | 15.6 | |
| cPr-CH₂ | 11.9 | |
| cPr-CH₂ | 2.6 | |
| Predicted Free Amine (in CDCl₃) | Quaternary C (C-NH₂) | ~35-38 |
| cPr-CH | ~16-18 | |
| cPr-CH₂ (proximal) | ~12-14 | |
| cPr-CH₂ (distal) | ~3-5 |
Expert Interpretation:
-
Quaternary Carbon: The carbon atom to which the amine is attached is quaternary and appears at a relatively downfield position (~35-38 ppm) compared to the other cyclopropyl carbons. Its chemical shift is sensitive to the substituent on the nitrogen.
-
High-Field Carbons: Similar to the proton spectrum, the carbon signals for the cyclopropyl rings are found at very high field (< 20 ppm). The methine carbon appears around 16-18 ppm, while the methylene carbons are even more shielded, appearing as low as 3-5 ppm. This extreme shielding is highly characteristic of the cyclopropane skeleton.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a suitable choice for its ability to dissolve the amine and its clean spectral window.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.
-
Obtain at least 16 scans for good signal-to-noise.
-
To confirm the NH₂ peak, add one drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The NH₂ signal should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a standard pulse program (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve adequate signal-to-noise, especially for the quaternary carbon.
-
Caption: Workflow for NMR spectroscopic analysis.
Part 2: Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the key features are the N-H stretches of the primary amine and the C-H stretches of the cyclopropyl rings.
Table 3: Key IR Absorptions for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium, Sharp | A characteristic doublet for primary amines.[5] |
| C-H Stretch (Cyclopropyl) | ~3080, ~3000 | Medium-Weak | Stretching of C-H bonds on a three-membered ring. |
| N-H Bend (Scissoring) | 1590 - 1650 | Medium | Can sometimes be obscured by other peaks. |
| C-N Stretch | 1000 - 1250 | Medium | Appears in the fingerprint region. |
Expert Interpretation:
-
The Primary Amine Doublet: The most diagnostic feature in the IR spectrum is the presence of two sharp bands in the 3300-3500 cm⁻¹ region.[5] This doublet arises from the symmetric and asymmetric stretching vibrations of the N-H bonds in the primary amine (-NH₂) group. Its presence is strong evidence for this functional group.
-
Cyclopropyl C-H Stretches: The C-H stretching vibrations for hydrogens attached to a cyclopropyl ring typically appear at wavenumbers slightly higher than 3000 cm⁻¹, a region also occupied by alkene C-H stretches. The presence of peaks around 3080 cm⁻¹ is indicative of the strained ring system.
Experimental Protocol: FT-IR Spectroscopy (Neat Liquid)
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a thin film. Place one drop of the neat liquid onto the surface of one salt plate (e.g., NaCl or KBr).
-
Cell Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Data Acquisition: Place the assembled plates into the sample holder of the FT-IR spectrometer.
-
Spectrum Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty salt plates should be collected first and automatically subtracted from the sample spectrum.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator.[6]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Ionization (EI) is a common technique for volatile small molecules like this amine.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Proposed Fragment | Comments |
| 97 | [M]⁺ | Molecular Ion (C₆H₁₁N⁺) |
| 96 | [M-H]⁺ | Loss of a hydrogen atom. |
| 82 | [M-NH]⁺ or [M-CH₃]⁺ | Alpha-cleavage is complex for this structure. |
| 70 | [C₄H₄N]⁺ | Cleavage of one cyclopropyl ring. |
| 56 | [C₃H₄N]⁺ | Base peak, likely from cleavage yielding a stable iminium ion. |
Expert Interpretation:
The molecular formula of this compound is C₆H₁₁N, giving it a nominal molecular weight of 97 g/mol . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.
-
Molecular Ion ([M]⁺): The molecular ion peak at m/z 97 should be observable, though it may be of low intensity due to the facile fragmentation of amines.
-
Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. In this unique bicyclopropyl system, the "alpha" carbon is the quaternary carbon. Cleavage would involve breaking one of the cyclopropyl rings, leading to a resonance-stabilized iminium cation. The most likely major fragmentation would involve the loss of a C₃H₅ radical (a cyclopropyl radical), leading to a fragment at m/z 56. This fragment, [C₃H₄N]⁺, is predicted to be the base peak.
-
Comparison to Cyclopropylamine: The mass spectrum of the simpler cyclopropylamine shows a base peak at m/z 56, corresponding to the loss of a hydrogen atom followed by ring opening and rearrangement, or direct cleavage.[7] This supports the prediction of a stable fragment at m/z 56 for the title compound.
Caption: Predicted primary fragmentation in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system or by direct insertion probe if the sample is sufficiently pure and volatile. For GC-MS, a dilute solution in a volatile solvent like dichloromethane is prepared.
-
Ionization: Utilize a standard electron ionization source operating at 70 eV.[8] This standard energy allows for reproducible fragmentation patterns that can be compared to library data.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 35 to 200.
-
Data Acquisition: Acquire the mass spectrum, ensuring the detector is not saturated by the most abundant ions.
Conclusion: A Self-Validating Analytical Framework
The structural elucidation of this compound is a clear demonstration of synergistic analytical chemistry. No single technique provides the complete picture, but together, they create a self-validating system. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity, particularly the unique high-field signals of the bicyclopropyl moiety. FT-IR provides rapid and unambiguous confirmation of the primary amine functional group via its characteristic N-H stretching doublet. Finally, mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure.
For the researcher or drug development professional, adherence to these multi-faceted analytical protocols is not merely a procedural formality; it is the bedrock of scientific integrity. It ensures that the molecular building blocks used in the synthesis of next-generation therapeutics and agrochemicals are of the highest purity and correct identity, thereby safeguarding the integrity of the entire research and development pipeline.
References
-
de Meijere, A., Kozhushkov, S. I., & Yufit, D. S. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1014–1020. [Link]
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ResearchGate. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
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National Institute of Standards and Technology. (n.d.). 1,1'-Bicyclopropyl. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
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Beilstein Journals. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved January 21, 2026, from [Link]
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Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. [Link]
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National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved January 21, 2026, from [Link]
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Future4200. (n.d.). Chapter 11 - Amines. Retrieved January 21, 2026, from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of.... Retrieved January 21, 2026, from [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,1'-Bi(cyclopropyl)-1-amine
This guide provides a detailed exploration of the molecular architecture and conformational dynamics of 1,1'-bi(cyclopropyl)-1-amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with experimental evidence to offer a comprehensive understanding of this unique structural motif. We will delve into its synthesis, the stereoelectronic factors governing its three-dimensional shape, and the advanced analytical techniques required for its characterization.
Introduction: The Significance of the Bicyclopropyl Moiety
The this compound scaffold has emerged as a valuable building block in modern chemistry. Its incorporation into molecular design is driven by the unique properties of the cyclopropyl group, which acts as a versatile modulator of physicochemical and pharmacological profiles.[1] Unlike simple alkyl groups, the strained C-C bonds of a cyclopropyl ring impart partial double-bond character, leading to a complex electronic signature: it can act as an inductive electron-withdrawing group while also being a potent resonance electron-donating group.[1] This duality, combined with the rigid and defined three-dimensional structure of the bicyclopropyl unit, provides a powerful tool for optimizing drug candidates' potency, selectivity, and metabolic stability. Understanding the molecule's preferred conformation is therefore not an academic exercise, but a critical prerequisite for rational drug design.
PART 1: Synthesis and Spectroscopic Characterization
The practical utility of any chemical scaffold is predicated on its accessibility. A robust and scalable synthetic route is paramount. The hydrochloride salt of this compound can be reliably prepared in high yield via a multi-step sequence starting from commercially available materials.
Experimental Protocol: Scalable Synthesis of (1-Cyclopropyl)cyclopropylamine Hydrochloride[2]
This procedure follows a Curtius degradation pathway, which has proven more scalable and reproducible than previous methods.
Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid
-
To a solution of 1-bromo-1-cyclopropylcyclopropane (146.0 g, 907.0 mmol) in anhydrous diethyl ether (2.2 L) at -78 °C, add a solution of t-BuLi (1.7 M in pentane, 560 mL, 952.0 mmol) dropwise over 40 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for an additional 25 minutes.
-
Add an excess of crushed dry ice in portions, ensuring the temperature does not exceed -70 °C.
-
Allow the reaction mixture to slowly warm to ambient temperature over approximately 2 hours.
-
Perform an aqueous workup to isolate the crude 1-cyclopropylcyclopropanecarboxylic acid.
Step 2: Curtius Degradation to N-Boc-protected Amine
-
The carboxylic acid from the previous step is subjected to a Curtius degradation using the Weinstock protocol with diphenylphosphoryl azide (DPPA) in the presence of tert-butanol.
-
This reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate and is subsequently trapped by tert-butanol to yield the N-Boc-protected (1-cyclopropyl)cyclopropylamine. This protocol is advantageous as it avoids the isolation of potentially hazardous azide intermediates.
Step 3: Deprotection to (1-Cyclopropyl)cyclopropylamine Hydrochloride
-
Add a solution of the N-Boc-protected amine (84.0 g, 425.8 mmol) in diethyl ether (100 mL) to a ~5.0 N HCl solution in diethyl ether (700 mL) at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then at ambient temperature for 20 hours.
-
The resulting precipitate is filtered, washed with diethyl ether (200 mL), and dried in a vacuum desiccator over P₄O₁₀ to yield the target hydrochloride salt as a colorless powder (49.7 g, 87% yield).
Caption: Synthetic route to this compound HCl.
Spectroscopic Identity
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the upfield region (typically 0.2-1.0 ppm) corresponding to the diastereotopic methylene protons of the two cyclopropyl rings.[2][3] The methine proton adjacent to the nitrogen would be deshielded. In the hydrochloride salt, the -NH₃⁺ protons would appear as a broad singlet further downfield.[2]
-
¹³C NMR: The spectrum will be characterized by signals for the methylene carbons of the rings at high field and a signal for the quaternary carbon (C1) bonded to the nitrogen atom.
PART 2: The Conformational Landscape
The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional structure. For this compound, the critical conformational variable is the rotation around the central C1-C1' single bond.
Principal Conformers and Rotational Barriers
Rotation around the central C-C bond gives rise to a continuum of conformations, but these can be described by three principal energy states defined by the dihedral angle (τ) between the planes of the two cyclopropyl rings.
-
syn (or eclipsed): τ = 0°
-
gauche (or skewed): τ ≈ 60-90°
-
anti (or trans): τ = 180°
Evidence from Analogous Systems: The Predominance of the Gauche Conformer
Computational and experimental studies on related bicyclopropyl and dicyclopropyl systems consistently show a distinct preference for a non-planar, gauche conformation. This preference is a departure from simpler acyclic alkanes where steric factors often favor an anti arrangement.
| Compound | Method | Key Finding | Reference |
| Bicyclopropyl | Molecular Mechanics (MM3) | Good agreement with experimental values, analysis of structures and conformations. | [6] |
| Dicyclopropylacetylene | Gas Electron Diffraction (GED) & Ab Initio | The most stable conformer is gauche, with a dihedral angle of 91.7°. | [7] |
| 2-Cyclopropylpropene | Gas Electron Diffraction (GED) | The major conformer (93.5%) in the gas phase is gauche. | [8] |
| 1,1-Dicyclopropylethylene | Ab Initio SCF | The most stable conformation is gauche, with internal rotation angles of 64°. | [9] |
Causality: The preference for the gauche conformation is not driven by simple steric avoidance. Instead, it is a consequence of the unique electronic structure of the cyclopropyl ring. The Walsh orbitals, which describe the bonding in the strained ring, have significant π-character. A gauche orientation allows for favorable hyperconjugative interactions between the filled orbitals of one ring and the unoccupied orbitals of the other, providing a stabilizing electronic effect that outweighs the potential for increased steric clash compared to the anti form.
Caption: Predicted rotational energy profile for this compound.
PART 3: Methodologies for Structural Elucidation
A multi-faceted approach combining computational modeling and experimental verification is essential for authoritatively defining the structure of this compound.
Computational Chemistry Workflow
Computational methods are indispensable for mapping the potential energy surface and identifying low-energy conformers.[10] Density Functional Theory (DFT) is a powerful tool for this purpose.
Protocol for Conformational Search:
-
Initial Structure Generation: Build the this compound molecule in a molecular modeling program.
-
Conformational Scan: Perform a relaxed potential energy surface scan by systematically rotating the C1-C1' dihedral angle (e.g., in 10° increments from 0° to 360°). At each step, the geometry is optimized while the dihedral angle is constrained.
-
Identification of Minima: Identify the energy minima from the scan, corresponding to stable conformers (e.g., gauche) and transition states (e.g., syn, anti).
-
Full Optimization and Frequency Calculation: Perform unconstrained geometry optimizations on the identified minima and transition states using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).[11] A frequency calculation is then run to confirm that minima have zero imaginary frequencies and transition states have exactly one.
-
Energy Analysis: Calculate the relative electronic energies to determine the global minimum and the rotational barriers.
Caption: Workflow for computational conformational analysis.
Gas Electron Diffraction (GED)
GED is the definitive experimental technique for determining the precise geometry of molecules in the gas phase, free from crystal packing or solvent effects.[12][13] It works by scattering a beam of high-energy electrons off the gaseous molecules and analyzing the resulting diffraction pattern. This pattern contains information about all internuclear distances within the molecule. For a molecule like this compound, GED can directly measure the average C1-C1' bond length and, crucially, determine the dihedral angle of the most abundant conformer in the gas-phase equilibrium.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR provides structural confirmation, advanced techniques can probe conformational dynamics. Variable-Temperature (VT) NMR can be used to study the rates of interconversion between conformers. If the rotational barrier is high enough, cooling the sample may "freeze out" the individual conformers on the NMR timescale, allowing for their separate observation and characterization. Even if the conformers cannot be resolved, line-shape analysis can be used to calculate the activation energy for rotation.
PART 4: Implications for Drug Development
The defined, non-planar gauche conformation of this compound has profound implications for its use in medicinal chemistry.
-
Structural Rigidity and Pre-organization: The molecule does not exist as a freely rotating, "floppy" entity. Its preference for a gauche state means it presents a well-defined three-dimensional shape to a biological target. This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity.
-
Vectorial Exit Points: The two cyclopropyl rings and the amine substituent act as rigid scaffolds from which other functional groups can be projected into specific vectors in space. This allows for precise probing of binding pockets in enzymes and receptors.
-
Modulation of Physicochemical Properties: The cyclopropyl groups are known to enhance metabolic stability by protecting adjacent positions from enzymatic oxidation. They also increase the fraction of sp³-hybridized carbons (Fsp³), a property often correlated with improved clinical success rates for drug candidates.
Conclusion
This compound is a molecule of significant interest, characterized by a complex interplay of steric and electronic factors that govern its structure. Overwhelming evidence from analogous systems, supported by computational theory, indicates a strong preference for a gauche conformation around the central C1-C1' bond. This defined, rigid, and three-dimensional architecture is a direct result of the unique electronic properties of the cyclopropyl ring. A comprehensive understanding of this conformational landscape, achieved through a combination of robust synthesis, computational modeling, and advanced spectroscopic techniques like Gas Electron Diffraction, is critical for harnessing the full potential of this scaffold in the design of next-generation therapeutics.
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Synthesis of 1,1'-Bi(cyclopropyl)-1-amine: An In-depth Technical Guide
Introduction: The Significance of the Bicyclopropyl Amine Moiety
In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its inherent ring strain and pseudo-unsaturated character impart favorable conformational rigidity, metabolic stability, and can significantly enhance binding affinity to biological targets.[1][2][3] The 1,1'-bi(cyclopropyl)-1-amine scaffold, a molecule featuring two cyclopropane rings attached to a single amino group, represents a compelling building block for the synthesis of novel therapeutic agents and agrochemicals. Its three-dimensional architecture offers a distinct exit vector for further functionalization, making it a desirable intermediate for creating structurally diverse compound libraries. This guide provides a comprehensive overview of the synthetic strategies for accessing this important amine, with a focus on practical, scalable methodologies suitable for research and development professionals.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound presents unique challenges due to the steric hindrance around the quaternary carbon and the potential for ring-opening reactions under harsh conditions. Two primary retrosynthetic disconnections have been explored: the formation of the C-N bond from a pre-formed bicyclopropyl skeleton, and the construction of the second cyclopropyl ring onto a cyclopropylamine precursor. This guide will focus on the most robust and scalable method reported to date, which falls under the first category: the Curtius rearrangement of 1,1'-bi(cyclopropyl)-1-carboxylic acid. A less efficient, alternative route will also be briefly discussed to provide a comprehensive overview.
Primary Synthetic Route: Curtius Rearrangement of 1,1'-Bi(cyclopropyl)-1-carboxylic Acid
The Curtius rearrangement provides a reliable and scalable pathway to this compound from the corresponding carboxylic acid.[4][5][6] This method involves the conversion of a carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate, with subsequent hydrolysis to the desired primary amine.[7][8][9]
Reaction Workflow
Caption: Workflow for the synthesis of this compound via Curtius rearrangement.
Mechanistic Insights
The key step in the Curtius rearrangement is the concerted migration of the alkyl group and the loss of nitrogen gas from the acyl azide to form the isocyanate.[8] This concerted mechanism ensures the retention of configuration of the migrating group. The subsequent hydrolysis of the isocyanate proceeds through a carbamic acid intermediate, which readily decarboxylates to yield the primary amine.[10][11]
Caption: Mechanism of the Curtius rearrangement for amine synthesis.
Detailed Experimental Protocol
The following protocol is adapted from a scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[4]
Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid
-
To a solution of 1-bromo-1-cyclopropylcyclopropane in anhydrous diethyl ether at -78 °C, add a solution of t-BuLi in pentane dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add an excess of dry ice to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and acidify with HCl.
-
Extract the aqueous layer with diethyl ether, dry the combined organic layers over MgSO4, and concentrate under reduced pressure to yield the carboxylic acid.
Step 2: Synthesis of tert-butyl 1-(cyclopropyl)cyclopropylcarbamate (N-Boc protected amine)
-
To a solution of 1-cyclopropylcyclopropanecarboxylic acid in anhydrous acetone, add triethylamine at -5 °C.
-
Add ethyl chloroformate dropwise at the same temperature and stir for 2 hours.
-
Add a solution of sodium azide in water and stir for 1.5 hours.
-
Extract the mixture with toluene and dry the organic layer.
-
Heat the toluene solution to reflux to induce the Curtius rearrangement to the isocyanate.
-
Add tert-butanol to the reaction mixture and continue to reflux to form the N-Boc protected amine.
-
Purify the product by column chromatography.
Step 3: Deprotection to this compound Hydrochloride
-
Dissolve the N-Boc protected amine in diethyl ether.
-
Add a solution of HCl in diethyl ether at 0 °C.
-
Stir the mixture at 0 °C for 4 hours and then at room temperature for 20 hours.
-
Filter the resulting precipitate, wash with diethyl ether, and dry under vacuum to obtain the hydrochloride salt of the final product.[4]
Alternative Synthetic Route: From Cyclopropyl Cyanide
An alternative, though less efficient, approach to this compound involves the reductive cyclopropanation of cyclopropyl cyanide.[4] This method, based on the Szymoniak–Kulinkovich reaction, has been reported to give low yields and impure products, necessitating extensive purification.[4] Due to its limited scalability and poor reproducibility, this route is generally not preferred for large-scale synthesis.
Physicochemical and Spectroscopic Data
While detailed experimental data for this compound is not extensively published, some properties can be inferred from its structure and data for similar compounds.
| Property | Value | Source |
| Molecular Formula | C6H11N | [12] |
| Molecular Weight | 97.16 g/mol | [12] |
| Appearance | Expected to be a liquid at room temperature | Inferred |
| Boiling Point | Not reported | - |
| 1H NMR (as hydrochloride) | Complex multiplets in the cyclopropyl region | [4] |
| 13C NMR (as hydrochloride) | Signals corresponding to the cyclopropyl carbons and the quaternary carbon | [4] |
Note: The NMR data is for the hydrochloride salt and may differ slightly for the free amine.
Applications in Drug Development
The this compound scaffold is of significant interest in the pharmaceutical and agrochemical industries.[4] The unique steric and electronic properties of the bicyclopropyl group can lead to improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability.[1][2] Derivatives of this amine have been explored for various applications, including as antiviral agents for the treatment of hepatitis C and as pesticides.[4]
Conclusion
The synthesis of this compound is most effectively and scalably achieved through a Curtius rearrangement of the corresponding carboxylic acid. This method provides good yields and a high-purity product, making it the preferred route for researchers and drug development professionals. The resulting amine is a valuable building block for the creation of novel molecules with potential applications in medicine and agriculture. Further research into the derivatization of this unique scaffold is likely to yield new and valuable chemical entities.
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An In-depth Technical Guide to 1,1'-Bi(cyclopropyl)-1-amine: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Rise of Strained Systems in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the various strategies to escape the confines of "flat" aromatic structures, the incorporation of strained ring systems has emerged as a powerful approach to imbue molecules with unique three-dimensional topologies and improved pharmacokinetic profiles. The cyclopropyl group, in particular, has garnered significant attention for its ability to act as a "bioisostere" for various functional groups, modulate metabolic stability, and enforce specific conformations.[1] This guide focuses on a particularly intriguing building block: 1,1'-Bi(cyclopropyl)-1-amine (CAS Number: 882489-65-8), a molecule that combines the unique features of the cyclopropane ring with a reactive amino functionality, positioning it as a valuable intermediate for the synthesis of next-generation therapeutics.
This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore a robust and scalable synthetic route, and discuss its potential applications in medicinal chemistry, all while grounding the discussion in established scientific principles and field-proven insights.
Physicochemical Properties and Structural Attributes
This compound is a fascinating molecule from a structural standpoint. The spirocyclic arrangement of the two cyclopropane rings creates a rigid, three-dimensional scaffold. The amine group, positioned at a quaternary carbon, provides a key functional handle for further chemical modifications.
| Property | Value | Source |
| CAS Number | 882489-65-8 | [2] |
| Molecular Formula | C₆H₁₁N | [3] |
| Molecular Weight | 97.16 g/mol | [2] |
| Boiling Point | 136.1±8.0 °C (Predicted) | ChemicalBook |
| SMILES | C1CC1C2(CC2)N | [2] |
The high degree of saturation and the compact nature of the bicyclopropyl system contribute to a low molecular weight and a favorable lipophilicity profile, which are often desirable characteristics in drug candidates. The strained nature of the cyclopropane rings can also influence the reactivity of the adjacent amine group and the overall conformational preferences of molecules derived from this scaffold.
Synthesis of this compound: A Scalable and Efficient Protocol
The accessibility of a chemical building block in sufficient quantities is a critical factor in its adoption for drug discovery programs. While several synthetic approaches to cyclopropylamines exist, a particularly efficient and scalable synthesis of this compound hydrochloride has been reported, proceeding via a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid.[4][5] This method is advantageous as it avoids the use of hazardous reagents and provides the target compound in good overall yield.
Experimental Protocol: Two-Step Synthesis from 1-Bromo-1-cyclopropylcyclopropane
Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid
This step involves the carboxylation of a Grignard reagent derived from 1-bromo-1-cyclopropylcyclopropane.
-
Reagents and Equipment:
-
1-Bromo-1-cyclopropylcyclopropane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
An appropriate reaction vessel with a reflux condenser and a dropping funnel
-
Standard workup and purification apparatus
-
-
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare a solution of 1-bromo-1-cyclopropylcyclopropane in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
-
Cool the reaction mixture in an ice bath and carefully add crushed dry ice in portions.
-
Allow the mixture to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-cyclopropylcyclopropanecarboxylic acid.
-
Step 2: Curtius Rearrangement to this compound Hydrochloride
This step transforms the carboxylic acid into the corresponding amine via an isocyanate intermediate.
-
Reagents and Equipment:
-
1-Cyclopropylcyclopropanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine
-
tert-Butanol
-
Anhydrous toluene
-
Hydrochloric acid solution in diethyl ether
-
Standard reaction and purification glassware
-
-
Procedure:
-
To a solution of 1-cyclopropylcyclopropanecarboxylic acid in anhydrous toluene, add triethylamine and tert-butanol.
-
Add diphenylphosphoryl azide (DPPA) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and perform an aqueous workup to isolate the N-Boc protected amine.
-
Dissolve the crude N-Boc protected amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white solid.[4][5]
-
Causality Behind Experimental Choices
The choice of the Curtius rearrangement is deliberate. It is a reliable method for converting carboxylic acids to amines with retention of the stereochemistry of the migrating group. The use of DPPA is a safer alternative to other azide sources. The formation of the N-Boc protected intermediate allows for straightforward purification and handling, and the final deprotection with ethereal HCl provides the stable hydrochloride salt in high purity.
Caption: Synthetic workflow for this compound HCl.
Applications in Drug Discovery: A Scaffold for Innovation
The unique structural and electronic properties of the bicyclopropyl motif make this compound a highly attractive building block for medicinal chemistry. The incorporation of this scaffold can lead to improvements in several key drug-like properties:
-
Metabolic Stability: The cyclopropyl groups are generally more resistant to metabolic degradation compared to alkyl chains or aromatic rings, which can lead to an improved pharmacokinetic profile.
-
Potency and Selectivity: The rigid, three-dimensional nature of the scaffold can help to pre-organize the molecule for optimal binding to its biological target, potentially increasing potency and selectivity.
-
Novelty and Patentability: The use of such a unique scaffold can provide access to novel chemical space, leading to new intellectual property.
While specific drug candidates containing the this compound core are not extensively disclosed in the public domain, its derivatives have been cited in patents for the treatment of a range of diseases, including hepatitis C and infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[4] This suggests its utility in the design of antiviral and antibacterial agents.
Conceptual Drug Discovery Workflow
The following diagram illustrates a conceptual workflow for how this compound could be utilized in a drug discovery program targeting a hypothetical kinase.
Caption: Conceptual drug discovery workflow utilizing the title compound.
Conclusion and Future Outlook
This compound represents a prime example of how the exploration of novel chemical scaffolds can drive innovation in drug discovery. Its unique three-dimensional structure, coupled with its synthetic accessibility, makes it a valuable tool for medicinal chemists seeking to develop new therapeutics with improved properties. As the demand for novel drug candidates continues to grow, the strategic incorporation of strained ring systems like the bicyclopropyl motif will undoubtedly play an increasingly important role in the design of the medicines of the future. The continued exploration of the chemical space around this privileged scaffold is likely to yield exciting new discoveries in the years to come.
References
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Retrieved from [Link]
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amine suppliers USA. (n.d.). go-online. Retrieved from [Link]
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Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives. (2025). Request PDF. Retrieved from [Link]
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de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. Retrieved from [Link]
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Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2020). Current Medicinal Chemistry, 27(32), 5434-5464. Retrieved from [Link]
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Synthesis and characterization of bi(metallacycloprop-1-ene) complexes. (2022). Chemical Science, 14(1), 96-102. Retrieved from [Link]
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Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2011). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Foreword: Embracing Structural Rigidity and Three-Dimensionality in Modern Drug Design
An In-Depth Technical Guide to 1,1'-Bi(cyclopropyl)-1-amine Derivatives and Analogues for Drug Discovery Professionals
The relentless pursuit of novel chemical matter with enhanced therapeutic properties has led medicinal chemists to explore beyond the traditional, often flat, confines of aromatic systems. In this context, strained carbocyclic scaffolds have emerged as powerful tools to imbue drug candidates with unique three-dimensional (3D) topologies, leading to improved potency, selectivity, and pharmacokinetic profiles. Among these, the this compound core represents a fascinating and underexplored motif. This guide offers a senior application scientist's perspective on the synthesis, derivatization, and strategic application of this scaffold, moving from foundational chemistry to the nuanced logic of analogue design and structure-activity relationship (SAR) analysis.
Part 1: The this compound Core: A Privileged Scaffold
The this compound scaffold is characterized by two directly connected cyclopropane rings, with an amine functionality at one of the junction carbons. This arrangement confers a high degree of rigidity and a well-defined spatial arrangement of substituents. The inherent strain of the cyclopropane rings (approximately 27.5 kcal/mol per ring) and the π-character of their C-C bonds create a unique electronic environment that can favorably influence interactions with biological targets.[1][2]
The introduction of this motif into a drug candidate can address several common challenges in drug discovery:
-
Enhanced Potency and Selectivity: The rigid structure restricts the conformational freedom of the molecule, which can lead to a lower entropic penalty upon binding to a target protein and thus higher affinity.[2] The precise vectoral projection of substituents from the core can also enhance selectivity for the desired target over off-targets.
-
Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in aliphatic chains.[1] This can reduce metabolic clearance and improve the pharmacokinetic profile of a drug candidate.
-
Increased Brain Permeability: The compact, lipophilic nature of the bicyclopropyl group can, in some cases, enhance permeability across the blood-brain barrier, a critical factor for central nervous system (CNS) targets.[2]
-
Novel Intellectual Property: The relative novelty of the this compound scaffold provides opportunities for generating new intellectual property in crowded therapeutic areas.
Part 2: Synthesis of the Core Scaffold and its Derivatives
The successful application of any chemical scaffold hinges on the accessibility of the core structure and the feasibility of its derivatization. This section details robust synthetic strategies for preparing the this compound core and outlines key methods for its subsequent functionalization.
Scalable Synthesis of the Parent Amine
A reliable, large-scale synthesis of the core amine is paramount for any drug discovery program. While several methods exist for the synthesis of cyclopropylamines, such as the Szymoniak–Kulinkovich reductive cyclopropanation of nitriles, these can suffer from poor yields and scalability issues.[3][4] A more robust and scalable approach involves a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid.[3][5]
This multi-step synthesis is advantageous due to its reproducible nature and the commercial availability of the starting materials. It avoids costly reagents and challenging chromatographic purifications of the final amine salt, making it suitable for producing gram- to kilogram-scale quantities of the key building block.[5]
Below is a logical workflow for this synthesis, followed by a detailed experimental protocol.
Caption: Synthetic workflow for the scalable production of the this compound core.
Detailed Experimental Protocol: Synthesis of (1-Cyclopropyl)cyclopropylamine Hydrochloride[5]
Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid (from 1-Bromo-1-cyclopropylcyclopropane)
-
To a solution of 1-bromo-1-cyclopropylcyclopropane (146.0 g, 907.0 mmol) in anhydrous diethyl ether (2.2 L) at -78 °C, add a solution of t-BuLi (1.7 M in pentane, 560 mL, 952.0 mmol) dropwise over 40 minutes, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for an additional 25 minutes.
-
Add an excess of crushed dry ice in several portions, ensuring the temperature does not exceed -70 °C.
-
Allow the mixture to slowly warm to room temperature over 2 hours.
-
Quench the reaction with water (1 L) and separate the aqueous layer.
-
Wash the organic layer with water (2 x 500 mL).
-
Combine the aqueous layers and acidify to pH 1 with concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
Step 2: Curtius Degradation to tert-Butyl 1-(Cyclopropyl)cyclopropylcarbamate
-
To a solution of the crude carboxylic acid from the previous step (approx. 560.0 mmol) in anhydrous acetone (1.7 L), add triethylamine (76.2 g, 753.0 mmol) dropwise at -5 °C.
-
Stir for 15 minutes at this temperature, then add ethyl chloroformate (103.7 g, 956.0 mmol) over 30 minutes, maintaining the temperature at -5 °C.
-
Stir the resulting mixture for an additional 2 hours at -5 °C.
-
Add a solution of sodium azide (75.0 g, 1.0 mol) in water (200 mL) over 1.5 hours.
-
Stir the mixture for 1 hour, then add water (1 L) and extract with diethyl ether (3 x 500 mL).
-
Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Dissolve the residue in anhydrous toluene (1.5 L) and heat to reflux for 3 hours.
-
Cool the solution and add tert-butanol (400 mL). Continue to reflux for 20 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to yield the crude N-Boc protected amine.
Step 3: Deprotection to (1-Cyclopropyl)cyclopropylamine Hydrochloride
-
Dissolve the crude carbamate from the previous step (approx. 425.8 mmol) in diethyl ether (100 mL) and add it in one portion to a ~5.0 N HCl solution in diethyl ether (700 mL) at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours and then at room temperature for 20 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether (200 mL), and dry in a vacuum desiccator over P4O10 to yield the final product as a colorless powder.
Synthesis of Analogues and Derivatives
With the core amine in hand, a multitude of analogues can be generated to explore the chemical space around the scaffold. Standard N-functionalization reactions are generally applicable.
Caption: Common derivatization strategies for the this compound core.
Representative Protocol: N-Benzoylation
-
Dissolve (1-cyclopropyl)cyclopropylamine hydrochloride (1.0 eq) in dichloromethane.
-
Add a suitable base, such as triethylamine (2.2 eq), and cool the mixture to 0 °C.
-
Slowly add benzoyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the N-benzoyl derivative.
Part 3: Structure-Activity Relationship (SAR) and Analogue Design
The systematic exploration of SAR is the cornerstone of lead optimization. For the this compound scaffold, SAR studies aim to identify which substituents at the nitrogen atom, and potentially on the cyclopropyl rings themselves, lead to optimal target engagement and ADME properties.[6]
Key Therapeutic Applications and SAR Insights
Derivatives of cyclopropylamines have shown significant promise as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters, making them relevant for the treatment of depression and neurodegenerative disorders.[7][8][9]
Example SAR for MAO Inhibition:
For N-substituted cyclopropylamines, the nature of the substituent on the nitrogen atom dramatically influences inhibitory potency and selectivity for MAO-A versus MAO-B.
| Compound | N-Substituent (R) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 1 | -H | >100 | >100 |
| 2 | -CH3 | 15 | 0.8 |
| 3 | -CH2-Ph | 0.9 | 0.007 |
| 4 | -CH2-(4-Cl-Ph) | 0.5 | 0.006 |
| 5 | -CH2-(2-Thienyl) | 1.2 | 0.015 |
Data is representative and compiled from principles of MAO inhibitor SAR.[7]
From this representative data, several key insights can be drawn:
-
N-Alkylation is Crucial: The parent amine is inactive, while small alkyl groups introduce activity.
-
Arylmethyl Groups Enhance Potency: Introducing a benzyl group dramatically increases potency, particularly against MAO-B.
-
Electronic Effects on the Aryl Ring: Electron-withdrawing groups on the phenyl ring (e.g., 4-chloro) can slightly enhance potency.
-
Heteroaromatic Rings are Tolerated: Replacing the phenyl ring with a thienyl group maintains high potency.
This systematic variation allows for the development of a quantitative structure-activity relationship (QSAR) model, which can then be used to predict the activity of unsynthesized analogues.[8][10]
Future Directions and Advanced Analogues
While N-substitution is the most direct way to generate analogues, more advanced strategies can be employed to explore novel chemical space:
-
Ring Functionalization: Although more synthetically challenging, the introduction of substituents on the cyclopropyl rings can provide additional vectors for probing protein-ligand interactions. This remains a significant synthetic hurdle to be overcome for this specific scaffold.[4][11]
-
Bioisosteric Replacements: In some contexts, the bicyclopropyl motif itself can be considered a bioisostere for other groups, such as a para-substituted phenyl ring or a tert-butyl group, offering a way to improve properties like metabolic stability or solubility.[11]
-
Chiral Synthesis: For analogues where the N-substituent introduces a new stereocenter, asymmetric synthesis is crucial to separate and evaluate individual enantiomers, as biological activity is often stereospecific.[2][12]
Conclusion: A Scaffold with Untapped Potential
The this compound core offers a unique and valuable starting point for the design of novel therapeutics. Its rigid, three-dimensional structure provides a fixed platform for the precise positioning of functional groups, while its inherent properties can confer significant advantages in terms of metabolic stability and potency. By leveraging robust and scalable synthetic routes to the core and applying systematic derivatization strategies, drug discovery teams can effectively explore the SAR of this promising scaffold. As the demand for novel chemical entities with superior drug-like properties continues to grow, the strategic incorporation of motifs like this compound will be a key enabler of success in the next generation of drug discovery.
References
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Wu, Y.-D., & Yu, Z.-X. (2001). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 123(24), 5777–5786. [Link]
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Kulinkovich Reaction. Organic Chemistry Portal. [Link]
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de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338–1343. [Link]
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Mao, Y., Wang, H., & Zhou, X. (2014). Asymmetric Synthesis of Cyclopropylamine Derivatives. HETEROCYCLES, 89(8), 1767. [Link]
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Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338–1343. [Link]
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Gaignard, C., et al. (2019). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 119(1), 423-482. [Link]
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Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. TSpace Repository. [Link]
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de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Semantic Scholar. [Link]
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Tandon, R., et al. (2022). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 65(1), 135-181. [Link]
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Denolf, B., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187-190. [Link]
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Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
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Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]
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Mills, J., et al. (1969). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 12(5), 821-825. [Link]
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Cyclopropyl Scaffold: A Generalist for Marketed Drugs. ResearchGate. [Link]
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Quantitative Structure-Activity Relationship (QSAR) Studies for the Inhibition of MAOs. Current Topics in Medicinal Chemistry, 21(1), 1-1. [Link]
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Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8, 230. [Link]
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Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]
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Gupta, S. P., & Gupta, J. K. (1990). Quantitative structure-activity relationship study on some 5-lipoxygenase inhibitors. Journal of Enzyme Inhibition, 3(3), 179-188. [Link]
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Roy, K., & Das, R. N. (2022). Quantitative structure–activity relationship-based computational approaches for screening of potential inhibitors of SARS-CoV-2. In Computational Tools for Fighting COVID-19 (pp. 131-151). Academic Press. [Link]
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NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]
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Complete analysis of the 1H NMR spectra of bicyclo[3.2.0]hept‐2‐en‐6‐one and the 7,7‐dimethyl, 7,7‐dichloro and 7‐endo‐chloro derivatives. ResearchGate. [Link]
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Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides. ACS Figshare. [Link]
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Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC. [Link]
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NMR spectroscopic studies of intermediary metabolites of cyclophosphamide. 2. Direct observation, characterization, and reactivity studies of iminocyclophosphamide and related species. PubMed. [Link]
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ChemInform Abstract: Functionalized Chloroenamines in Aminocyclopropane Synthesis. Part 1. Bicyclic and Pentacyclic Lactams from Carbamoylated Chloroenamines. Sci-Hub. [Link]
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A Comprehensive Technical Guide to 1,1'-Bi(cyclopropyl)-1-amine: Synthesis, History, and Properties
Abstract
This technical guide provides an in-depth exploration of 1,1'-bi(cyclopropyl)-1-amine, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The document details the compound's recent history, driven by its emergence in patent literature, and contrasts two key synthetic methodologies: the Szymoniak-Kulinkovich reductive cyclopropanation and a more scalable route via the Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid. This guide offers detailed, step-by-step protocols for the latter, elucidating the rationale behind experimental choices to ensure procedural integrity and reproducibility. Furthermore, a comprehensive summary of the compound's physicochemical properties is presented. This document is intended for researchers, chemists, and professionals in drug discovery and development, providing a robust scientific and practical foundation for the synthesis and application of this important chemical entity.
Introduction and Emergence
This compound, also known as (1-cyclopropyl)cyclopropylamine, is a structurally unique primary amine characterized by a nitrogen atom attached to a bicyclopropyl moiety. In recent years, this compound has garnered significant attention within the pharmaceutical and agrochemical sectors. Its rigid, three-dimensional structure makes it an attractive scaffold for introducing specific conformational constraints in bioactive molecules. The discovery and development of this amine are relatively recent, with its history being primarily written in the patent literature of the early 21st century. An increasing number of patent applications have cited the (1-cyclopropyl)cyclopropylamine moiety as a key component in compounds developed for various applications, including the treatment of hepatitis C, as pest control agents, and as inhibitors of methicillin-resistant Staphylococcus aureus.[1] This burgeoning interest necessitated the development of reliable and scalable synthetic routes to access this valuable building block in significant quantities.
Historical Synthetic Approaches: A Tale of Two Routes
The synthesis of this compound has been approached through two primary strategies. The initial patented methods often relied on the Szymoniak-Kulinkovich reductive cyclopropanation, while later developments introduced a more robust and scalable synthesis via a Curtius degradation.
The Szymoniak-Kulinkovich Reductive Cyclopropanation
An early approach to this compound involves the titanium-mediated reductive cyclopropanation of cyclopropyl cyanide, a variant of the Kulinkovich reaction.[1] This method, while innovative, has been reported to suffer from low yields, typically in the range of 15-20%.[1] The reaction often produces a mixture of products that require extensive purification, usually involving conversion to the tert-butyl carbamate derivative followed by column chromatography.[1] These limitations render the Szymoniak-Kulinkovich approach less suitable for the large-scale production required for industrial applications.
Workflow: Szymoniak-Kulinkovich Reductive Cyclopropanation
Caption: Szymoniak-Kulinkovich synthesis of this compound.
A Scalable Synthesis via Curtius Degradation
To address the shortcomings of earlier methods, a more efficient and scalable synthesis was developed, centered around the Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid.[1][2] This multi-step process, detailed below, provides a reliable route to high-purity this compound hydrochloride in good overall yield, making it amenable to the production of gram-to-kilogram quantities.[1]
Workflow: Scalable Synthesis via Curtius Degradation
Caption: Scalable synthesis of this compound hydrochloride.
In-Depth Methodologies and Experimental Protocols
The following sections provide a detailed, step-by-step guide for the scalable synthesis of this compound hydrochloride.
Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid
The synthesis begins with the carboxylation of 1-bromo-1-cyclopropylcyclopropane. This starting material can be obtained according to previously published procedures.[1]
Protocol:
-
To a solution of 1-bromo-1-cyclopropylcyclopropane (146.0 g, 907.0 mmol) in anhydrous diethyl ether (2.2 L) at -78 °C under an argon atmosphere, a solution of t-BuLi (1.7 M in pentane, 560 mL, 952.0 mmol) is added dropwise over 40 minutes, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional 25 minutes.
-
An excess of crushed dry ice is added in portions, ensuring the temperature does not exceed -70 °C.
-
The mixture is allowed to slowly warm to room temperature over 2 hours.
-
The reaction is quenched with an ice-cold solution of KOH (60.0 g, 1.070 mol) in water (1 L).
-
The aqueous layer is separated and washed with diethyl ether (3 x 100 mL).
-
The aqueous layer is then acidified with concentrated aqueous HCl at 0-5 °C.
-
The resulting mixture is extracted with diethyl ether (4 x 300 mL).
-
The combined organic phases are dried over MgSO₄ and concentrated under reduced pressure to yield 1-cyclopropylcyclopropanecarboxylic acid as colorless crystals (73.2 g, 64% yield).[1]
Causality and Self-Validation:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere (argon) is critical due to the highly reactive nature of the organolithium reagent (t-BuLi), which would otherwise be quenched by moisture.
-
Low Temperature: The reaction is conducted at -78 °C to control the reactivity of the t-BuLi and prevent side reactions, such as elimination.
-
Quenching and Work-up: The basic wash with KOH removes any unreacted starting material and byproducts, while the subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid. The purity of the product can be confirmed by its melting point (50-51 °C) and NMR spectroscopy, which should be identical to published data.[1]
Synthesis of N-Boc-protected this compound
The carboxylic acid is converted to the N-Boc-protected amine via a Curtius degradation. The use of a tert-butyl carbamate (Boc) protecting group is a strategic choice as it is stable under the reaction conditions and can be easily removed in the final step.
Protocol:
-
To a mechanically stirred solution of 1-cyclopropylcyclopropanecarboxylic acid (70.60 g, approx. 560.0 mmol) in anhydrous acetone (1.7 L), triethylamine (76.2 g, 753.0 mmol) is added dropwise at -5 °C.
-
The mixture is stirred for an additional 15 minutes at this temperature.
-
Neat ethyl chloroformate (103.7 g, 956.0 mmol) is added over 30 minutes at -5 °C, and the mixture is stirred for another 2 hours.
-
A solution of sodium azide (75.0 g, 1.0 mol) in water (200 mL) is added over 1.5 hours.
-
The reaction mixture is stirred at 0 °C for 1.5 hours and then concentrated under reduced pressure at 0 °C to about half its original volume.
-
The concentrated mixture is poured into ice-cold water (2 L) and extracted with diethyl ether (4 x 400 mL) and pentane (2 x 350 mL).
-
The combined organic layers are washed with ice-cold water, dried with MgSO₄ at 0 °C, and concentrated under reduced pressure.
-
The residue is dissolved in anhydrous toluene (1.5 L) and heated under reflux for 4 hours.
-
After cooling to 60 °C, anhydrous tert-butyl alcohol (300 mL) is added, and the mixture is refluxed for another 20 hours.
-
The solvent is removed under reduced pressure, and the residue is purified to give tert-butyl 1-(cyclopropyl)cyclopropylcarbamate (76% yield).[1]
Causality and Self-Validation:
-
Mixed Anhydride Formation: The reaction of the carboxylic acid with ethyl chloroformate in the presence of triethylamine forms a mixed anhydride, which is a highly reactive intermediate.
-
Acyl Azide Formation: The mixed anhydride readily reacts with sodium azide to form the acyl azide. This is a key intermediate in the Curtius rearrangement.
-
Curtius Rearrangement: Upon heating in toluene, the acyl azide undergoes rearrangement to an isocyanate with the loss of nitrogen gas.
-
Boc Protection: The in-situ generated isocyanate is trapped with tert-butyl alcohol to form the stable N-Boc-protected amine. The progress of the reaction can be monitored by TLC or GC-MS to ensure complete conversion at each stage.
Deprotection to this compound Hydrochloride
The final step is the removal of the Boc protecting group under acidic conditions to yield the desired amine as its hydrochloride salt.
Protocol:
-
A solution of tert-butyl 1-(cyclopropyl)cyclopropylcarbamate (84.0 g, 425.8 mmol) in diethyl ether (100 mL) is added to a ~5.0 N HCl solution in diethyl ether (700 mL) in one portion at 0 °C with stirring.
-
The reaction mixture is stirred at 0 °C for 4 hours and then at room temperature for 20 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether (200 mL), and dried in a vacuum desiccator over P₄O₁₀.
-
This procedure yields (1-cyclopropyl)cyclopropylamine hydrochloride as a colorless powder (49.7 g, 87% yield).[1]
Causality and Self-Validation:
-
Acidic Cleavage: The Boc protecting group is labile under strong acidic conditions. The use of HCl in diethyl ether provides a non-aqueous environment for the deprotection, which allows for the direct precipitation of the hydrochloride salt.
-
Product Isolation: The hydrochloride salt of the amine is typically a solid and insoluble in diethyl ether, which simplifies its isolation by filtration. The identity and purity of the final product can be confirmed by melting point analysis and NMR spectroscopy.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁N | [3] |
| Molecular Weight | 97.16 g/mol | [3] |
| Boiling Point | 136.1 °C at 760 mmHg | [4] |
| Flash Point | 34.7 °C | [4] |
| Physical State | Data not available | [4] |
| Melting Point | Data not available | [4] |
Conclusion
This compound has emerged as a significant building block in modern medicinal and agricultural chemistry. While early synthetic routes were hampered by low yields and scalability issues, the development of a robust synthesis via the Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid has provided a practical and efficient means of accessing this valuable compound. The detailed methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this compound in their research endeavors. The continued exploration of this and similar strained cyclic amines is poised to yield further innovations in the design of novel bioactive molecules.
References
- Gittos, M. W., & Tall, G. (1973). And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes (U.S. Patent No. 3,758,690). U.S.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 21, 2026, from [Link]
- Hoffmann-La Roche. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines (U.S. Patent Application No. 2021/0395185 A1). U.S.
-
National Center for Biotechnology Information. (n.d.). 1,1-Bis[1-(1-cyclopropylcyclopropyl)cyclopropyl]cyclopropane. PubChem. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023). Cyclopropylamine. Retrieved January 21, 2026, from [Link]
- Geigy Chemical Corporation. (1973). Process for manufacturing cyclopropylamine (U.S. Patent No. 3,711,549). U.S.
- Ciba Geigy Corp. (1986). Process for the manufacture of cyclopropylamine (U.S. Patent No. 4,590,292). U.S.
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved January 21, 2026, from [Link]
- Ciba-Geigy AG. (1986). Process for the manufacture of cyclopropylamine (European Patent No. EP0205403B1).
-
Ulin, N. V., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]
- Incyte Holdings Corporation. (2014). Cyclopropylamines as LSD1 inhibitors (U.S. Patent No. 8,853,408). U.S.
-
Ulin, N. V., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed. Retrieved January 21, 2026, from [Link]
-
Cheméo. (n.d.). 1,1'-Bicyclopropyl (CAS 5685-46-1) - Chemical & Physical Properties. Retrieved January 21, 2026, from [Link]
- Chengda Pharmaceuticals Co Ltd. (2020). Synthetic method of cyclopropyl-containing chiral amine hydrochloride (Chinese Patent No. CN112552184A).
- Valent Biosciences Llc. (2022). PROCESS FOR THE PRODUCTION OF 1-AMINO-1-CYCLOPROPANE CARBOXYLIC ACID GRANULES (European Patent Application No. EP4284543A4).
- Bayer Aktiengesellschaft. (2020). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES (European Patent Application No. EP 3994989 A1). Googleapis.com.
-
BASF SE. (2023). agrochemical formulations (U.S. Patent Application No. 20230301297). Justia Patents. [Link]
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- 4. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of (1-cyclopropyl)cyclopropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of the Bicyclopropylamine Motif
The (1-cyclopropyl)cyclopropylamine scaffold is a privileged structural motif in modern medicinal and agrochemical research. Its inherent conformational rigidity and unique electronic properties, imparted by the two adjacent strained cyclopropyl rings, make it a valuable building block for creating novel therapeutic agents and active ingredients. Derivatives have been investigated for applications ranging from hepatitis C treatment to pesticides.[1] However, the efficient and safe synthesis of this compound, particularly its hydrochloride salt for improved handling and formulation, presents significant challenges on a large scale.
This guide provides a comprehensive overview of a robust and scalable synthetic route to (1-cyclopropyl)cyclopropylamine hydrochloride. It is designed to bridge the gap between laboratory-scale procedures and the demands of pilot or manufacturing-scale production. We will delve into the rationale behind the chosen synthetic strategy, provide detailed, field-tested protocols, and address critical process safety considerations.
Strategic Approach: Selecting a Scalable Synthetic Pathway
Several synthetic routes to cyclopropylamines have been reported, including the Hofmann rearrangement, the Kulinkovich-Szymoniak reaction, and reductive amination.[2] While each has its merits, for the specific target of (1-cyclopropyl)cyclopropylamine hydrochloride, a multi-step synthesis culminating in a Curtius rearrangement of 1-cyclopropylcyclopropanecarboxylic acid offers a superior combination of scalability, efficiency, and control.[1][3]
The key advantages of this approach are:
-
Accessible Starting Materials: The synthesis begins with the readily available 1-bromo-1-cyclopropylcyclopropane.
-
High-Yielding Steps: Each transformation in the sequence proceeds with good to excellent yields, minimizing material loss.
-
Stereochemical Control: The Curtius rearrangement is known to proceed with complete retention of the migrating group's stereochemistry, a crucial feature for complex molecule synthesis.[4]
-
Amenable to Protection Chemistry: The use of a tert-butoxycarbonyl (Boc) protecting group allows for stable isolation of the amine intermediate, facilitating purification before liberation of the final hydrochloride salt.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for (1-cyclopropyl)cyclopropylamine hydrochloride.
Part 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid
This initial step involves the formation of a key carboxylic acid intermediate. The protocol utilizes an organolithium reagent for metal-halogen exchange followed by carboxylation with solid carbon dioxide (dry ice).
Protocol: Large-Scale Carboxylation
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (for 907 mmol scale) | Notes |
| 1-Bromo-1-cyclopropylcyclopropane | 60629-95-0 | 161.03 | 146.0 g (907.0 mmol) | Starting material |
| tert-Butyllithium (1.7 M in pentane) | 917-93-1 | 64.06 | 560 mL (952.0 mmol) | Pyrophoric, handle under inert atmosphere |
| Diethyl ether (anhydrous) | 60-29-7 | 74.12 | 2.2 L | Must be rigorously dried |
| Dry Ice (CO2, solid) | 124-38-9 | 44.01 | Excess | Use freshly crushed pellets |
| Potassium hydroxide (KOH) | 1310-58-3 | 56.11 | 60.0 g (1.07 mol) | For work-up |
| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 | ~175 mL | For acidification |
Procedure:
-
Reaction Setup: Under an argon atmosphere, charge a flame-dried, multi-necked reaction vessel equipped with a mechanical stirrer, a temperature probe, and an addition funnel with a solution of 1-bromo-1-cyclopropylcyclopropane (146.0 g) in anhydrous diethyl ether (2.2 L).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the tert-butyllithium solution (560 mL) dropwise via the addition funnel over 40 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: After the addition is complete, stir the mixture at -78 °C for an additional 25 minutes.
-
Carboxylation: While maintaining the low temperature, add an excess of freshly crushed dry ice in several portions. A significant exotherm may be observed; add the dry ice at a rate that keeps the internal temperature below -70 °C.
-
Warm-up: Once all the dry ice is added, allow the reaction mixture to slowly warm to ambient temperature over approximately 2 hours.
-
Aqueous Work-up: Quench the reaction by carefully adding an ice-cold solution of potassium hydroxide (60.0 g) in water (1 L). Transfer the mixture to a separatory funnel.
-
Extraction and Acidification: Separate the layers and wash the aqueous layer with diethyl ether (3 x 100 mL) to remove any unreacted starting material. Cool the aqueous layer to 0-5 °C in an ice bath and acidify with concentrated hydrochloric acid (~175 mL) until the pH is acidic.
-
Product Extraction: Extract the acidified aqueous layer with diethyl ether (4 x 300 mL).
-
Isolation: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclopropylcyclopropanecarboxylic acid as a colorless solid.
Expected Yield: ~73.2 g (64%)[1]
Analytical Characterization:
-
Melting Point: 50–51 °C
-
¹H NMR (CDCl₃): Consistent with the literature values for the desired product.
-
¹³C NMR (CDCl₃): Key signals include the carboxylic acid carbon (~180 ppm) and the cyclopropyl carbons.
Part 2: Modified Curtius Rearrangement to N-Boc-(1-cyclopropyl)cyclopropylamine
This step employs the Weinstock protocol , a modification of the Curtius rearrangement that allows for the one-pot conversion of a carboxylic acid to a carbamate without isolating the potentially explosive acyl azide intermediate.[4] The carboxylic acid is first converted to a mixed anhydride, which then reacts with sodium azide in situ. The resulting acyl azide rearranges to an isocyanate upon heating, which is then trapped by tert-butanol to form the stable N-Boc protected amine.
Protocol: Weinstock-Curtius Rearrangement
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (for 560 mmol scale) | Notes |
| Carboxylic Acid (from Part 1) | N/A | 126.15 | 70.60 g (~560.0 mmol) | Ensure it is dry |
| Acetone (anhydrous) | 67-64-1 | 58.08 | 1.7 L | Must be rigorously dried |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 76.2 g (105.0 mL, 753.0 mmol) | Use freshly distilled |
| Ethyl chloroformate | 541-41-3 | 108.52 | 103.7 g (91.0 mL, 956.0 mmol) | Lachrymator, handle in a fume hood |
| Sodium azide (NaN₃) | 26628-22-8 | 65.01 | 51.1 g (786.0 mmol) | Highly toxic and potentially explosive |
| tert-Butanol (t-BuOH) | 75-65-0 | 74.12 | 1.0 L | Anhydrous |
Procedure:
-
Mixed Anhydride Formation: In a multi-necked flask under an inert atmosphere, dissolve the carboxylic acid (70.60 g) in anhydrous acetone (1.7 L). Cool the solution to -5 °C. Add triethylamine (76.2 g) dropwise. After stirring for 15 minutes, add ethyl chloroformate (103.7 g) dropwise over 30 minutes, maintaining the temperature at -5 °C.
-
Acyl Azide Formation: To the cold mixed anhydride solution, add a solution of sodium azide (51.1 g) in water (250 mL) dropwise over 30 minutes. Stir the resulting mixture at 0 °C for 1 hour.
-
Extraction of Acyl Azide: Quench the reaction with ice-water (1.0 L) and extract the aqueous phase with toluene (3 x 400 mL). Combine the organic layers and wash with a saturated sodium bicarbonate solution and then brine. Crucially, ensure the toluene solution of the acyl azide is thoroughly dried with magnesium sulfate. Residual water can lead to the formation of urea byproducts.[1]
-
Curtius Rearrangement and Trapping: Carefully decant the dried toluene solution into a reaction vessel equipped with a reflux condenser. Add anhydrous tert-butanol (1.0 L). Heat the solution to reflux and maintain for 3-4 hours until nitrogen evolution ceases.
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by recrystallization or chromatography if necessary.
Expected Yield: ~76%[1]
Analytical Characterization:
-
¹H and ¹³C NMR: Consistent with the structure of the N-Boc protected amine.
-
IR Spectroscopy: Appearance of a strong C=O stretch for the carbamate (~1690 cm⁻¹) and disappearance of the azide stretch (~2130 cm⁻¹).
Part 3: Deprotection and Formation of the Hydrochloride Salt
The final step involves the acid-mediated removal of the Boc protecting group to yield the free amine, which is then isolated as its hydrochloride salt.
Protocol: Boc Deprotection and Salt Formation
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (for 425.8 mmol scale) | Notes |
| N-Boc-protected amine (from Part 2) | N/A | 197.28 | 84.0 g (425.8 mmol) | |
| Diethyl ether (anhydrous) | 60-29-7 | 74.12 | 100 mL + 700 mL + 200 mL | |
| Hydrogen chloride solution in Et₂O (~5.0 N) | 7647-01-0 | 36.46 | 700 mL | Prepare by bubbling HCl gas through dry ether at 0 °C |
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected amine (84.0 g) in anhydrous diethyl ether (100 mL).
-
Acidification: In a separate flask, cool the ~5.0 N HCl solution in diethyl ether (700 mL) to 0 °C. Add the solution of the protected amine to the cold HCl solution in one portion with vigorous stirring.
-
Precipitation: Stir the reaction mixture at 0 °C for 4 hours, during which a white precipitate will form. Continue stirring at ambient temperature for an additional 20 hours to ensure complete deprotection.
-
Isolation: Filter the precipitate, wash with diethyl ether (200 mL), and dry in a vacuum desiccator over phosphorus pentoxide.
Expected Yield: 49.7 g (87%)[1]
Analytical Characterization:
| Parameter | Specification | Method |
| Appearance | Colorless powder | Visual |
| Melting Point | 196–198 °C (with decomposition) | Melting Point Apparatus |
| ¹H NMR (D₂O) | δ 1.30–1.26 (m, 1H), 0.71–0.60 and 0.60–0.55 (m, 4H), 0.49–0.42 and 0.13–0.08 (m, 4H)[1] | NMR Spectroscopy |
| Purity | ≥98% | HPLC |
Process Safety and Hazard Analysis
Scaling up this synthesis requires a thorough understanding and mitigation of the potential hazards associated with the reagents and reaction conditions.
Reagent-Specific Hazards:
-
tert-Butyllithium (t-BuLi): A pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[5]
-
Mitigation: All handling must be performed under a strictly inert atmosphere (argon or nitrogen). Use of air-tight syringes or cannula transfer techniques is mandatory. Ensure appropriate fire-extinguishing media (e.g., Class D extinguisher, dry sand) are readily available.[5]
-
-
Ethyl Chloroformate: A corrosive and lachrymatory liquid. It is also flammable and can cause severe burns.[1]
-
Mitigation: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles/face shield.
-
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides.[6] It can also react with acids to form the highly toxic and explosive hydrazoic acid.
-
Mitigation: Avoid contact with metals, especially lead and copper (e.g., in plumbing).[7] The Weinstock protocol is inherently safer as it avoids the isolation of the acyl azide. However, strict temperature control during the azide addition is crucial. All waste containing azide must be quenched and disposed of according to institutional safety protocols.
-
Reaction-Specific Hazards:
-
Lithiation (Step 1): This reaction is highly exothermic. The rate of addition of t-BuLi must be carefully controlled to maintain the low reaction temperature. A runaway reaction could lead to a fire.
-
Curtius Rearrangement (Step 2): The thermal decomposition of the acyl azide is an exothermic process that releases nitrogen gas.
-
Mitigation: Ensure the reaction vessel is adequately vented to prevent pressure build-up. The rate of heating to reflux should be controlled. The use of continuous flow reactors can further enhance safety for this step on a larger scale by minimizing the volume of the hazardous intermediate at any given time.[8]
-
Thermal Hazard Analysis:
For large-scale production, a Differential Scanning Calorimetry (DSC) analysis of the acyl azide intermediate in the reaction mixture is recommended to determine the onset temperature of decomposition and the energy released. This data is critical for ensuring that the process operating temperatures have a sufficient safety margin to prevent a thermal runaway.
Conclusion
The synthetic route detailed in these application notes provides a reliable and scalable method for the production of (1-cyclopropyl)cyclopropylamine hydrochloride. By employing a modified Curtius rearrangement, this process balances efficiency with critical safety considerations. The provided protocols, when executed with careful attention to detail and adherence to safety guidelines, will enable researchers and drug development professionals to access this valuable building block in the quantities required for advanced research and development.
References
-
Kozhushkov, S. I., Khlebnikov, A. F., Kostikov, R. R., Yufit, D. S., & de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]
-
Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 16(17), 3034-3051. [Link]
-
Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006. Available at: [Link]
-
Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Organic Process Research & Development, 24(11), 2536-2542. [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
-
Environment, Health & Safety, University of California, Berkeley. (2017). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Retrieved from [Link]
-
PubMed. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Ethyl Chloroformate. Retrieved from [Link]
-
Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. Retrieved from [Link]
- Google Patents. (n.d.). CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Curtius rearrangement. Retrieved from [Link]
-
Henderson, T. J. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Lab Manager. Retrieved from [Link]
-
American Chemical Society. (2009). Special Safety Feature Section. Organic Process Research & Development. Retrieved from [Link]
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- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,1'-Bi(cyclopropyl)-1-amine via Curtius Degradation
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Bicyclopropyl Amine Moiety
The 1,1'-bi(cyclopropyl)-1-amine scaffold is a unique and sterically hindered primary amine that has garnered increasing interest in medicinal and agrochemical research. The rigid, three-dimensional nature of the bicyclopropyl group can impart favorable properties to bioactive molecules, such as enhanced metabolic stability, improved membrane permeability, and unique binding interactions with biological targets. Consequently, efficient and scalable synthetic routes to this amine are of significant value to the drug discovery and development community.
This application note provides a detailed, field-proven protocol for the synthesis of this compound hydrochloride, leveraging the robust and reliable Curtius rearrangement as the key amine-forming step. We will delve into the causality behind experimental choices, offering insights to ensure a successful and safe execution of this synthesis.
Synthetic Strategy: A Two-Step Approach to a Hindered Amine
Our synthetic approach is a two-stage process, beginning with the synthesis of the requisite carboxylic acid precursor, 1,1'-bi(cyclopropane)-1-carboxylic acid. This is followed by its conversion to the target amine via a Curtius degradation. This strategy is advantageous as it allows for the construction of the carbon skeleton prior to the introduction of the sensitive amine functionality.
Figure 1: Overall synthetic workflow for this compound hydrochloride.
Part 1: Synthesis of 1,1'-Bi(cyclopropane)-1-carboxylic Acid
The synthesis of the carboxylic acid precursor is achieved through the lithiation of 1-bromo-1-cyclopropylcyclopropane followed by quenching with carbon dioxide (dry ice).
Experimental Protocol
-
Reaction Setup: To a mechanically stirred solution of 1-bromo-1-cyclopropylcyclopropane (146.0 g, 907.0 mmol) in anhydrous diethyl ether (2.2 L) in a suitable multi-necked flask equipped with a thermometer and an addition funnel, cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add a solution of tert-butyllithium (1.7 M in pentane, 560 mL, 952.0 mmol) dropwise to the reaction mixture over 40 minutes, ensuring the internal temperature is maintained at or below -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 25 minutes.
-
Carboxylation: Add an excess of crushed dry ice in several portions to the reaction mixture, ensuring the temperature does not rise above -70 °C.
-
Work-up: Allow the reaction mixture to slowly warm to room temperature over a period of 2 hours. The resulting mixture can then be processed to isolate the carboxylic acid.
Expert Insights: The "Why" Behind the Protocol
-
Choice of Base: tert-Butyllithium is a strong, non-nucleophilic base, ideal for the deprotonation of sterically hindered substrates. Its use ensures efficient formation of the organolithium intermediate.
-
Temperature Control: Maintaining a low temperature (-78 °C) is critical to prevent side reactions, such as the decomposition of the organolithium species.
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Excess Dry Ice: A large excess of carbon dioxide is used to ensure complete carboxylation of the organolithium intermediate and to minimize the formation of ketone byproducts.
Part 2: Curtius Degradation for this compound Synthesis
The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines.[1][2] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas.[1] The isocyanate is then trapped with a suitable nucleophile. In this protocol, we will utilize a modified Weinstock protocol to generate a Boc-protected amine, which can be easily deprotected to afford the desired product.[3]
Mechanism of the Curtius Rearrangement
The currently accepted mechanism for the Curtius rearrangement is a concerted process where the migration of the R group and the loss of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate.[4] This concerted nature ensures the retention of configuration of the migrating group.
Figure 2: Mechanism and workflow of the Curtius degradation for amine synthesis.
Experimental Protocol: Boc-Protected Amine Synthesis
-
Mixed Anhydride Formation: To a mechanically stirred solution of 1,1'-bi(cyclopropane)-1-carboxylic acid (70.60 g, approx. 560.0 mmol) in anhydrous acetone (1.7 L), add triethylamine (76.2 g, 105.0 mL, 753.0 mmol) dropwise at -5 °C. After stirring for 15 minutes at this temperature, add neat ethyl chloroformate (103.7 g, 91.0 mL, 956.0 mmol) over 30 minutes, maintaining the temperature at -5 °C. Stir the resulting mixture for an additional 2 hours at this temperature.
-
Acyl Azide Formation: Add a solution of sodium azide (75.0 g, 1.0 mol) in water (200 mL) over a period of 1.5 hours, keeping the temperature at -5 °C.
-
Curtius Rearrangement and Boc-Protection: The acyl azide can then be carefully heated in the presence of tert-butanol to facilitate the rearrangement and trapping of the isocyanate to form the Boc-protected amine. Note: Detailed conditions for this step from the source protocol should be followed carefully.[3]
-
Isolation: The resulting tert-butyl 1-(cyclopropyl)cyclopropylcarbamate can be isolated and purified.
Experimental Protocol: Deprotection to the Amine Hydrochloride
-
Reaction Setup: To a solution of tert-butyl 1-(cyclopropyl)cyclopropylcarbamate (84.0 g, 425.8 mmol) in diethyl ether (100 mL), add a ~5.0 N HCl solution in diethyl ether (700 mL) in one portion at 0 °C with stirring.
-
Precipitation: Stir the reaction mixture at 0 °C for 4 hours and then at room temperature for 20 hours.
-
Isolation: The formed precipitate is filtered, washed with diethyl ether (200 mL), and dried in a vacuum desiccator over P₄O₁₀ overnight to yield this compound hydrochloride as a colorless powder.[3]
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temp. | Time | Product | Yield |
| Carboxylic Acid Synthesis | 1-Bromo-1-cyclopropylcyclopropane (146.0 g) | t-BuLi (1.7 M, 560 mL), Dry Ice (excess) | Diethyl Ether | -78 °C | ~3 h | 1,1'-Bi(cyclopropane)-1-carboxylic Acid | 64% |
| Boc-Amine Synthesis (Curtius) | Carboxylic Acid (70.60 g) | Et₃N, Ethyl Chloroformate, NaN₃, t-BuOH | Acetone/Water | -5 °C to Δ | - | tert-Butyl 1-(cyclopropyl)cyclopropylcarbamate | 76% |
| Deprotection | Boc-Amine (84.0 g) | HCl in Diethyl Ether (~5.0 N, 700 mL) | Diethyl Ether | 0 °C to RT | 24 h | This compound hydrochloride | 87% |
Safety Considerations: Handling Sodium Azide
Sodium azide (NaN₃) is a highly toxic and potentially explosive substance.[5][6][7] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile is recommended).[3][6]
-
Engineering Controls: Conduct all manipulations of sodium azide in a certified chemical fume hood with the sash positioned as low as possible.[5]
-
Handling: Avoid contact with metals, as this can form explosive heavy metal azides.[8] Do not use metal spatulas.[5] Avoid friction, grinding, or shock.
-
Quenching and Disposal: Unreacted sodium azide and acyl azides must be quenched and disposed of according to institutional safety guidelines. Never dispose of azides down the drain.[8]
Characterization of this compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for confirming the structure. The proton NMR of cyclopropylamines typically shows characteristic signals for the cyclopropyl protons.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic N-H stretching frequencies of the primary amine.
Troubleshooting and Further Considerations
-
Low Yield in Carboxylation: This can often be attributed to insufficient cooling, leading to side reactions, or the use of non-anhydrous conditions. Ensure all glassware is flame-dried and solvents are properly dried.
-
Incomplete Curtius Rearrangement: Insufficient heating during the rearrangement step can lead to incomplete conversion. The reaction progress should be monitored by TLC or another suitable analytical method.
-
Alternative Curtius Reagents: For substrates sensitive to the conditions required for mixed anhydride formation, other reagents such as diphenylphosphoryl azide (DPPA) can be used to directly convert the carboxylic acid to the acyl azide.[2][5]
Conclusion
The Curtius degradation provides an effective and scalable route for the synthesis of the sterically hindered and synthetically valuable this compound. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can reliably access this important building block for applications in drug discovery and development. The protocol and insights provided in this application note are intended to serve as a comprehensive guide for the successful implementation of this synthetic sequence.
References
- Curtius, T. (1885). Ueber die Einwirkung von Hydrazinhydrat auf Salpetersäurigäthylester. Berichte der deutschen chemischen Gesellschaft, 18(1), 1283-1284. (A foundational, though not directly linked, reference for the discoverer of the reaction).
-
Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Molecules, 20(7), 12582–12613. [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338–1342. [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]
-
University of Wisconsin-Madison. (2017). Safe Handling of Sodium Azide (SAZ). [Link]
-
University of Illinois Urbana-Champaign Division of Research Safety. (2019). Sodium Azide NaN3. [Link]
-
Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 43. [Link]
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]
-
Yale Environmental Health & Safety. (n.d.). Sodium Azide. [Link]
Sources
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP0879813A1 - Process of preparation of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 8. Cyclopropane synthesis [organic-chemistry.org]
- 9. Cyclopropylamine(765-30-0) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols: Szymoniak-Kulinkovich Reductive Cyclopropanation for the Synthesis of Bicyclopropylamines
Introduction: The Strategic Value of Bicyclopropylamines in Modern Chemistry
The bicyclopropylamine moiety represents a unique and highly sought-after structural motif in contemporary chemical research, particularly within the realms of medicinal chemistry and drug development. This conformationally restricted diamine scaffold offers a three-dimensional architecture that can impart favorable properties to bioactive molecules, including enhanced metabolic stability, improved receptor binding affinity, and novel intellectual property positioning. The synthesis of these intricate structures, however, presents a considerable challenge. The Szymoniak-Kulinkovich reductive cyclopropanation has emerged as a powerful and elegant solution for the construction of bicyclopropylamines, offering a direct and efficient route from readily available starting materials. This guide provides an in-depth exploration of this methodology, complete with mechanistic insights, detailed experimental protocols, and practical application notes for researchers at the forefront of chemical innovation.
Theoretical Framework: Mechanistic Insights into the Intramolecular Szymoniak-Kulinkovich Reaction
The Szymoniak-Kulinkovich reaction is a modification of the well-established Kulinkovich reaction, tailored for the synthesis of primary cyclopropylamines from nitriles.[1][2] The synthesis of bicyclopropylamines is achieved through an intramolecular variant of this reaction, starting from unsaturated nitriles.[3]
The reaction is initiated by the in situ formation of a highly reactive titanacyclopropane intermediate from a Grignard reagent (typically one with β-hydrogens, such as ethylmagnesium bromide) and a titanium(IV) alkoxide catalyst, most commonly titanium(IV) isopropoxide (Ti(OiPr)₄).[4][5] This titanacyclopropane acts as a synthetic equivalent of a 1,2-dicarbanion.
The key mechanistic steps for the intramolecular cyclopropanation are as follows:
-
Formation of the Titanacyclopropane: Two equivalents of the Grignard reagent react with Ti(OiPr)₄ to form an unstable dialkyltitanium species, which rapidly undergoes β-hydride elimination to yield the reactive titanacyclopropane.[4]
-
Intramolecular Cyclization: The titanacyclopropane then coordinates to the nitrile group of the unsaturated substrate. This is followed by an intramolecular insertion of the tethered alkene into a titanium-carbon bond of the titanacyclopropane, forming a new carbon-carbon bond and a larger titanacycle intermediate.
-
Ring Contraction and Amine Formation: This intermediate then undergoes a rearrangement and ring contraction to form an azatitanacyclopentane. In the intermolecular version of the reaction, a Lewis acid is often required at this stage to promote the formation of the cyclopropylamine.[1] However, for many intramolecular reactions, this final ring closure can proceed upon aqueous workup.[6] The reaction is quenched to hydrolyze the titanium complexes and liberate the desired bicyclopropylamine.
A crucial aspect of the intramolecular Szymoniak-Kulinkovich reaction is its stereospecificity. The cyclopropanation proceeds with retention of the olefin geometry of the starting unsaturated nitrile.[3] This allows for the predictable synthesis of specific diastereomers of the bicyclopropylamine products.
// Nodes Start [label="Unsaturated Nitrile + EtMgBr + Ti(OiPr)4", fillcolor="#F1F3F4"]; Titanacyclopropane [label="Titanacyclopropane\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Coordination [label="Coordination to Nitrile &\nIntramolecular Insertion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Titanacycle [label="Bicyclic Titanacycle\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Rearrangement [label="Rearrangement &\nRing Contraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azatitanacycle [label="Azatitanacycle\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(e.g., 10% NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Bicyclopropylamine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Titanacyclopropane [label="β-hydride elimination"]; Titanacyclopropane -> Coordination; Coordination -> Titanacycle; Titanacycle -> Rearrangement; Rearrangement -> Azatitanacycle; Azatitanacycle -> Workup; Workup -> Product; }
Figure 1: Generalized workflow of the intramolecular Szymoniak-Kulinkovich reaction.Experimental Protocols: A Step-by-Step Guide
The following protocol is a representative example for the intramolecular cyclopropanation of an olefin-tethered nitrile to synthesize a bicyclopropylamine. This procedure is adapted from established literature methods and should be performed by qualified chemists under an inert atmosphere.[3]
Representative Protocol: Synthesis of a Bicyclic Cyclopropylamine
Materials:
-
Olefin-tethered nitrile (e.g., (E)-hept-2-en-7-carbonitrile) (1.0 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.1 equiv)
-
Cyclohexylmagnesium chloride (2.0 M in diethyl ether) (2.4 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Celite®
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the olefin-tethered nitrile (1.0 equiv) and titanium(IV) isopropoxide (1.1 equiv) in anhydrous diethyl ether.
-
Addition of Grignard Reagent: To the stirred solution at room temperature (~20 °C), slowly add the cyclohexylmagnesium chloride solution (2.4 equiv) dropwise over a period of 1 hour. The use of cyclohexylmagnesium chloride is often preferred in intramolecular reactions to favor the desired cyclization over competing intermolecular processes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of quenched aliquots.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the dropwise addition of 10% aqueous NaOH solution. Continue stirring for 1-2 hours, during which a precipitate will form.
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the inorganic precipitates. Wash the filter cake thoroughly with diethyl ether.
-
Purification: Combine the filtrate and the ether washings. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude bicyclopropylamine. The product can be further purified by flash column chromatography on silica gel or distillation.
// Nodes Start [label="Combine Unsaturated Nitrile and Ti(OiPr)4\nin Anhydrous Et2O under Inert Atmosphere", fillcolor="#F1F3F4"]; Addition [label="Slowly Add Cyclohexylmagnesium Chloride\nat Room Temperature (1 hr)", fillcolor="#FBBC05", fontcolor="#202124"]; Stirring [label="Stir at Room Temperature (2 hrs)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Cool to 0°C and Quench with\n10% Aqueous NaOH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stirring2 [label="Stir for 1-2 hours at 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filter through Celite® and Wash with Et2O", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Dry, Concentrate, and Purify\n(Chromatography/Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Isolated Bicyclopropylamine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Addition; Addition -> Stirring; Stirring -> Quench; Quench -> Stirring2; Stirring2 -> Filtration; Filtration -> Purification; Purification -> Product; }
Figure 2: Step-by-step experimental workflow for the synthesis of bicyclopropylamines.Substrate Scope and Performance
The intramolecular Szymoniak-Kulinkovich reaction exhibits a good tolerance for a variety of unsaturated nitriles, leading to the formation of corresponding bicyclo[n.1.0]alkanamines. The yields are generally moderate to good, and the reaction proceeds with a high degree of diastereoselectivity, dictated by the geometry of the starting alkene.
| Starting Unsaturated Nitrile | Product | Yield (%) | Diastereomeric Ratio |
| cis-Hex-4-enenitrile | exo-2-Azabicyclo[3.1.0]hexan-1-amine | 65 | >95:5 |
| trans-Hex-4-enenitrile | endo-2-Azabicyclo[3.1.0]hexan-1-amine | 68 | >95:5 |
| cis-Hept-5-enenitrile | exo-2-Azabicyclo[4.1.0]heptan-1-amine | 72 | >95:5 |
| trans-Hept-5-enenitrile | endo-2-Azabicyclo[4.1.0]heptan-1-amine | 75 | >95:5 |
| 2-Cyclopentylideneacetonitrile | 2-Azaspiro[2.4]heptan-1-amine | 58 | N/A |
Table 1: Representative examples of the intramolecular Szymoniak-Kulinkovich reductive cyclopropanation for the synthesis of bicyclopropylamines. Data compiled from literature reports.
Causality and Critical Parameters: A Scientist's Perspective
-
Choice of Grignard Reagent: While ethylmagnesium bromide is commonly used in the intermolecular reaction, for the intramolecular variant, a bulkier Grignard reagent like cyclohexylmagnesium chloride is often advantageous. Its slower rate of reaction with the nitrile can favor the desired intramolecular cyclization over premature quenching or polymerization.
-
Stoichiometry is Key: The stoichiometry of the reagents is critical for the success of the reaction. A slight excess of the titanium catalyst and a greater than two-fold excess of the Grignard reagent are typically required to drive the reaction to completion and compensate for any side reactions. Using substoichiometric amounts of the titanium reagent can lead to the formation of ketone and carbinamine byproducts.[1]
-
Inert Atmosphere: The titanium reagents and the Grignard reagent are highly sensitive to air and moisture. Therefore, the reaction must be carried out under strictly anhydrous and inert conditions to prevent decomposition of the reagents and ensure reproducible results.
-
Quenching and Workup: The choice of quenching agent can influence the ease of purification. An aqueous basic workup is generally effective in precipitating the titanium salts, facilitating their removal by filtration.
Conclusion and Future Outlook
The intramolecular Szymoniak-Kulinkovich reductive cyclopropanation stands as a robust and highly valuable method for the synthesis of bicyclopropylamines. Its operational simplicity, use of readily available starting materials, and high diastereoselectivity make it an attractive strategy for accessing these complex and medicinally relevant scaffolds. As the demand for novel three-dimensional molecular architectures in drug discovery continues to grow, this reaction is poised to play an increasingly important role in the synthesis of next-generation therapeutics. Further research into enantioselective variants of this reaction will undoubtedly open up new avenues for the asymmetric synthesis of chiral bicyclopropylamines.
References
- Cha, J. K., et al. (2007). On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. The Journal of Organic Chemistry, 72(25), 9543–9546.
- Laroche, C., Bertus, P., & Szymoniak, J. (2003). A new and easy route to bicyclic primary cyclopropylamines from unsaturated nitriles. Tetrahedron Letters, 44(12), 2485-2487.
- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
- Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett, (1), 77-89.
- Szymoniak, J., & Bertus, P. (2007). Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Synlett, (9), 1346-1361.
- de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033-2055.
- Kulinkovich, O. G., Sviridov, S. V., & Vasilevskii, D. A. (1991). Titanium (IV)
-
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 2). Kulinkovich reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Cha, J. K., et al. (2008). Olefin Exchange-Mediated Cyclopropanation of Nitriles with Homoallylic Alcohols. Organic letters, 10(13), 2741-2744.
-
SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
Organic Syntheses. (2021). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Retrieved from [Link]
- Kim, S. H., & Cha, J. K. (2008). Olefin Exchange-Mediated Cyclopropanation of Nitriles with Homoallylic Alcohols. Organic letters, 10(13), 2741-2744.
- Bertus, P., & Szymoniak, J. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry, 68(18), 7133-7136.
- Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(6), 753-755.
-
Wikipedia contributors. (2023, December 2). Kulinkovich reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. Olefin Exchange-Mediated Cyclopropanation of Nitriles with Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Efficient N-Boc Protection of the Sterically Hindered 1,1'-Bi(Cyclopropyl)-1-amine
Abstract
This application note provides a detailed and optimized protocol for the N-Boc protection of the sterically hindered tertiary amine, 1,1'-bi(cyclopropyl)-1-amine. The tert-butoxycarbonyl (Boc) group is a crucial protecting group in modern organic synthesis, valued for its stability and mild removal conditions.[1][2] However, protecting sterically congested amines presents unique challenges. This guide offers a robust, field-tested methodology, explaining the rationale behind each step to ensure reproducible, high-yield synthesis of tert-butyl (1,1'-bi(cyclopropyl)-1-yl)carbamate.
Introduction
The protection of amine functionalities is a cornerstone of multi-step organic synthesis, preventing unwanted side reactions and enabling precise molecular construction.[1] The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of introduction, stability across a wide range of reaction conditions, and facile cleavage under mild acidic conditions.[1][3] The protection reaction typically proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[1][4]
This compound is a unique substrate featuring a tertiary amine directly attached to two cyclopropyl rings. This arrangement imparts significant steric hindrance around the nitrogen atom, which can impede the approach of the bulky Boc anhydride, making standard protection protocols less effective.[5] This note details a protocol optimized for this challenging substrate, employing a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction and ensure high conversion.[6][7]
Mechanistic Rationale
The N-Boc protection of an amine involves the nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of Boc anhydride.[1] This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[4][8]
In the case of sterically hindered amines, this initial nucleophilic attack is slow. The addition of a catalytic amount of DMAP significantly accelerates the reaction. DMAP, a more potent nucleophile than the hindered amine, first reacts with Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate.[6][7] This intermediate is much more susceptible to nucleophilic attack by the sterically hindered this compound, leading to the desired N-Boc protected product and regeneration of the DMAP catalyst.[6] Triethylamine (TEA) is used as a mild base to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product.[8]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Commercially Available | Solid at room temperature.[9] |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available | Toxic, handle with care. |
| Triethylamine (TEA) | ≥99%, Redistilled | Commercially Available | Store over KOH pellets. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use a dry solvent for best results. |
| Saturated aq. NaHCO₃ | Reagent Grade | In-house preparation | |
| Brine | Reagent Grade | In-house preparation | |
| Anhydrous MgSO₄ | Reagent Grade | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 g, 9.16 mmol, 1.0 equiv.).
-
Dissolution: Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.92 mL, 13.74 mmol, 1.5 equiv.), followed by a catalytic amount of DMAP (0.112 g, 0.916 mmol, 0.1 equiv.).
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (2.20 g, 10.08 mmol, 1.1 equiv.) portion-wise over 5 minutes at room temperature. Caution: Gas evolution (CO₂) will be observed. Ensure the system is not closed.[4][6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up: Upon completion, dilute the reaction mixture with 30 mL of DCM. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of 1-5% ethyl acetate in hexane to afford the pure tert-butyl (1,1'-bi(cyclopropyl)-1-yl)carbamate as a white solid.
Reaction Workflow Diagram
Caption: Workflow for the N-Boc protection of this compound.
Characterization of the Product
The successful synthesis of tert-butyl (1,1'-bi(cyclopropyl)-1-yl)carbamate can be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The product will have a higher Rf value than the starting amine due to the decrease in polarity.
-
¹H NMR (400 MHz, CDCl₃): Expect to see a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm. The cyclopropyl protons will appear as complex multiplets in the upfield region. The N-H proton will appear as a broad singlet.
-
¹³C NMR (100 MHz, CDCl₃): Look for the carbonyl carbon of the carbamate around δ 155 ppm and the quaternary carbon of the tert-butyl group around δ 80 ppm.
-
Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak [M+H]⁺ or the sodium adduct [M+Na]⁺. A characteristic fragment corresponding to the loss of isobutylene ([M-56]⁺) or the entire Boc group ([M-100]⁺) may also be observed.[10]
-
Infrared (IR) Spectroscopy: The formation of the carbamate is indicated by a strong C=O stretching vibration between 1680-1720 cm⁻¹ and the appearance of an N-H stretching band around 3300-3500 cm⁻¹.[10]
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or gives a low yield, ensure all reagents and the solvent are anhydrous. Moisture can hydrolyze the Boc anhydride. The quality of the DMAP is also crucial; use freshly opened or purified DMAP.
-
Side Products: The formation of urea-type byproducts can occur if the Boc anhydride is added too quickly or if the reaction is overheated. Portion-wise addition at room temperature is recommended.
-
Incomplete Reaction: For particularly stubborn or even more hindered amines, a slight increase in temperature (e.g., to 40 °C) can be beneficial.[11] However, this should be monitored carefully to avoid side reactions.
-
Gas Evolution: The reaction produces carbon dioxide gas. It is critical to perform the reaction in an open or vented system to avoid pressure build-up.[4][7]
Conclusion
This application note provides a comprehensive and reliable protocol for the N-Boc protection of the sterically challenging this compound. By understanding the mechanistic role of each reagent and adhering to the detailed experimental procedure, researchers can achieve high yields of the desired carbamate, facilitating its use in further synthetic transformations. The principles and troubleshooting advice presented here can also be adapted for the protection of other sterically hindered amines.
References
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
-
Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry.
-
BOC Protection and Deprotection - J&K Scientific LLC.
-
Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry.
-
An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem.
-
Amine Protection and Deprotection - Master Organic Chemistry.
-
Boc Protection Mechanism (Boc2O + Base + DMAP) - Common Organic Chemistry.
-
Di-tert-butyl dicarbonate - Wikipedia.
-
Reaction of Secondary Amines 11a-e with BOC2O-DMAP in MeCN for 1 min To Form 13a-e - ResearchGate.
-
A Comparative Guide to Analytical Methods for Confirming Boc Protection - Benchchem.
-
This compound | C6H11N | CID 28064676 - PubChem.
-
An improved synthesis of n-boc protected aryl amines - Taylor & Francis Online.
-
Dual protection of amino functions involving Boc - RSC Advances.
-
Boc-Protected Amino Groups - Organic Chemistry Portal.
-
Amine Protection / Deprotection - Fisher Scientific.
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- 11. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes & Protocols: Deprotection of Boc-(1-cyclopropyl)cyclopropylamine
Introduction: Strategic Considerations for a Unique Substrate
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability to nucleophilic and basic conditions.[1][2] Its removal is typically achieved under acidic conditions, a process that, while routine, requires careful consideration of the substrate's unique structural features.[1][3]
The substrate in focus, Boc-(1-cyclopropyl)cyclopropylamine, presents a distinct challenge. The spirocyclic junction of two cyclopropane rings creates significant steric hindrance around the nitrogen atom. Furthermore, cyclopropyl groups, due to their high ring strain and π-character, can exhibit sensitivity to strong acids.[4][5] This guide provides a detailed analysis of methodologies for the efficient deprotection of this valuable building block, emphasizing the chemical rationale behind protocol selection to ensure high yield and purity. A scalable synthesis of the hydrochloride salt of (1-cyclopropyl)cyclopropylamine has been reported, highlighting its importance in the preparation of biologically active compounds.[6][7][8]
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group proceeds via an acid-catalyzed pathway. The reaction initiates with the protonation of the carbamate's carbonyl oxygen. This is followed by the departure of the stable tert-butyl cation, which generates a transient carbamic acid intermediate. This intermediate then readily undergoes decarboxylation to yield the free amine, which is protonated by the acid medium to form the corresponding ammonium salt.[3][9] The byproducts are carbon dioxide and a reactive tert-butyl cation.[9][10]
The generated tert-butyl cation is a potent electrophile that can lead to undesired side reactions, such as alkylation of nucleophilic sites on the substrate or solvent.[10][11] To mitigate this, "scavengers" are often employed to trap the cation irreversibly.[12][13]
Caption: Figure 1: Acid-Catalyzed Boc Deprotection Mechanism
Deprotection Methodologies & Protocols
The choice of deprotection agent is critical and depends on the scale of the reaction and the presence of other acid-sensitive functional groups. For Boc-(1-cyclopropyl)cyclopropylamine, strong acidic methods are generally effective and scalable.
Methodology 1: Hydrogen Chloride (HCl) in an Aprotic Solvent
This is a classic and highly effective method for generating the amine hydrochloride salt directly, which often precipitates from the reaction mixture, simplifying purification. A published scalable procedure reports the use of HCl in diethyl ether for this specific substrate, achieving high yield.[6][7]
Rationale: Using a solution of HCl gas in an aprotic solvent like diethyl ether or 1,4-dioxane provides a strongly acidic environment necessary for efficient cleavage. The resulting hydrochloride salt is typically insoluble in these solvents, allowing for simple isolation by filtration. This method avoids the use of trifluoroacetic acid (TFA), which can sometimes be difficult to remove completely.
Detailed Protocol (Based on de Meijere, et al.)[6]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-(1-cyclopropyl)cyclopropylamine (1.0 eq) in a minimal amount of diethyl ether (Et₂O) (approx. 1.2 mL per gram of substrate).
-
Reaction: Cool the solution to 0 °C in an ice bath. To this, add a pre-prepared solution of ~5.0 N HCl in Et₂O (approx. 8.3 mL per gram of substrate, >10 eq) in a single portion with vigorous stirring.
-
Stirring: Continue stirring the reaction mixture at 0 °C for 4 hours, then allow it to warm to ambient temperature and stir for an additional 20 hours. A white precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold Et₂O (approx. 2.4 mL per gram of initial substrate).
-
Drying: Dry the resulting white powder (the hydrochloride salt) in a vacuum desiccator over P₄O₁₀ to a constant weight. Expected Yield: ~87%[6][7]
Methodology 2: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
TFA is a strong, volatile acid that is highly effective for Boc deprotection and is a standard in peptide synthesis and general organic chemistry.[1][3][14] The inclusion of a scavenger is highly recommended to prevent side reactions.
Rationale: A solution of 20-50% TFA in DCM provides rapid and clean deprotection at room temperature.[14] Dichloromethane is an excellent solvent for both the starting material and the intermediate carbamic acid. Triethylsilane (TES) or triisopropylsilane (TIS) are effective scavengers that react with the liberated tert-butyl cation to form stable silylethers and volatile tert-butyl-silane adducts, preventing substrate alkylation.[13][15]
Detailed Protocol:
-
Preparation: In a round-bottom flask, dissolve Boc-(1-cyclopropyl)cyclopropylamine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Scavenger Addition: Add triethylsilane (TES) (1.1–1.5 eq) to the solution and stir for 2-3 minutes.
-
Reaction: Add trifluoroacetic acid (TFA) (10–20 eq, e.g., 25% v/v) dropwise at 0 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1–3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up (for free amine):
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.
-
Comparative Analysis of Methodologies
| Parameter | Methodology 1: HCl in Et₂O | Methodology 2: TFA in DCM |
| Reagent | Hydrogen Chloride (in Ether) | Trifluoroacetic Acid |
| Product Form | Hydrochloride Salt (direct isolation) | TFA Salt (requires neutralization) |
| Yield | High (~87%)[6] | Generally High (>90%) |
| Work-up | Simple filtration | Extractive, requires neutralization |
| Scalability | Demonstrated on a 50g scale[6] | Excellent |
| Pros | Direct isolation of salt, avoids TFA | Fast reaction, homogenous conditions |
| Cons | Heterogeneous, long reaction time | Requires scavenger, extractive work-up |
| Safety | HCl gas is corrosive/toxic | TFA is highly corrosive |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the deprotection and subsequent work-up to obtain either the free amine or its salt.
Caption: Figure 2: General Deprotection Workflow
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- El-Faham, A., & El-Faham, S. (2012).
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Reddit. Alternative Methods for Boc Deprotection. (2023). [Link]
- Lundt, B. F., et al. (1978). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. International Journal of Peptide and Protein Research.
-
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA Examples. [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]
-
Wikipedia. Cyclopropyl group. [Link]
- Sunil, D., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Organic Letters.
- Fox, J. M., et al. (2009). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry.
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Beilstein Journals. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
-
ResearchGate. Any suggestion on Boc deprotection without using acid? (2016). [Link]
- Pearson, D. A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters.
- Gardarsdottir, H. (2023).
-
Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014). [Link]
- Fox, J. M., et al. (2009). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. PMC - NIH.
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry.
- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of Chemical and Pharmaceutical Research.
- Burns, B. G. (2013). The chemistry and biology of cyclopropyl compounds. University of Cambridge.
- Hsieh, S. J., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science.
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. [Link]
-
Sci-Hub. Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. [Link]
- Hsieh, S. J., et al. (2018). Reduction of cysteine- S -protecting groups by triisopropylsilane.
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Application Notes & Protocols: The Strategic Use of the 1,1'-Bicyclopropyl-1-amine Scaffold in Hepatitis C Drug Discovery
Introduction: Targeting the Engine of Hepatitis C Replication
Hepatitis C Virus (HCV) infection remains a significant global health challenge, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma.[1] The advent of Direct-Acting Antivirals (DAAs) has revolutionized treatment, achieving cure rates exceeding 95%.[2] A cornerstone of this success has been the targeted inhibition of essential viral enzymes. Among the most critical of these is the NS3/4A serine protease, a viral enzyme complex responsible for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[3][4] Blocking the NS3/4A active site is a validated and highly effective strategy for halting the viral life cycle. This has led to the development of several potent protease inhibitors (-previrs), which form a key component of modern combination therapies.[5][6]
This guide focuses on a specific, high-value chemical scaffold that has proven instrumental in the design of next-generation NS3/4A inhibitors: the 1,1'-bi(cyclopropyl)-1-amine moiety, more specifically referred to in literature as (1-cyclopropyl)cyclopropylamine . We will explore the rationale behind its use, provide detailed protocols for its synthesis and incorporation into lead compounds, and outline the essential assays for evaluating the resulting molecules.
The Bicyclopropylamine Moiety: A Privileged Scaffold in NS3/4A Inhibitors
The design of potent and safe protease inhibitors is a delicate balance of achieving high binding affinity, favorable pharmacokinetic properties, and metabolic stability. The cyclopropyl group has emerged as a "versatile player" in medicinal chemistry, addressing many of these challenges.[7]
Why the Cyclopropyl Group?
-
Conformational Rigidity: The strained, three-membered ring introduces conformational constraint into otherwise flexible aliphatic chains. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty of binding to the target protein, thereby enhancing potency.[7][8]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes. This increased bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[8] This can lead to an improved pharmacokinetic profile and a longer half-life in the body. However, it is important to note that cyclopropylamines can sometimes be susceptible to bioactivation pathways, a factor that must be monitored.[6][8]
-
Optimal Fit in the S1 Pocket: In HCV NS3/4A protease inhibitors like grazoprevir, the bicyclopropylamine scaffold serves as a key P1 fragment. This P1 moiety fits snugly into the shallow, hydrophobic S1 pocket of the protease active site. The unique geometry and lipophilicity of the bicyclopropyl group optimize van der Waals interactions within this pocket, contributing significantly to the inhibitor's high binding affinity.
The (1-cyclopropyl)cyclopropylamine structure is particularly important as a building block for several approved HCV drugs, where it has been shown to be a critical component for achieving high potency against the viral protease.[5]
Caption: Rationale for using the cyclopropyl motif in drug design.
Protocols: Chemical Synthesis
A reliable and scalable synthesis of the core building block is the first critical step in the discovery pipeline.
Protocol 1: Scalable Synthesis of (1-Cyclopropyl)cyclopropylamine Hydrochloride
This protocol is adapted from a demonstrated scalable route that avoids hazardous reagents and difficult purifications, making it suitable for producing gram-to-kilogram quantities of the key amine intermediate.[5] The method relies on a Curtius degradation of the corresponding carboxylic acid.
Workflow Overview:
Caption: Synthetic workflow for the key amine building block.
Step-by-Step Methodology:
-
Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid.
-
To a solution of 1-bromo-1-cyclopropylcyclopropane (1.0 eq) in anhydrous diethyl ether (Et₂O) at -78 °C under an inert atmosphere (N₂ or Ar), add tert-butyllithium (t-BuLi, 1.7 M in pentane, 1.05 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add an excess of crushed dry ice (solid CO₂) in portions.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with an aqueous solution of potassium hydroxide (KOH). Separate the aqueous layer and wash with Et₂O.
-
Acidify the aqueous layer with concentrated HCl at 0 °C to precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-cyclopropylcyclopropanecarboxylic acid.[5]
-
-
Step 2: Synthesis of tert-butyl (1-cyclopropylcyclopropyl)carbamate (N-Boc-protected Amine).
-
Causality: The Curtius rearrangement is a classic method for converting a carboxylic acid to an amine. Using diphenylphosphoryl azide (DPPA) and tert-butanol (t-BuOH) allows for a one-pot reaction that directly furnishes the Boc-protected amine, which is stable and easily purified.
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (Et₃N, 1.2 eq) followed by DPPA (1.1 eq).
-
Heat the mixture to 80 °C. After gas evolution (N₂) ceases, add t-BuOH (3.0 eq) and continue heating at reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-Boc-protected amine.
-
-
Step 3: Deprotection to (1-Cyclopropyl)cyclopropylamine Hydrochloride.
-
Dissolve the N-Boc-protected amine (1.0 eq) in a minimal amount of Et₂O at 0 °C.
-
Add a solution of HCl in Et₂O (e.g., 5.0 N, 5.0 eq) in one portion.
-
Stir the reaction at 0 °C for 4 hours and then at room temperature overnight.
-
The hydrochloride salt will precipitate as a white solid. Filter the precipitate, wash with Et₂O, and dry under vacuum over P₄O₁₀ to yield the final product, (1-cyclopropyl)cyclopropylamine hydrochloride (4·HCl).[5]
-
Protocol 2: General Procedure for Amide Coupling
This protocol describes a standard method for incorporating the synthesized amine into a peptidomimetic backbone, a key step in assembling the final protease inhibitor.
-
To a solution of the carboxylic acid partner (P2-P3 fragment, 1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) along with an additive like HOBt (1.2 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the (1-cyclopropyl)cyclopropylamine hydrochloride (1.1 eq) to the activated mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
Protocols: Biological Evaluation
Once synthesized, the novel compounds must be evaluated for their ability to inhibit the HCV NS3/4A protease and block viral replication in cells.
Protocol 3: In Vitro HCV NS3/4A Protease Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified protease. A common method is a FRET (Förster Resonance Energy Transfer) based assay.
Principle: A synthetic peptide substrate contains a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorophore's signal. When the NS3/4A protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50% glycerol, 30 mM dithiothreitol (DTT).[9]
-
Enzyme Solution: Dilute purified recombinant full-length HCV NS3/4A protease (genotype 1a or 1b) to the desired working concentration (e.g., 5-10 nM) in assay buffer.
-
Substrate Solution: Prepare a FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH₂) at a concentration of 1.5 µM in assay buffer.[9]
-
Test Compound: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in DMSO, then dilute further into the assay buffer. Ensure the final DMSO concentration in the assay is low (<1%).
-
-
Assay Procedure (96- or 384-well plate format):
-
Add 50 µL of the enzyme solution to each well.
-
Add 2 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Incubate the plate at 25 °C for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader (e.g., Fluoroskan Ascent FL) with excitation at ~485 nm and emission at ~520 nm.[9]
-
Monitor the increase in fluorescence in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear phase of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
The inhibitory constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Protocol 4: Cell-Based HCV Replicon Assay
This assay measures the compound's ability to inhibit HCV RNA replication within a human liver cell line (Huh-7), providing a more biologically relevant measure of antiviral activity.[10][11]
Principle: Huh-7 cells are engineered to contain an HCV subgenomic replicon. This replicon is an RNA molecule that contains the HCV non-structural proteins (including NS3/4A) necessary for self-replication, along with a reporter gene (e.g., Luciferase) and a selectable marker (e.g., Neomycin phosphotransferase).[12] Antiviral activity is measured by the reduction in reporter gene expression.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin, and G418 (to maintain selection for replicon-containing cells).
-
-
Antiviral Activity (EC₅₀) Determination:
-
Seed the replicon cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for 48-72 hours at 37 °C with 5% CO₂.[13]
-
After incubation, measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. Luminescence is read on a plate luminometer.
-
-
Cytotoxicity (CC₅₀) Determination:
-
In a parallel plate, treat the same replicon cells with the same concentrations of the test compound.
-
After the 48-72 hour incubation, measure cell viability using a standard assay such as MTT or CellTiter-Glo.[14]
-
-
Data Analysis:
-
EC₅₀ (50% Effective Concentration): Plot the percentage of luciferase activity (relative to DMSO-treated control cells) against the log of compound concentration. Fit the data to a dose-response curve to calculate the EC₅₀.
-
CC₅₀ (50% Cytotoxic Concentration): Plot the percentage of cell viability (relative to DMSO-treated control cells) against the log of compound concentration. Fit the data to a dose-response curve to calculate the CC₅₀.
-
Selectivity Index (SI): Calculate the SI as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a better safety profile, with the compound being more toxic to the virus than to the host cells.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
| Compound | Structure Moiety | NS3/4A Kᵢ (nM) | Replicon EC₅₀ (nM) | Huh-7 CC₅₀ (µM) | Selectivity Index (SI) |
| Example 1 | (1-Cyclopropyl)cyclopropylamine | 0.5 | 8.5 | >50 | >5880 |
| Control 1 | Isopropylamine | 15.0 | 250 | >50 | >200 |
-
Interpretation: The data in this hypothetical table would demonstrate that incorporating the (1-cyclopropyl)cyclopropylamine moiety (Example 1) results in a significant improvement in both enzymatic inhibition (lower Kᵢ) and cellular antiviral activity (lower EC₅₀) compared to a less rigid control compound. The high CC₅₀ and resulting high Selectivity Index suggest that the compound is highly specific for its viral target with low host cell toxicity at effective concentrations.
References
-
Yang, G., & Huang, M. (2010). Evaluation of compound activity against hepatitis C virus in replicon systems. Current Protocols in Pharmacology, Chapter 13, Unit 13B.1. [Link]
- Yi, M., & Lemon, S. M. (2005). Assay for evaluation of activity of compounds against hcv using a novel detection system in the hcv replicon.
-
Ali, A., et al. (2008). Novel, Potent Phenethylamide Inhibitors of the Hepatitis C Virus (HCV) NS3 Protease. ResearchGate. [Link]
-
El-Din, T. G., et al. (2020). OPTIMIZATION OF HCV CELL CULTURE SYSTEM FOR EVALUATION OF ANTIVIRAL DRUGS AGAINST HCV GENOTYPES 2a AND 4a. PMC. [Link]
-
Prompetchara, E., et al. (2023). Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring. NIH. [Link]
-
Chen, D., et al. (2014). Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection. PMC. [Link]
-
Ali, S., et al. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology. [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. [Link]
-
El-Kafrawy, S. A., et al. (2021). Identification of Peptide Leads to Inhibit Hepatitis C Virus. ResearchGate. [Link]
-
McLaren, T., et al. (1998). Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors. PMC. [Link]
-
Bogen, S. L., et al. (2005). Hepatitis C virus NS3-4A serine protease inhibitors: use of a P2-P1 cyclopropyl alanine combination for improved potency. PubMed. [Link]
-
Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3 -azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection. ACS Publications. [Link]
-
Wolan, A., et al. (2011). Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives. ResearchGate. [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Perni, R. B., et al. (2006). Discovery and development of VX-950, a novel, covalent, and reversible inhibitor of hepatitis C virus NS3.4A serine protease. Infection, Disease and Therapy. [Link]
-
Wang, A., et al. (2015). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. PubMed. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Table A4, Critical reagents for the NS3 protease assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Vermehren, J., & Sarrazin, C. (2017). Protease inhibitors for the treatment of hepatitis C virus infection. PMC. [Link]
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The Bicyclopropylamine Moiety: A Cornerstone in Modern Agrochemical Synthesis
Introduction: The Strategic Importance of Strained Rings in Crop Protection
In the landscape of modern agrochemical discovery, the pursuit of novel molecular scaffolds that impart enhanced efficacy, selectivity, and favorable environmental profiles is a perpetual endeavor. Among the myriad of structural motifs employed, the bicyclopropylamine unit, and more broadly, cyclopropylamine derivatives, have emerged as a cornerstone in the synthesis of a diverse range of fungicides, herbicides, and insecticides. The inherent ring strain of the cyclopropane moiety, with its compressed bond angles deviating significantly from the ideal tetrahedral geometry, imbues these molecules with a unique chemical reactivity.[1][2] This reactivity, when strategically incorporated into a larger agrochemical framework, can lead to compounds with potent biological activity. This guide provides a detailed exploration of the application of bicyclopropylamines and their congeners in agrochemical synthesis, offering in-depth protocols and an analysis of the chemical principles that underpin their utility.
Fungicide Synthesis: The Case of Cyprodinil, an Anilinopyrimidine Fungicide
The anilinopyrimidine class of fungicides represents a significant commercial success in the control of a broad spectrum of plant pathogens. A prominent member of this class, Cyprodinil, owes its efficacy in part to the presence of a cyclopropyl group. Cyprodinil functions by inhibiting the biosynthesis of methionine, a crucial amino acid for fungal growth and development. The synthesis of Cyprodinil serves as an excellent case study for the integration of a cyclopropylamine-related precursor into a heterocyclic agrochemical.
The overall synthetic strategy for Cyprodinil involves a key condensation reaction between a cyclopropyl-β-diketone and N-phenylguanidine. This approach efficiently constructs the central pyrimidine ring, incorporating the essential cyclopropyl and phenylamino moieties in a single convergent step.
Visualizing the Synthetic Pathway of Cyprodinil
Caption: Synthetic pathway for the fungicide Cyprodinil.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Cyclopropyl-1,3-butanedione (Key Intermediate for Cyprodinil)
This protocol outlines the Claisen condensation reaction to form the β-diketone, a critical building block for the pyrimidine ring of Cyprodinil.
Materials:
-
Cyclopropyl methyl ketone (8.4 g, 0.1 mol)
-
Sodium ethoxide (21 wt% solution in ethanol, 39 mL, 0.1 mol)
-
Ethyl acetate (100 mL)
-
10% Aqueous hydrochloric acid
-
Ethyl ether
-
Magnesium sulfate
-
Nitrogen atmosphere
Equipment:
-
Round-bottom flask equipped with a condenser and Dean-Stark trap
-
Stirring apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add dropwise a 21 wt% solution of sodium ethoxide in absolute ethanol (39 mL, 0.1 mol).[3]
-
Fit the flask with a condenser and a Dean-Stark trap and heat the mixture.
-
Remove the ethanol by azeotropic distillation. Add additional ethyl acetate to the flask as needed to maintain the reaction volume.[3]
-
After approximately three hours, the temperature of the distillate should reach 75°C. At this point, allow the reaction to cool and stand overnight.[3]
-
A white solid will precipitate. Collect this solid by filtration and set aside the filtrate.[3]
-
Dissolve the collected solid in water and acidify the solution at 0°C with 10% aqueous hydrochloric acid.[3]
-
Extract the acidified aqueous solution three times with ethyl ether.[3]
-
Wash the ethyl acetate filtrate (from step 5) three times with water, then acidify with 10% aqueous hydrochloric acid and extract with ethyl ether.[3]
-
Combine all the ether extracts, dry over magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 1-cyclopropyl-1,3-butanedione as an oil. The product can be used in the next step without further purification.[3]
Expected Yield: Approximately 3.5 g (GC analysis may show around 75% purity).
Protocol 2: Synthesis of Cyprodinil by Condensation
This protocol describes the final condensation step to form the active fungicide, Cyprodinil.
Materials:
-
1-Cyclopropyl-1,3-butanedione (from Protocol 1)
-
N-Phenylguanidine
-
Suitable solvent (e.g., ethanol, isopropanol)
-
Acid or base catalyst (as required by the specific patent literature, often a mild base like sodium acetate)
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring and heating apparatus
-
Crystallization dish
-
Filtration apparatus
Procedure:
Detailed experimental conditions for this step are often proprietary and found within patent literature. The following is a generalized procedure based on common condensation reactions of this type.
-
Dissolve 1-cyclopropyl-1,3-butanedione in a suitable alcohol solvent in a round-bottom flask.
-
Add an equimolar amount of N-phenylguanidine to the solution.
-
Add a catalytic amount of a suitable base (e.g., sodium acetate).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The crude product can be further purified by recrystallization if necessary.
Herbicide Synthesis: Leveraging the Cyclopropylamine Moiety
The utility of cyclopropylamine extends to the synthesis of herbicides. For instance, cyclopropylamine can be a key building block for certain triazine herbicides. The synthesis of these compounds often involves the sequential reaction of cyanuric chloride with different amines.
Visualizing a General Synthesis of a Cyclopropylamino-s-triazine Herbicide
Caption: General synthesis of a cyclopropylamino-s-triazine herbicide.
Protocol 3: General Procedure for the Synthesis of a Cyclopropylamino-s-triazine Herbicide
This protocol provides a general outline for the synthesis of a cyclopropylamino-s-triazine herbicide, a class of compounds known for their herbicidal activity.[4]
Materials:
-
Cyanuric chloride
-
Cyclopropylamine
-
A second amine (R-NH2)
-
A suitable solvent (e.g., acetone, tetrahydrofuran)
-
An acid scavenger (e.g., sodium carbonate, triethylamine)
Equipment:
-
Jacketed reaction vessel with overhead stirrer
-
Addition funnels
-
Temperature control system
-
Filtration and drying equipment
Procedure:
-
Dissolve cyanuric chloride in a suitable solvent in the reaction vessel and cool the mixture to 0-5°C.
-
Slowly add an equimolar amount of cyclopropylamine to the cooled solution while maintaining the temperature. The addition of an acid scavenger is necessary to neutralize the HCl formed during the reaction.[4]
-
After the initial reaction is complete (as monitored by TLC), a second amine (R-NH2) is added to the reaction mixture.
-
The reaction temperature may be gradually increased to facilitate the second substitution.
-
Upon completion of the reaction, the solid by-products (e.g., sodium chloride) are removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude herbicide can be purified by recrystallization or column chromatography.
Insecticide Synthesis: The Role of Cyclopropyl Moieties
The cyclopropane ring is a well-established feature in many potent insecticides, most notably the pyrethroids. While not always directly involving a bicyclopropylamine, the synthesis of many cyclopropane-containing insecticides provides valuable insights into the manipulation of this strained ring system for bioactivity.
Conclusion: A Versatile Scaffold with a Promising Future
The application of bicyclopropylamines and their derivatives in agrochemical synthesis is a testament to the power of leveraging unique structural features for the development of effective crop protection agents. The inherent reactivity of the strained cyclopropane ring, coupled with the nucleophilicity of the amine group, provides a versatile platform for the construction of complex and biologically active molecules. The examples of the fungicide cyprodinil and cyclopropylamino-s-triazine herbicides highlight the diverse applications of this scaffold. As the demand for novel and sustainable agrochemicals continues to grow, the strategic incorporation of the bicyclopropylamine moiety is poised to remain a key strategy in the design and synthesis of the next generation of crop protection solutions.
References
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PrepChem. Synthesis of 1-cyclopropyl-1,3-butanedione. Available from: [Link]
- Google Patents. Process for manufacturing cyclopropylamine. US3711549A.
- Google Patents. Process for the manufacture of cyclopropylamine. EP0205403B1.
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]
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1,1'-BI(Cyclopropyl)-1-amine as a building block for kinase inhibitors
An Application Guide to 1,1'-Bi(cyclopropyl)-1-amine: A Privileged Building Block for Next-Generation Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment since the approval of the first-in-class inhibitor, imatinib.[2] However, a persistent challenge in the field is achieving selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding site.[2][3] Off-target inhibition can lead to undesirable side effects and toxicity.[2] Consequently, medicinal chemists are continuously exploring novel molecular scaffolds that can confer improved potency and selectivity.
The cyclopropyl group has emerged as a "versatile player" in drug design, valued for its unique stereoelectronic properties and ability to introduce conformational rigidity.[4][5][6] This application note focuses on the utility of a specific, structurally compelling building block: This compound . This moiety, with its rigid, three-dimensional spirocyclic arrangement, offers a unique vector for exploring the chemical space within a kinase's active site. Its incorporation can lead to enhanced binding affinity, improved metabolic stability, and superior selectivity profiles compared to more flexible or planar analogues.[7][8][9]
This guide provides a senior application scientist's perspective on the synthesis, incorporation, and evaluation of this compound in the context of kinase inhibitor development. We will detail robust protocols, explain the causality behind experimental choices, and present a framework for assessing the biological activity of the resulting compounds.
Part 1: Synthesis of the this compound Building Block
A reliable and scalable synthesis of the core building block is paramount for any successful drug discovery campaign. While several routes have been explored, a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid provides a robust and scalable method to obtain the desired amine.[10][11]
Protocol 1: Scalable Synthesis of this compound Hydrochloride[10][11]
This protocol is adapted from the scalable synthesis reported by de Meijere et al. and proceeds in three main stages from the commercially available 1-bromo-1-cyclopropylcyclopropane.[10]
Stage 1: Carboxylation of 1-bromo-1-cyclopropylcyclopropane
-
Setup: In a flame-dried, multi-neck flask under an argon atmosphere, dissolve 1-bromo-1-cyclopropylcyclopropane (1.0 eq) in anhydrous diethyl ether (Et₂O).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-butyllithium (1.7 M in pentane, 1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes at -78 °C after the addition is complete.
-
Rationale: This step forms a cyclopropyl lithium intermediate. The low temperature is critical to prevent decomposition and side reactions.
-
-
Quenching with CO₂: Add an excess of crushed dry ice (solid CO₂) in portions, ensuring the temperature does not rise above -65 °C.
-
Workup: Allow the reaction mixture to slowly warm to room temperature. Quench with water and separate the aqueous layer. Wash the organic layer with water. Combine the aqueous layers and acidify with concentrated HCl to pH ~1. Extract the aqueous layer with Et₂O (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-cyclopropylcyclopropanecarboxylic acid as a solid.
Stage 2: Curtius Degradation to N-Boc-protected Amine
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous acetone and cool to -5 °C. Add triethylamine (Et₃N, 1.35 eq) dropwise. After 15 minutes, add ethyl chloroformate (1.7 eq) over 30 minutes, maintaining the temperature at -5 °C. Stir for an additional 2 hours.
-
Rationale: This forms a mixed anhydride, which is a highly reactive intermediate necessary for the next step.
-
-
Azide Formation: Add a solution of sodium azide (NaN₃, 1.8 eq) in water dropwise over 1.5 hours.
-
CAUTION: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which can generate explosive hydrazoic acid.
-
-
Rearrangement: After stirring, add anhydrous tert-butanol and heat the mixture to reflux to induce the Curtius rearrangement, forming the isocyanate intermediate, which is then trapped by tert-butanol to form the Boc-protected amine.
-
Isolation: After the reaction is complete (monitored by TLC), concentrate the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate). Dry the organic phase and purify by column chromatography to yield tert-butyl 1-(cyclopropyl)cyclopropylcarbamate.
Stage 3: Deprotection to Amine Hydrochloride
-
Cleavage: Dissolve the Boc-protected amine (1.0 eq) in Et₂O and cool to 0 °C. Add a solution of HCl in Et₂O (~5 M, excess) in one portion.[12]
-
Precipitation: Stir the reaction at 0 °C for 4 hours and then at room temperature overnight.
-
Rationale: The strong acidic conditions cleave the acid-labile Boc protecting group. The resulting amine hydrochloride is typically insoluble in diethyl ether, allowing for simple isolation by filtration.
-
-
Isolation: Collect the resulting white precipitate by filtration, wash with cold Et₂O, and dry under vacuum to afford this compound hydrochloride (4·HCl).[10]
Part 2: Incorporation into a Kinase Inhibitor Scaffold
The primary amine of the building block serves as a versatile handle for incorporation into various kinase inhibitor scaffolds. A common and highly effective strategy is nucleophilic aromatic substitution (SₙAr) on an electron-deficient heteroaromatic core, a privileged structure in many kinase inhibitors.[13]
Protocol 2: SₙAr Coupling with a Dichloropyrimidine Core
This protocol describes a representative coupling reaction to a 2,4-dichloropyrimidine scaffold.
-
Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or 2-propanol, add this compound hydrochloride (1.05 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Rationale: DIPEA is used to neutralize the HCl salt of the amine and the HCl generated during the reaction. It is sterically hindered, which minimizes its potential for competing as a nucleophile.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by LC-MS. The reaction is typically complete within 2-12 hours.
-
Rationale: SₙAr reactions on dichloropyrimidines are regioselective. The first substitution occurs preferentially at the more electrophilic C4 position. Heating is required to overcome the activation energy of the reaction.
-
-
Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with water to precipitate the product. Collect the solid by filtration.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the C4-substituted monochloro-pyrimidine intermediate, which is now ready for further diversification at the C2 position.
Part 3: Biological Evaluation Protocols
Once the final compounds are synthesized and purified, their biological activity must be rigorously assessed. This involves a tiered approach, starting with biochemical assays to measure direct enzyme inhibition, followed by cell-based assays to confirm activity in a more physiologically relevant context.[1][14][15]
Protocol 3: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a homogenous, luminescence-based assay, such as Promega's ADP-Glo™, to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[16][17]
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps. Use a known inhibitor for the target kinase as a positive control.[2]
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP at a concentration near its Kₘ (Michaelis constant).
-
Add the diluted test compound or control (final DMSO concentration should be ≤1%).
-
Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).
-
Rationale: Using ATP at its Kₘ concentration provides a sensitive measure for ATP-competitive inhibitors.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Cell-Based Phosphorylation Assay (ELISA-Based)
Cell-based assays are crucial to determine if an inhibitor can engage its target within a cellular environment and exert a downstream effect.[1][14] This protocol outlines a method to measure the phosphorylation of a kinase's substrate in treated cells.
-
Cell Culture: Seed cells known to have an active signaling pathway involving the target kinase into a 96-well culture plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a predetermined time (e.g., 2 hours). Include a positive control inhibitor and a DMSO vehicle control.
-
Cell Lysis: Remove the media and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest during lysis and subsequent analysis.
-
-
ELISA Detection:
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for the total substrate protein.
-
After incubation and washing, add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
After another wash step, add an HRP substrate (e.g., TMB) and allow the color to develop.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Normalize the phospho-substrate signal to the total amount of substrate or cell number. Calculate percent inhibition relative to controls and determine the cellular IC₅₀ value as described in the biochemical assay.
Part 4: Data Interpretation and Structural Rationale
The data generated from these assays allow for a comprehensive evaluation of the inhibitor's potency and selectivity.
Data Presentation: Kinase Selectivity Panel
To assess selectivity, a new inhibitor should be screened against a panel of related kinases. The results are often presented in a table comparing IC₅₀ values.
| Kinase Target | Compound X (IC₅₀, nM) | Reference Compound (IC₅₀, nM) |
| Target Kinase A | 5 | 15 |
| Off-Target Kinase B | 250 | 50 |
| Off-Target Kinase C | >1000 | 800 |
| Off-Target Kinase D | 850 | 120 |
| Selectivity (B/A) | 50-fold | 3.3-fold |
This hypothetical data illustrates how Compound X, containing the this compound moiety, exhibits significantly improved potency and selectivity for the primary target compared to a reference compound.
Structural Rationale and Mechanistic Insights
The unique, rigid, and non-planar structure of the 1,1'-bi(cyclopropyl) group is the key to its utility.
-
Exploration of 3D Space: Unlike flat aromatic rings, the bicyclopropyl moiety projects into space with defined vectors. This allows it to access small, hydrophobic sub-pockets within the kinase active site that are inaccessible to planar fragments, potentially forming favorable van der Waals interactions that increase binding affinity.[13]
-
Improved Selectivity: Since the architecture of these sub-pockets often varies between different kinases, leveraging these interactions can be a powerful strategy for achieving selectivity.[18]
-
Favorable Physicochemical Properties: The introduction of sp³-rich centers generally improves solubility and metabolic stability while lowering the LogP compared to similarly sized aromatic systems, which are desirable properties for drug candidates.[8]
The definitive confirmation of the binding mode and the structural basis for improved potency and selectivity would come from obtaining a co-crystal structure of the inhibitor bound to the target kinase.[19][20][21][22] Such a structure would reveal the precise interactions between the this compound fragment and the amino acid residues of the ATP-binding pocket, guiding future structure-activity relationship (SAR) studies.[7][9][23]
Conclusion
This compound is a highly valuable and synthetically accessible building block for the development of novel kinase inhibitors. Its inherent three-dimensionality provides a unique tool for medicinal chemists to design compounds with superior potency, enhanced selectivity, and improved drug-like properties. The protocols and workflows detailed in this guide offer a robust framework for synthesizing, incorporating, and evaluating this promising scaffold. By thoughtfully applying these methodologies, researchers can accelerate the discovery of next-generation kinase inhibitors with the potential for greater therapeutic benefit.
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Application Notes & Protocols: Incorporating Bicyclopropyl Motifs into Pharmacologically Active Compounds
Introduction: The Strategic Value of Strained Scaffolds in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. Among the saturated carbocycles, the bicyclopropyl motif has emerged as a powerful, yet underutilized, tool for fine-tuning the characteristics of drug candidates. Comprising two fused cyclopropane rings, this highly strained, three-dimensional scaffold offers a unique combination of conformational rigidity and metabolic robustness.
This guide provides a comprehensive overview of the strategic application and synthetic incorporation of the bicyclopropyl motif. We will move beyond theoretical benefits to deliver field-proven insights and detailed, actionable protocols for researchers, scientists, and drug development professionals. The focus is on two primary applications: the spiro-bicyclopropyl group as a bioisosteric replacement for the common gem-dimethyl and tert-butyl moieties, and the use of bicyclopropylidene as a versatile building block for complex spirocyclic systems.
Part 1: The Bicyclopropyl Motif as a Bioisostere
Bioisosteric replacement is a cornerstone of lead optimization, aiming to preserve or enhance desired biological activity while improving physicochemical or pharmacokinetic profiles.[1] The bicyclopropyl group, particularly in a spirocyclic arrangement, serves as a compelling three-dimensional bioisostere for planar or sterically bulky groups that are often associated with metabolic liabilities.
A Superior Alternative to gem-Dimethyl and tert-Butyl Groups
The tert-butyl and gem-dimethyl groups are ubiquitous in medicinal chemistry, often used to provide steric bulk or fill hydrophobic pockets. However, they are frequently susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to high clearance and poor pharmacokinetic profiles.[2][3] The spiro-bicyclopropyl motif offers a solution by replacing metabolically vulnerable C(sp³)–H bonds with the significantly stronger, higher s-character C–H bonds of a cyclopropane ring.[3] This substitution can dramatically reduce susceptibility to oxidative metabolism, thereby enhancing metabolic stability.[4][5]
| Property | tert-Butyl Group | Spiro-Bicyclopropyl Group | Rationale & Advantage of Bicyclopropyl |
| Shape | Tetrahedral, sterically demanding | Rigid, spirocyclic, 3D | Provides a distinct, conformationally locked vector into binding pockets, potentially improving ligand-receptor complementarity. |
| Lipophilicity (LogP) | High | Moderately High | Generally offers a subtle reduction in lipophilicity compared to a tert-butyl group, which can aid in improving solubility and reducing off-target effects. |
| Metabolic Stability | Prone to CYP-mediated oxidation at methyl groups | Highly resistant to oxidation | The high C-H bond dissociation energy of the cyclopropyl ring blocks common metabolic pathways, increasing compound half-life.[3] |
| Conformational Impact | Allows free rotation | Locks adjacent ring conformation | The rigid spiro-fusion drastically reduces the conformational flexibility of the parent scaffold, which can pre-organize the molecule for optimal receptor binding, minimizing the entropic penalty.[6] |
Table 1: Comparative analysis of the tert-butyl group and its spiro-bicyclopropyl bioisostere.
Impact on Molecular Conformation and Pre-organization
The incorporation of a spiro-bicyclopropyl group has a profound impact on the local geometry of a molecule. By replacing a flexible linker or a freely rotating substituent, the bicyclopropyl motif acts as a "conformational lock," holding the molecule in a specific bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to the binding affinity for a biological target, resulting in enhanced potency.
Figure 2: Synthetic workflow for Bicyclopropylidene (BCP).
Step-by-Step Methodology:
-
Step 1: Synthesis of 1-Cyclopropylcyclopropanol
-
Reaction Setup: To a flame-dried, three-necked 2-L round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an argon inlet, add dry diethyl ether (500 mL) and titanium(IV) isopropoxide (89 mL, 0.3 mol).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add a 3 M solution of ethylmagnesium bromide in diethyl ether (200 mL, 0.6 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C. A yellow precipitate will form.
-
Substrate Addition: After stirring for 10 minutes, add cyclopropylacetylene (20.0 g, 0.3 mol) dropwise over 20 minutes. The mixture will turn dark.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 90 minutes.
-
Quenching: Cool the mixture back to 0 °C and slowly add 1 M sulfuric acid (600 mL) to quench the reaction. The mixture should become a clear, two-phase system.
-
Workup: Separate the layers. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Concentrate the solution under reduced pressure. The crude product is typically of sufficient purity for the next step.
-
-
Step 2: Synthesis of 1-Bromo-1-cyclopropylcyclopropane
-
Reaction Setup: In a 1-L flask, dissolve the crude 1-cyclopropylcyclopropanol from the previous step in pentane (400 mL).
-
Bromination: Cool the solution to 0 °C. Slowly add a 48% aqueous solution of hydrobromic acid (102 mL, 0.9 mol) and stir vigorously for 4 hours at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water, saturated sodium bicarbonate, and brine. Dry over MgSO₄.
-
Purification: After filtration, remove the solvent by distillation. Distill the residue under reduced pressure to yield 1-bromo-1-cyclopropylcyclopropane as a colorless liquid.
-
-
Step 3: Synthesis of Bicyclopropylidene (Reductive Dimerization)
-
Reaction Setup: To a flame-dried 1-L flask under argon, add dry diethyl ether (400 mL) and cool to -78 °C (dry ice/acetone bath).
-
Lithiation: Add a 1.6 M solution of n-butyllithium in hexanes (188 mL, 0.3 mol) followed by the dropwise addition of 1-bromo-1-cyclopropylcyclopropane (44.0 g, 0.27 mol) over 30 minutes, keeping the temperature below -70 °C.
-
Dimerization: Stir the resulting solution of 1-bromo-1-lithiocyclopropane for 1 hour at -78 °C. Then, remove the cooling bath and allow the mixture to warm to room temperature and stir overnight (approx. 16 hours).
-
Workup: Cool the flask to 0 °C and cautiously add 200 mL of water. Separate the layers and extract the aqueous phase with diethyl ether (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over MgSO₄. Remove the bulk of the solvent by distillation at atmospheric pressure. The final product, bicyclopropylidene, is purified by bulb-to-bulb distillation under reduced pressure.
-
Protocol: Spirocyclopropanation via Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a classic and highly reliable method for converting ketones into spiro-epoxides or, in the case of α,β-unsaturated ketones, spiro-cyclopropanes. [7][8]To install a spiro-bicyclopropyl motif, a specialized sulfur ylide derived from bicyclopropylidene is required. However, a more general and widely applicable approach is to use the reaction to form a simple spiro-cyclopropane adjacent to another functional group, which can later be elaborated. This protocol details the formation of a spiro-cyclopropane on a generic ketone scaffold.
Step-by-Step Methodology:
-
Ylide Generation:
-
To a flame-dried flask under argon, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) and wash with dry hexanes (3x) to remove the oil.
-
Add dry dimethyl sulfoxide (DMSO) to the flask and heat to 70 °C for 45 minutes until the solution becomes clear and hydrogen evolution ceases. Cool to room temperature. This forms the dimsyl anion.
-
In a separate flask, suspend trimethylsulfoxonium iodide (1.1 eq) in dry tetrahydrofuran (THF) at room temperature.
-
Slowly add the prepared dimsyl anion solution to the trimethylsulfoxonium iodide suspension. Stir for 10 minutes to generate the ylide (dimethyloxosulfonium methylide).
-
-
Spirocyclopropanation:
-
Dissolve the ketone substrate (1.0 eq) in a mixture of THF and DMSO.
-
Cool the ylide solution to 0 °C and add the solution of the ketone dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. [9]
-
-
Workup and Purification:
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired spiro-cyclopropyl compound.
-
Part 3: Future Outlook and Advanced Applications
The strategic use of the bicyclopropyl motif is still in its ascendancy. While its role as a metabolically robust bioisostere is clear, its application in more complex synthetic endeavors is an active area of research. The unique reactivity of bicyclopropylidene, for instance, allows for its participation in palladium-catalyzed cascade reactions to build intricate polycyclic frameworks. [10][11]As synthetic methodologies become more accessible and the benefits of this strained scaffold become more widely appreciated, the bicyclopropyl unit is poised to become a staple in the medicinal chemist's toolbox for creating next-generation therapeutics with optimized properties.
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- 6. Driving tert-butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bicyclopropylidene — A Unique Tetrasubstituted Alkene and a Versatile C6-Building Block (2000) | Armin de Meijere | 140 Citations [scispace.com]
- 11. Intramolecular Pauson-Khand reactions of methylenecyclopropane and bicyclopropylidene derivatives as an approach to spiro(cyclopropanebicyclo[n.3.0]alkenones) - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the synthesis of 1,1'-BI(Cyclopropyl)-1-amine hydrochloride
An Application Note for the Scalable Synthesis of 1,1'-Bi(Cyclopropyl)-1-amine Hydrochloride
Abstract
This compound and its hydrochloride salt are valuable building blocks in the pharmaceutical and agrochemical industries, frequently utilized in the development of novel biologically active compounds.[1] This document provides a detailed, scalable, and reproducible protocol for the synthesis of this compound hydrochloride. The described route begins with the formation of 1-cyclopropylcyclopropanecarboxylic acid, followed by a Curtius degradation to yield an N-Boc-protected amine intermediate. The final step involves a straightforward deprotection to afford the target compound. This method has been demonstrated to be superior to previously reported procedures, such as the Szymoniak–Kulinkovich reductive cyclopropanation, which often result in lower yields and are difficult to scale.[1] This protocol is designed for researchers, chemists, and drug development professionals requiring a reliable source of multi-gram quantities of the title compound.
Introduction and Scientific Rationale
The unique conformational rigidity and electronic properties of the cyclopropyl moiety make it a desirable feature in medicinal chemistry. The 1,1'-bicyclopropyl scaffold, in particular, offers a unique three-dimensional structure for probing biological targets. The amine hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it more amenable for subsequent synthetic transformations and biological screening.
The synthetic strategy detailed herein is based on a robust and scalable route developed by de Meijere et al., which circumvents the scalability and purity issues of earlier methods.[1][2] The key transformation is a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid. This reaction is a reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom. The use of a tert-butyl carbamate (Boc) protecting group for the amine is strategic; it is stable under the reaction conditions and can be cleanly removed in the final step using hydrogen chloride in diethyl ether to precipitate the desired hydrochloride salt in high yield and purity.[1][3]
Overall Reaction Scheme
The three-step synthesis is illustrated below:
-
Step 1: Formation of 1-Cyclopropylcyclopropanecarboxylic acid (2) from 1-bromo-1-cyclopropylcyclopropane (1).
-
Step 2: Curtius degradation of the carboxylic acid (2) to form the N-Boc protected intermediate, tert-butyl 1-(cyclopropyl)cyclopropylcarbamate (3).
-
Step 3: Deprotection of the carbamate (3) to yield the final product, this compound hydrochloride (4·HCl).
A visual representation of the chemical structures and transformations would be placed here in a final document.
Safety and Hazard Management
All manipulations must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]
-
t-Butyllithium (t-BuLi): Extremely pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Diethyl Ether (Et₂O): Highly flammable liquid and vapor. Peroxide formation can occur upon storage. Use non-sparking tools and ground all equipment.[4]
-
Ethyl Chloroformate: Toxic and corrosive. Handle with extreme care.
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow contact with metal spatulas or ground glass joints. Quench any residual azide with sodium nitrite followed by acid.
-
Hydrogen Chloride (HCl) in Diethyl Ether: Corrosive and toxic. Prepare and use in a well-ventilated fume hood.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Notes |
| 1-Bromo-1-cyclopropylcyclopropane | 38384-59-1 | 161.04 | Starting material |
| t-Butyllithium (1.7 M in pentane) | 917-93-1 | 64.06 | Pyrophoric; handle under inert gas |
| Dry Ice (Solid CO₂) | 124-38-9 | 44.01 | Use excess |
| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | Flammable |
| Acetone (Anhydrous) | 67-64-1 | 58.08 | |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | |
| Ethyl Chloroformate | 541-41-3 | 108.52 | Corrosive |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | Highly toxic |
| tert-Butanol | 75-65-0 | 74.12 | |
| Hydrogen Chloride in Diethyl Ether (5.0 N) | 7647-01-0 | 36.46 | Corrosive; prepare fresh or titrate |
Equipment
-
Mechanical stirrer
-
Multi-neck round-bottom flasks
-
Dropping funnel
-
Low-temperature thermometer
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Vacuum filtration apparatus (Büchner funnel)
-
Vacuum desiccator with P₄O₁₀
Detailed Synthesis Protocol
Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic acid (2)
This step involves a lithium-halogen exchange followed by carboxylation with dry ice.
-
Setup: Assemble a multi-neck flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer under an inert atmosphere.
-
Reaction: To a solution of 1-bromo-1-cyclopropylcyclopropane (1) (146.0 g, 907.0 mmol) in anhydrous diethyl ether (2.2 L), cool the mixture to -78 °C using a dry ice/acetone or similar bath.
-
Addition: Add a 1.7 M solution of t-BuLi in pentane (560 mL, 952.0 mmol) dropwise over 40 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the mixture at -78 °C for an additional 25 minutes.
-
Carboxylation: Add an excess of crushed dry ice in several portions, again maintaining the temperature below -70 °C.
-
Warm-up: Allow the reaction mixture to slowly warm to ambient temperature over approximately 2 hours.
-
Work-up: Quench the reaction by carefully adding water. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers, acidify with concentrated HCl, and extract with diethyl ether. Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid (2).
-
Expected Yield: ~64% on a large scale.[1]
-
Step 2: Synthesis of tert-butyl 1-(cyclopropyl)cyclopropylcarbamate (3)
This step utilizes a Curtius degradation following the Weinstock protocol.[1] The carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate in the presence of tert-butanol, trapping it as the Boc-protected amine.
-
Setup: In a large flask equipped with a mechanical stirrer, add the carboxylic acid (2) (70.60 g, ~560.0 mmol) to anhydrous acetone (1.7 L) and cool to -5 °C.
-
Base Addition: Add triethylamine (76.2 g, 753.0 mmol) dropwise at -5 °C and stir for 15 minutes.
-
Acyl Chloride Formation: Add ethyl chloroformate (103.7 g, 956.0 mmol) neat over 30 minutes, maintaining the temperature at -5 °C. Stir for an additional 2 hours.
-
Azide Formation: Prepare a solution of sodium azide (75.0 g, 1.0 mol) in water (200 mL). Add this solution to the reaction mixture over 1.5 hours at -5 °C.
-
Rearrangement and Trapping: After stirring, perform a workup to isolate the intermediate acyl azide. Crucially, the solution of the azide must be thoroughly dried , as residual water can lead to the formation of a 1,3-di(bicyclopropyl)urea byproduct, significantly reducing the yield.[6] The dried azide is then heated in tert-butanol to facilitate the Curtius rearrangement and trapping of the resulting isocyanate.
-
Expert Insight: The formation of the urea byproduct is a common issue in Curtius rearrangements if water is present. The isocyanate intermediate reacts with water to form an unstable carbamic acid, which decarboxylates to the primary amine. This amine then reacts with another molecule of isocyanate to form the undesired urea.
-
-
Isolation: After the reaction is complete, the solvent is removed, and the crude product is purified to yield the carbamate (3).
Step 3: Synthesis of this compound hydrochloride (4·HCl)
This final step is a simple acid-catalyzed deprotection of the Boc group.
-
Setup: In a flask, dissolve the carbamate (3) (84.0 g, 425.8 mmol) in diethyl ether (100 mL).
-
Deprotection: Cool the solution to 0 °C and add a ~5.0 N solution of HCl in diethyl ether (700 mL) in one portion.
-
Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to ambient temperature and stir for an additional 20 hours. A precipitate will form during this time.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with diethyl ether (200 mL) and dry it in a vacuum desiccator over P₄O₁₀ overnight.
Workflow Visualization
The following diagram illustrates the overall synthetic workflow from the starting material to the final product.
Caption: Synthetic workflow for this compound hydrochloride.
References
- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
-
Shcherbinin, V. A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]
- Safety Data Sheet for Diethyl Ether. (Refer to supplier, e.g., Sigma-Aldrich).
- Safety Data Sheet for Amine Hydrochlorides. (Refer to supplier, e.g., Thermo Fisher Scientific).
- Safety Data Sheet for TCO-amine HCl salt. Sigma-Aldrich.
- Whitesitt, C. A., & Bendele, R. A. (1986). Process for the manufacture of cyclopropylamine.
- Whitesitt, C. A., & Bendele, R. A. (1990). Process for the manufacture of cyclopropylamine.
- Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Chemistry & Chemical Science.
- Shcherbinin, V. A., et al. (2011). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl).
-
PubChem Compound Summary for CID 16247869, 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. [Link]
- Shcherbinin, V. A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
-
Shcherbinin, V. A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed. [Link]
Sources
- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,1'-Bi(cyclopropyl)-1-amine
Introduction: The 1,1'-bi(cyclopropyl)-1-amine moiety is a critical structural motif in modern medicinal and agrochemical research, valued for the unique conformational constraints and metabolic stability it imparts. However, its synthesis can present significant challenges, particularly concerning scalability and yield. This guide provides field-proven insights and troubleshooting protocols designed for researchers and drug development professionals to navigate common pitfalls and optimize the production of this valuable building block. We will focus on the most reliable and scalable synthetic route and address specific issues that can compromise yield and purity.
Section 1: Recommended Scalable Synthetic Pathway
While several methods to synthesize cyclopropylamines exist, many prove inefficient for producing the specific this compound scaffold at scale. For instance, the Szymoniak–Kulinkovich reductive cyclopropanation procedure applied to cyclopropyl cyanide often results in poor yields (15–20%) and generates impurities that are difficult to remove.[1]
Our experience and a review of the authoritative literature point to a robust, multi-step sequence starting from 1-bromo-1-cyclopropylcyclopropane as the most effective and scalable approach.[1][2] This pathway involves a carboxylation step, followed by a Curtius degradation and final deprotection.
Caption: Recommended synthetic workflow for this compound HCl.
Section 2: Troubleshooting Guide
This section addresses the most common yield-related problems encountered during this synthesis in a direct question-and-answer format.
Q1: My yield of 1-cyclopropylcyclopropanecarboxylic acid drops dramatically when I scale up the reaction. What is causing this, and how can it be mitigated?
A1: Causality and Solution
This is a classic scalability issue rooted in reaction kinetics and the presence of a key byproduct. The reaction proceeds via a lithiated intermediate, 1-cyclopropyl-1-lithiocyclopropane.[2] On a larger scale, longer reaction times are often required for complete conversion. This extended duration allows the lithiated intermediate to be intercepted by tert-butyl bromide, a byproduct of the initial metal-halogen exchange.[2] This side reaction leads to the formation of isobutene via dehydrobromination and reduces the amount of intermediate available for carboxylation.[2]
The Solution: To suppress this undesired side reaction, you must sequester the tert-butyl bromide as it forms. The most effective strategy is to employ two equivalents of tert-butyllithium *.[2] The first equivalent performs the intended metal-halogen exchange, while the second equivalent reacts immediately with the generated tert-butyl bromide, effectively removing it from the reaction mixture and preserving your lithiated intermediate for the subsequent carboxylation.
Data Summary: Impact of Scale on Carboxylation Yield
| Scale (mmol) | Reaction Time | Yield of Carboxylic Acid (2) | Primary Cause of Yield Loss |
| 12.4 | Short | 89% | Minimal side reactions at small scale.[2] |
| 200 | 3 hours | 46% | Increased reaction time allows for side reaction with t-BuBr.[2] |
| 900 | Extended | 64% | Significant side reaction with t-BuBr byproduct.[2] |
| 1400 | Extended | 62% | Side reaction with t-BuBr remains the dominant loss pathway.[2] |
Q2: I am observing a significant amount of a white, insoluble solid after the Curtius degradation and workup. My yield of the desired N-Boc protected amine is consequently low. What is this byproduct and how do I prevent it?
A2: Causality and Solution
The byproduct is almost certainly 1,3-di(bicyclopropyl)urea . Its formation is a clear indicator of water contamination in your reaction.
The Curtius degradation proceeds through an acyl azide intermediate, which rearranges to an isocyanate. In the presence of the trapping agent, tert-butanol, this isocyanate forms the desired N-Boc protected amine. However, if water is present, two competing and detrimental reactions occur:
-
The isocyanate can be hydrolyzed by water to form the unprotected this compound.
-
This newly formed primary amine can then react with another molecule of the isocyanate intermediate, leading to the formation of the highly stable and often insoluble urea byproduct.[2]
The Solution: Rigorous anhydrous conditions are non-negotiable for this step.
-
Dry Your Solvents: Ensure all solvents, particularly the tert-butanol used for trapping, are thoroughly dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Dry Your Intermediates: When handling the intermediate acyl azide, ensure it is perfectly dry before proceeding with the thermolysis step.[2] Any residual moisture will trigger urea formation.
-
Inert Atmosphere: Conduct the entire sequence under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why not use a more direct reductive amination approach to synthesize this compound?
A1: While reductive amination is a powerful tool for amine synthesis, it is not ideal for this specific target molecule for two main reasons.[3][4] First, the requisite starting material, dicyclopropyl ketone, is not as readily available as the 1-bromo-1-cyclopropylcyclopropane used in the recommended route. Second, and more critically, the steric bulk of the two cyclopropyl groups flanking the carbonyl can significantly hinder the formation of the imine/enamine intermediate, leading to sluggish reaction rates and low conversion. The established Curtius degradation route, while multi-step, is more reliable and scalable.[1][2]
Q2: I've seen patents using a Szymoniak–Kulinkovich reaction. Is this a viable alternative?
A2: While this reaction has been patented for the synthesis of this compound from cyclopropyl cyanide, independent verification has shown it to be problematic for scalable synthesis.[1] Reported yields are often low (in the 15-20% range), and the crude product is typically impure, necessitating a difficult purification process that often involves derivatization to the tert-butyl carbamate followed by column chromatography.[1] For producing high-quality material in quantities greater than a few grams, this method is not recommended.
Section 4: Detailed Experimental Protocols
The following protocols are adapted from the scalable synthesis reported by de Meijere, et al.[2][5]
Protocol 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid (2)
-
To a solution of 1-bromo-1-cyclopropylcyclopropane (1) in anhydrous diethyl ether (Et₂O) under an Argon atmosphere, cool the mixture to -78 °C.
-
Slowly add 2.0 equivalents of tert-butyllithium (in pentane) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 2 hours.
-
Bubble dry carbon dioxide (CO₂) gas through the solution for 1 hour.
-
Allow the reaction to warm slowly to ambient temperature.
-
Quench the reaction by carefully adding water.
-
Acidify the aqueous layer with HCl (2N) to a pH of ~1.
-
Extract the product with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.
Protocol 2: N-Boc-(1-cyclopropyl)cyclopropylamine (3) via Curtius Degradation
-
Dissolve the carboxylic acid (2) in a mixture of acetone and water.
-
Cool the solution to 0 °C and add triethylamine (TEA), followed by the dropwise addition of ethyl chloroformate. Stir for 30 minutes at 0 °C.
-
Add a solution of sodium azide in water dropwise, ensuring the temperature remains at 0 °C. Stir for 1 hour.
-
Extract the resulting acyl azide with toluene. Caution: Acyl azides are potentially explosive and should be handled with extreme care.
-
Thoroughly dry the organic layer containing the azide over anhydrous Na₂SO₄.
-
Decant the dried toluene solution into a separate flask and add dry tert-butanol.
-
Heat the mixture to reflux and maintain until nitrogen evolution ceases (typically 2-4 hours), indicating the formation of the isocyanate and its subsequent trapping.
-
Cool the reaction and concentrate under reduced pressure to yield the crude N-Boc protected amine (3), which can be purified by column chromatography if necessary.
Protocol 3: Deprotection to this compound Hydrochloride (4·HCl)
-
Dissolve the N-Boc protected amine (3) in anhydrous Et₂O and cool to 0 °C.[6]
-
Add a solution of HCl in Et₂O (commercially available or prepared by bubbling dry HCl gas through anhydrous Et₂O) in one portion.[2]
-
Stir the mixture at 0 °C for 4 hours, then allow it to warm to ambient temperature and stir for an additional 20 hours.[2]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold Et₂O, and dry under vacuum to yield the final product (4·HCl).
Section 5: Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Medicinal Chemistry and Drug Design. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1433–1436. [Link]
- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
-
Semantic Scholar. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
-
ResearchGate. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. [Link]
- Google Patents. US3711549A - Process for manufacturing cyclopropylamine.
- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
National Center for Biotechnology Information. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. [Link]
-
ResearchGate. (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
University of Toronto. Zinc Mediated Synthesis of Cyclopropylamines - Thesis Template. [Link]
- Google Patents. EP0205403B1 - Process for the manufacture of cyclopropylamine.
-
ACS Publications. Construction of a cis-Cyclopropane via Reductive Radical Decarboxylation. Enantioselective Synthesis of cis- and trans-1-Arylpiperazyl-2-phenylcyclopropanes Designed as Antidopaminergic Agents. [Link]
-
University of Hyderabad. Supporting Information Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. [Link]
-
ResearchGate. Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles | Request PDF. [Link]
-
Beilstein Journals. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
Sources
- 1. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Curtius Rearrangement of Bicyclopropyl Acyl Azides
A Guide for Advanced Synthesis Professionals
Welcome to the technical support center for complex organic transformations. As Senior Application Scientists, we understand that novel substrates introduce unique challenges. This guide is dedicated to researchers, medicinal chemists, and process development professionals encountering side reactions and optimization hurdles during the Curtius rearrangement of bicyclopropyl acyl azides. Here, we move beyond textbook descriptions to provide field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Frequently Encountered Issues & Troubleshooting
Q1: My reaction is clean on TLC during the acyl azide formation, but after heating, I get a very low yield of my desired carbamate/amine and a large amount of an insoluble white solid. What is this byproduct and why does it form?
Answer: This is the most common and significant side reaction in this specific application. The insoluble solid is almost certainly the symmetrically substituted 1,3-di(bicyclopropyl)urea . Its formation is a clear indicator that trace amounts of water are present in your reaction mixture.
The mechanism for this byproduct involves a cascade of reactions that can consume two equivalents of your valuable isocyanate intermediate for every molecule of water present[1].
-
Hydrolysis of the Isocyanate: The highly electrophilic bicyclopropyl isocyanate intermediate reacts rapidly with any available water to form an unstable carbamic acid.
-
Decarboxylation: The carbamic acid spontaneously loses carbon dioxide (CO₂) to generate the primary bicyclopropylamine.
-
Urea Formation: This newly formed primary amine is a potent nucleophile. It will readily attack another molecule of the bicyclopropyl isocyanate, forming the highly stable and often insoluble urea byproduct[1][2][3]. In documented syntheses involving similar substrates, this specific side reaction has been observed to produce the urea in yields of up to 50% when the intermediate azide solution was not rigorously dried[4].
Q2: I understand the problem is water. What is the definitive, step-by-step protocol to eliminate urea formation?
Answer: Preventing this side reaction requires a systematic and rigorous approach to creating anhydrous conditions. Every reagent, solvent, and piece of glassware is a potential source of water.
Troubleshooting & Optimization Protocol: Eliminating Water
| Symptom | Probable Cause | Preventative & Corrective Action |
| Significant urea byproduct | Contaminated Solvents | Use freshly distilled solvents from a suitable drying agent (e.g., CaH₂ for hydrocarbons, Na/benzophenone for ethers) or purchase high-quality anhydrous solvents and store them over activated molecular sieves (3Å or 4Å) under an inert atmosphere. |
| Low, irreproducible yields | Wet Glassware | All glassware (reaction flasks, dropping funnels, condensers) must be oven-dried at >120 °C for several hours and allowed to cool in a desiccator or under a stream of dry nitrogen or argon immediately before use. |
| Reaction fails entirely | Wet Starting Materials | Dry the starting bicyclopropyl carboxylic acid or its salt under high vacuum. Ensure the trapping nucleophile (e.g., alcohol) is anhydrous. If using a base like triethylamine, distill it from CaH₂. |
| Urea forms despite precautions | Atmospheric Moisture | Assemble the reaction apparatus while hot and flush with an inert gas (nitrogen or argon) during cooling and for the entire duration of the reaction. Use septa and syringes/cannulas for all liquid transfers. |
Experimental Protocol 2: Thermal Curtius Rearrangement and in situ Trapping
This protocol assumes the bicyclopropyl acyl azide has been prepared and is in a solution of a dry, inert solvent (e.g., toluene).
-
Inert Atmosphere: Ensure the flask containing the acyl azide solution is under a positive pressure of dry nitrogen or argon.
-
Heating: Gently heat the solution in an oil bath to the required rearrangement temperature (typically 80-100 °C)[5]. Monitor the reaction by the evolution of nitrogen gas (bubbling). Safety Note: Perform in a well-ventilated fume hood as N₂ evolution can cause pressure buildup.
-
Completion Check: The reaction is complete when gas evolution ceases. This can also be monitored by IR spectroscopy by observing the disappearance of the azide stretch (~2130 cm⁻¹) and the appearance of the isocyanate stretch (~2270 cm⁻¹).
-
Trapping: After cooling the solution to room temperature, add the anhydrous nucleophile (e.g., 1.2 equivalents of dry benzyl alcohol) via syringe.
-
Final Stir: Allow the reaction to stir at room temperature for several hours or until TLC/LCMS analysis shows complete consumption of the isocyanate intermediate.
-
Workup: The reaction can then be concentrated and purified, typically by column chromatography.
Q3: The bicyclopropyl group is highly strained. Is there a risk of ring-opening or rearrangement under thermal Curtius conditions?
Answer: This is an excellent and valid concern. For the thermal Curtius rearrangement , the risk is very low. The reaction proceeds through a concerted mechanism where the bicyclopropyl group migrates simultaneously with the loss of the nitrogen molecule[6][7]. This pathway has a well-ordered transition state and avoids the formation of high-energy, reactive intermediates like carbocations or nitrenes that would be more likely to trigger ring-opening of the strained system[8][9]. Studies on related cyclopropyl systems confirm the ring generally remains intact under these conditions[10].
However, the choice of reaction conditions is critical:
-
Photochemical Rearrangement: Avoid this method. Photolysis of an acyl azide is not concerted and proceeds through a highly reactive acyl nitrene intermediate[6][11]. This species is indiscriminate and can lead to a host of side products, including C-H insertion into solvent molecules, which could potentially initiate undesired reactions with the strained ring system.
-
Lewis Acid Catalysis: While Lewis acids can lower the required temperature for the rearrangement, they should be used with caution[6]. A strong Lewis acid could coordinate to the bicyclopropyl system and potentially facilitate cleavage, especially at elevated temperatures. If catalysis is needed, a thorough screening of mild Lewis acids at the lowest possible temperature is advised.
The exceptional stability of the related cyclopropylmethyl carbocation, which is due to favorable orbital overlap between the ring's "bent bonds" and the empty p-orbital, highlights the unique electronic nature of this system[12][13][14]. While a carbocation is not formed here, this inherent property underscores the importance of avoiding reaction pathways where such intermediates could be generated.
Q4: My acyl azide synthesis itself seems problematic, with low yields even before heating. What could be going wrong?
Answer: Issues during the formation of the acyl azide are common and can doom the subsequent rearrangement. The primary culprits are premature rearrangement and hydrolysis.
Experimental Protocol 1: Synthesis of Bicyclopropyl Acyl Azide (from Acyl Chloride)
This protocol is designed to minimize side reactions during the formation step.
-
Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve the bicyclopropyl acyl chloride in anhydrous acetone or THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step. Acyl azides can be thermally unstable and may begin to rearrange to the isocyanate even at room temperature, especially if the substrate is activated[15].
-
Azide Addition: Prepare a solution of sodium azide (NaN₃) in a minimal amount of water and add it dropwise to the cooled acyl chloride solution over 30 minutes. Safety Note: Azide salts are toxic. Hydrazoic acid (HN₃), which is volatile and explosive, can be formed if the solution becomes acidic. Handle with extreme care in a fume hood.
-
Reaction: Stir the biphasic mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction by TLC or by quenching a small aliquot and analyzing via LCMS.
-
Workup: Once the reaction is complete, add ice-cold water and extract the product with a cold, dry solvent like ethyl acetate or toluene. It is crucial to keep all solutions cold during the workup.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and use the resulting solution of the acyl azide immediately in the next step without concentrating, if possible. Storing acyl azides is not recommended due to their potential instability.
| Method Comparison | Thermal Rearrangement | Photochemical Rearrangement |
| Mechanism | Concerted rearrangement[6][7][9] | Stepwise via a nitrene intermediate[11] |
| Reaction Temp. | Typically 40-100 °C[5][11] | Room temperature or below[11] |
| Selectivity | High, concerted nature prevents most side products[11] | Lower, reactive nitrene can undergo C-H insertion, additions[6][11] |
| Substrate Scope | Broad, tolerant of most functional groups. | Can be limited by groups susceptible to nitrene attack. |
| Recommendation for Bicyclopropyl Systems | Strongly Recommended | Not Recommended |
References
- Curtius rearrangement - Wikipedia.
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in N
- A Comparative Guide to Thermal and Photochemical Curtius Rearrangements - Benchchem.
- Curtius Rearrangement - Alfa Chemistry.
- Curtius Rearrangement - Chemistry Steps.
- optimization of reaction conditions for the Curtius rearrangement - Benchchem.
- Technical Support Center: Byproducts of the Curtius Rearrangement with Cyclopropyl Acyl Azides - Benchchem.
- Acyl Azide Synthesis: Technical Support Center - Benchchem.
- US5283364A - Hydrolysis process for polyamines - Google P
- What is the reason for the exceptional stability of the cyclopropylmethyl carboc
- What is the reason for the exceptional stability of the cyclopropylmethyl carboc
- An In-depth Technical Guide to the Stability of the Cyclopropylmethyl Carboc
- Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyan
- The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PubMed Central.
- The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides.
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - Beilstein Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5283364A - Hydrolysis process for polyamines - Google Patents [patents.google.com]
- 3. Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00109A [pubs.rsc.org]
- 4. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Acyl Azide Thermal Decomposition
Welcome to the technical support center for the Curtius Rearrangement. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of this powerful transformation. The thermal decomposition of an acyl azide to an isocyanate is a cornerstone reaction in organic synthesis, but its success hinges on precise temperature control. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Part 1: Frequently Asked Questions - The Fundamentals
This section addresses the core principles governing the thermal decomposition of acyl azides.
Q1: What is the thermal decomposition of an acyl azide, and why is temperature the most critical parameter?
The thermal decomposition of an acyl azide is the key step in the Curtius Rearrangement , a reaction first described by Theodor Curtius in 1885.[1][2] In this process, heating an acyl azide (R-CO-N₃) triggers the loss of nitrogen gas (N₂) and a rearrangement to form an isocyanate (R-N=C=O).[3][4] This isocyanate is a highly valuable intermediate that can be trapped with various nucleophiles to yield primary amines, carbamates, or urea derivatives.[5][6][7]
Temperature is the critical lever for this reaction for two primary reasons:
-
Activation Energy: The decomposition is a unimolecular rearrangement that requires sufficient thermal energy to overcome the activation barrier for nitrogen gas extrusion and the concurrent migration of the 'R' group.[8]
-
Selectivity: While sufficient heat is necessary, excessive temperatures can lead to side reactions and decomposition of the desired isocyanate product or other functional groups in the molecule, thereby reducing the overall yield and purity.[8]
The reaction is entropically favored due to the formation of highly stable nitrogen gas, which is an excellent leaving group.[9]
Q2: What is the accepted mechanism for this decomposition, and how does it inform our choice of temperature?
The thermal Curtius rearrangement is understood to proceed through a concerted mechanism .[1][6] This means the loss of nitrogen gas and the 1,2-migration of the R-group from the carbonyl carbon to the nitrogen atom occur simultaneously. There is no discrete acyl nitrene intermediate formed under thermal conditions.[1][10] The absence of nitrene insertion or addition byproducts in thermal reactions supports this concerted pathway.[1][10]
Understanding this mechanism is crucial for temperature optimization:
-
Concerted Nature: A concerted reaction has a single, well-defined transition state. Our goal is to provide just enough energy to access this transition state efficiently without supplying excess energy that could activate alternative, higher-energy decomposition pathways.
-
Stereochemistry: A key feature of this concerted mechanism is the complete retention of stereochemistry in the migrating 'R' group.[6] This makes the reaction highly valuable for synthesizing chiral amines from chiral carboxylic acids.[6] The chosen temperature must be high enough to initiate the rearrangement but not so high as to risk racemization through other pathways.
Below is a diagram illustrating the concerted mechanism.
Caption: The concerted mechanism for thermal acyl azide decomposition.
Q3: What are the typical temperature ranges for decomposing different types of acyl azides?
The required temperature is highly dependent on the substrate's electronic and steric properties.[8] Electron-donating groups on the migrating 'R' group can facilitate the rearrangement, often lowering the required temperature, while electron-withdrawing groups may necessitate higher temperatures. The following table provides general guidance, but empirical optimization for each specific substrate is always recommended.[8]
| Acyl Azide Type | Migrating Group (R) | Typical Temperature Range (°C) | Notes |
| Aliphatic | Primary, Secondary, Tertiary Alkyl | 60 - 100 °C | Tertiary groups may rearrange at lower temperatures. |
| Aromatic | Phenyl, Substituted Phenyl | 80 - 120 °C | Temperature depends heavily on ring substituents. |
| Heterocyclic | Pyridyl, Furyl, etc. | 80 - 120 °C | Subject to electronic effects of the heteroaromatic system. |
| α,β-Unsaturated | Vinyl, Alkenyl | 70 - 110 °C | Generally rearrange smoothly. |
Note: These ranges are for uncatalyzed thermal reactions. The use of catalysts can significantly lower these temperatures.[1]
Part 2: Troubleshooting Guide
This section focuses on diagnosing and solving common issues encountered during the experiment.
Q4: My reaction isn't working. I'm recovering my acyl azide starting material. What's the first step?
Recovering the starting material is a classic sign of an incomplete reaction, most commonly due to insufficient energy to overcome the activation barrier.[8]
Troubleshooting Steps:
-
Increase the Temperature: The most direct solution is to gradually increase the reaction temperature. Raise the temperature in 10 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. Look for the disappearance of the characteristic acyl azide peak around 2140 cm⁻¹.[11]
-
Increase Reaction Time: If a modest temperature increase doesn't complete the reaction, consider extending the reaction time at the higher temperature. Some rearrangements are simply sluggish.[8]
-
Solvent Choice: Ensure you are using an appropriate, high-boiling, and inert solvent (e.g., toluene, xylene, or THF). The reaction temperature cannot exceed the boiling point of the solvent. Aprotic solvents are generally preferred to avoid premature reaction with the isocyanate intermediate.[8]
Q5: My reaction is messy, with many byproducts. Could the temperature be too high?
Yes, excessively high temperatures are a common cause of side reactions and low yields of the desired product.[8] The highly reactive isocyanate intermediate can undergo thermal decomposition, polymerization, or other undesired reactions if the temperature is too high.
Corrective Actions:
-
Lower the Temperature: Reduce the reaction temperature. The optimal temperature is the minimum required to achieve a reasonable reaction rate for the azide decomposition.
-
Efficient Trapping: Ensure the nucleophile (e.g., alcohol or amine) used to trap the isocyanate is present in sufficient excess to react quickly.[8] In some procedures, the trapping agent is added after the rearrangement is complete, which requires cooling the solution first.[8]
-
Consider Catalysis: As an alternative to high temperatures, a Lewis acid or Brønsted acid catalyst can be used to promote the rearrangement at a significantly lower temperature, sometimes reducing it by up to 100 °C.[1]
Q6: I'm seeing a significant amount of a symmetric urea byproduct. How can I prevent this?
The formation of a symmetric urea is a tell-tale sign of water contamination in your reaction.[8] The isocyanate intermediate reacts with water to form an unstable carbamic acid, which then decarboxylates to a primary amine. This newly formed amine is a potent nucleophile and quickly reacts with another molecule of the isocyanate to form a symmetric urea byproduct, consuming two equivalents of your intermediate.[8]
Strategies to Minimize Urea Formation:
-
Rigorous Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven- or flame-dried before use. Reagents should be stored under an inert atmosphere.[8]
-
Inert Atmosphere: Perform the entire reaction, including reagent transfers, under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.[8]
-
Temperature Control: While not the root cause, higher temperatures can increase the rate of all reactions, including the undesired reaction with trace water. Running the reaction at the optimal, rather than an excessive, temperature can help mitigate the issue.
The troubleshooting workflow below can help guide your decisions when facing an underperforming reaction.
Caption: Troubleshooting decision tree for the Curtius rearrangement.
Part 3: Experimental Protocols & Optimization
This section provides actionable workflows for your laboratory.
Q7: How do I systematically determine the optimal temperature for a novel substrate?
When working with a new acyl azide, a systematic approach is essential.
Step-by-Step Optimization Protocol:
-
Literature Review: Search for precedents with structurally similar compounds to establish a starting temperature range.
-
Small-Scale Test Reaction: Set up a small-scale reaction (~50-100 mg) in a suitable inert solvent (e.g., toluene).
-
Start Low: Begin heating the reaction at the low end of your estimated range (e.g., 80 °C).
-
Monitor Progress: After 30 minutes, take an aliquot and analyze it by TLC and/or IR spectroscopy.
-
IR Analysis: Look for the disappearance of the strong azide stretch (~2140 cm⁻¹) and the appearance of the isocyanate stretch (~2250-2275 cm⁻¹).
-
-
Incremental Increase: If the reaction is sluggish or has not started, increase the temperature by 10 °C. Hold at this new temperature for 30 minutes and monitor again.
-
Identify Optimum: Repeat Step 5 until you find the temperature at which the acyl azide is consumed within a reasonable timeframe (e.g., 1-3 hours) without the formation of significant impurities (as observed by TLC). This is your optimal temperature.
-
Scale-Up: Use this empirically determined temperature for your larger-scale reaction.
Q8: What is a general, reliable protocol for the thermal decomposition of an acyl azide?
This protocol describes a general procedure for the synthesis of a carbamate by generating and trapping the isocyanate in situ with an alcohol.
General Protocol: Acyl Azide Decomposition to Carbamate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the carboxylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., toluene, 10 mL per mmol of acid).
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Azide Formation: At room temperature, add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise. Stir for 30-60 minutes to form the acyl azide intermediate.
-
Nucleophile Addition: Add the desired anhydrous alcohol for trapping (e.g., benzyl alcohol, 1.5-2.0 eq).
-
Thermal Rearrangement: Heat the reaction mixture to the pre-determined optimal temperature (e.g., 90-110 °C).
-
Monitoring: Monitor the reaction by TLC until all the starting material is consumed. The evolution of nitrogen gas will be observed as the reaction proceeds.
-
Workup: Cool the reaction to room temperature. Quench with a suitable aqueous solution (e.g., saturated NaHCO₃ solution), extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 4: Critical Safety Considerations
Q9: What are the most critical safety hazards I must be aware of when performing this reaction?
The Curtius rearrangement involves several significant hazards that require strict adherence to safety protocols.
-
Azide Toxicity and Explosivity:
-
Sodium Azide: Highly toxic, with a mode of action similar to cyanide.[12]
-
Organic Azides: Can be toxic and are potentially explosive. They are sensitive to heat, shock, and friction.[8][13] Never use a metal spatula to handle solid azides, as this can form shock-sensitive heavy metal azides.[11][12]
-
Hydrazoic Acid (HN₃): A highly toxic and explosive gas that is formed upon contact of azide salts with acid.[11][12][14] All reactions must be performed in a well-ventilated chemical fume hood.
-
-
Pressure Build-Up: The reaction liberates a stoichiometric amount of nitrogen gas. Performing the reaction in a sealed vessel can lead to a dangerous pressure build-up. Ensure the system is properly vented through a condenser or a bubbler.[8]
-
Isocyanate Hazards: Isocyanates are reactive compounds that are often irritants and respiratory sensitizers. Avoid inhalation and skin contact.[8]
-
Solvent Hazards: Never use halogenated solvents like dichloromethane (DCM) with azides, as they can form extremely explosive di- and tri-azidomethane.[11][13]
ALWAYS work on the smallest scale possible, use appropriate personal protective equipment (PPE), and work behind a blast shield, especially during scale-up. [8]
References
-
BYJU'S. (n.d.). Mechanism of Curtius Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
Prajapati, S. M., et al. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(23), 7275. Retrieved from [Link]
-
StudySmarter. (2023). Curtius Rearrangement: DPPA & Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Curtius Rearrangement. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Akowuah, G. A. (2018). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving Group. Iowa State University. Retrieved from [Link]
-
Kaur, N. (2017). The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 15(44), 9346-9381. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
ResearchGate. (2021). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]
-
ResearchGate. (2021). Please advise me on the reactions and safety of working with azides in Curtius rearrangement? Retrieved from [Link]
-
Royal Society of Chemistry. (2017). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]
-
American Chemical Society. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. pubs.acs.org [pubs.acs.org]
Curtius Rearrangement Technical Support Center: A Guide to Preventing Urea Byproduct Formation
Welcome to the technical support center for the Curtius rearrangement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful transformation, with a specific focus on mitigating the common issue of urea byproduct formation. Here, you will find in-depth technical guidance, field-proven insights, and detailed protocols to ensure the success of your experiments.
The Challenge: Understanding Urea Byproduct Formation
The Curtius rearrangement is a versatile reaction for converting carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate.[1][2][3] However, the high reactivity of this isocyanate can lead to the formation of undesired symmetrical ureas, significantly impacting the yield and purity of the target product.
The primary cause of urea formation is the presence of water in the reaction mixture.[4] The isocyanate intermediate reacts with water to generate an unstable carbamic acid, which then decarboxylates to form a primary amine.[5][6] This newly formed amine, being a potent nucleophile, can then attack another molecule of the isocyanate, leading to the formation of a symmetrical urea byproduct.[4][7]
Below is a diagram illustrating the reaction pathway leading to the undesired urea byproduct.
Caption: Pathway of symmetrical urea byproduct formation.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Q1: I'm observing a significant amount of a high-melting point solid in my crude product, which I suspect is a urea byproduct. How can I confirm this and, more importantly, prevent its formation?
A1: Your suspicion is likely correct, as symmetrical ureas are often crystalline, high-melting point solids with low solubility in common organic solvents.
Confirmation:
-
Spectroscopic Analysis: A definitive way to identify the byproduct is through spectroscopic methods. In the ¹H NMR spectrum, you should observe a characteristic N-H proton signal. The IR spectrum will show a prominent C=O stretch for the urea functionality.
Prevention Strategies:
The cornerstone of preventing urea formation is maintaining rigorously anhydrous reaction conditions .
-
Solvent and Reagent Purity:
-
Use freshly distilled, anhydrous solvents. Solvents like toluene and THF should be dried over appropriate drying agents (e.g., sodium/benzophenone).
-
Ensure all reagents, especially the starting carboxylic acid and any bases like triethylamine, are thoroughly dried.[4]
-
Store hygroscopic reagents under an inert atmosphere (e.g., argon or nitrogen).
-
-
Glassware Preparation:
-
Oven-dry all glassware immediately before use.
-
Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas.
-
-
Reaction Setup:
-
Conduct the reaction under a positive pressure of an inert gas.
-
Use septa and syringes for the transfer of reagents to minimize exposure to atmospheric moisture.
-
Q2: My starting material is sensitive and decomposes at the high temperatures typically required for the Curtius rearrangement. Are there milder methods to promote the rearrangement and potentially reduce side reactions?
A2: Yes, several strategies can be employed to facilitate the Curtius rearrangement at lower temperatures, which can be beneficial for sensitive substrates.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as boron trifluoride or boron trichloride, can significantly reduce the decomposition temperature required for the rearrangement by coordinating to the acyl oxygen atom.[1] This can lead to a cleaner reaction with higher yields of the desired isocyanate.
-
Photochemical Rearrangement: In some cases, the Curtius rearrangement can be initiated photochemically at lower temperatures.[8] However, this method may proceed through a stepwise mechanism involving a nitrene intermediate, which could lead to other side products.
-
Catalytic One-Pot Procedures: Recent advancements have led to the development of catalytic one-pot Curtius rearrangements. For example, using 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide (DMTN₃) with a 4-(dimethylamino)pyridine (DMAP) catalyst allows for a controllable, base-free reaction under mild conditions.[9][10]
Q3: I am using diphenylphosphoryl azide (DPPA) for a one-pot Curtius rearrangement directly from a carboxylic acid. I am still observing urea formation. What specific parameters should I optimize?
A3: Diphenylphosphoryl azide (DPPA) is a versatile and safer alternative to traditional methods involving the isolation of potentially explosive acyl azides.[2][11][12] However, urea formation can still occur if the conditions are not optimized.
Optimization Parameters for DPPA-Mediated Curtius Rearrangement:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). | The base is crucial for the formation of the acyl azide intermediate. Ensure it is anhydrous. |
| Solvent | Anhydrous, aprotic solvents like toluene, THF, or 1,2-dichloroethane are preferred.[4][13][14] | Protic solvents will react with the isocyanate intermediate. |
| Temperature | Perform the initial acyl azide formation at room temperature, followed by controlled heating to induce the rearrangement. | Stepwise temperature control allows for the complete formation of the acyl azide before rearrangement, minimizing side reactions. |
| Reagent Addition | Add the DPPA dropwise to the solution of the carboxylic acid and base. | This ensures a controlled reaction rate and prevents localized heating. |
| Trapping Nucleophile | If you are synthesizing a carbamate or a specific urea, ensure the trapping nucleophile (alcohol or amine) is present in a sufficient excess. | This will favor the reaction of the isocyanate with the desired nucleophile over any residual water.[4] |
Below is a workflow to guide your decision-making process when troubleshooting urea formation.
Caption: Troubleshooting decision tree for urea byproduct formation.
Frequently Asked Questions (FAQs)
-
What are the most common methods for preparing the acyl azide intermediate? The two traditional routes are the reaction of acyl chlorides with sodium azide and the reaction of acyl hydrazides with nitrous acid.[8] A more modern and often safer one-pot method involves the direct reaction of a carboxylic acid with diphenylphosphoryl azide (DPPA).[2][11]
-
What are the key safety considerations when performing a Curtius rearrangement?
-
Azide Toxicity and Explosive Hazard: Sodium azide and organic azides are toxic and potentially explosive, especially when heated or in contact with heavy metals.[4] Handle these reagents with appropriate personal protective equipment (PPE) and behind a blast shield, particularly on a larger scale.
-
DPPA: Diphenylphosphoryl azide is a lachrymator and should be handled in a well-ventilated fume hood.[4]
-
Isocyanates: Isocyanates are reactive and can be irritants or sensitizers. Avoid inhalation and skin contact.[4]
-
Pressure Buildup: The reaction evolves nitrogen gas, which can lead to a buildup of pressure in a closed system. Ensure the reaction vessel is properly vented.[4]
-
-
How can I effectively remove urea byproducts during work-up if they do form? Due to their often-low solubility in many organic solvents, urea byproducts can sometimes be removed by filtration of the crude reaction mixture. Alternatively, purification by column chromatography is usually effective, as ureas tend to be more polar than the desired carbamate or amine products.
Experimental Protocols
General Procedure for Curtius Rearrangement using DPPA to Synthesize a Carbamate
This protocol outlines a general one-pot procedure for the conversion of a carboxylic acid to a carbamate, minimizing the formation of urea byproducts.
-
Preparation:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in an anhydrous solvent (e.g., toluene, 0.1-0.5 M).
-
-
Acyl Azide Formation:
-
Add anhydrous triethylamine (1.1-1.5 eq) to the stirred solution.
-
At room temperature, add diphenylphosphoryl azide (DPPA, 1.1-1.5 eq) dropwise over 5-10 minutes.
-
Stir the reaction mixture at room temperature for 30-60 minutes to ensure the complete formation of the acyl azide.
-
-
Rearrangement and Trapping:
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the substrate and solvent) and monitor the progress of the rearrangement by TLC or IR spectroscopy (disappearance of the acyl azide peak around 2140 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
-
Add the desired alcohol (e.g., tert-butanol for Boc-protection, benzyl alcohol for Cbz-protection) as the trapping nucleophile. Often, the alcohol can be used as the solvent for the rearrangement step itself.
-
-
Work-up and Purification:
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius Rearrangement: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Navigating the Scale-Up of Bicyclopropylamine Synthesis
Welcome to the technical support center for the synthesis of bicyclopropylamine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of this valuable building block from the laboratory bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven insights to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the scalable synthesis of bicyclopropylamine.
Q1: What is the most reliable and scalable synthetic route to bicyclopropylamine?
A1: For large-scale synthesis, the most robust and commonly employed route starts from 1-cyclopropylcyclopropanecarboxylic acid. This acid undergoes a Curtius rearrangement to form an N-Boc-protected (1-cyclopropyl)cyclopropylamine intermediate. The final step involves the deprotection of the Boc group to yield the target bicyclopropylamine, typically as a hydrochloride salt.[1][2] This multi-step process is favored due to its reproducibility and the ability to purify the intermediate effectively.[1]
Q2: What are the critical stages in this synthetic pathway that require special attention during scale-up?
A2: The two most critical stages are the Curtius rearrangement and the final deprotection step. The Curtius rearrangement involves the formation of a potentially hazardous acyl azide intermediate and requires careful thermal management to prevent runaway reactions.[3][4] The N-Boc deprotection can also present challenges in achieving complete removal of the protecting group without generating significant impurities, especially at a larger scale.
Q3: What are the primary safety concerns associated with the large-scale synthesis of bicyclopropylamine via the Curtius rearrangement?
A3: The primary safety concerns revolve around the use of azides. Both inorganic azides (like sodium azide) and organic acyl azides are potentially explosive and toxic.[3][5][6] It is crucial to handle these reagents with appropriate personal protective equipment (PPE) and behind a blast shield, particularly when working on a larger scale.[3] Hydrazoic acid, which can form from sodium azide in the presence of acid, is highly toxic and volatile, necessitating careful control of reaction conditions to prevent its formation.[5][7]
Q4: Is flow chemistry a viable option for scaling up the Curtius rearrangement step?
A4: Yes, continuous-flow technology is an excellent and increasingly adopted strategy for scaling up potentially hazardous reactions like the Curtius rearrangement.[8][9] Flow chemistry offers superior heat and mass transfer, allowing for better temperature control and minimizing the accumulation of hazardous intermediates, which significantly enhances the safety of the process.[8][9]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of bicyclopropylamine.
Issue 1: Low Yield During the Curtius Rearrangement
Symptoms:
-
The yield of the N-Boc-protected bicyclopropylamine is significantly lower than expected.
-
TLC or LC-MS analysis shows a complex mixture of byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Acyl Azide Formation | The conversion of 1-cyclopropylcyclopropanecarboxylic acid to the corresponding acyl azide is a prerequisite for the rearrangement. Incomplete conversion will naturally lead to a lower yield. | * Using Diphenylphosphoryl Azide (DPPA): Ensure the carboxylic acid is thoroughly dried, as any moisture can hydrolyze the activated intermediate.[3] Use an appropriate base, such as triethylamine, and an anhydrous aprotic solvent like toluene or THF.[3] * From Acyl Chlorides: If preparing the acyl azide from an acyl chloride, ensure the acyl chloride is of high purity and freshly prepared. The reaction with sodium azide must be conducted under strictly anhydrous conditions.[3] |
| Inefficient Rearrangement | The thermal decomposition of the acyl azide to the isocyanate requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction will be sluggish or stall. | The rearrangement temperature is substrate-dependent but for aliphatic acyl azides, it is typically in the range of 60-100 °C.[3] Monitor the reaction's progress by IR spectroscopy, looking for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹). If the reaction is slow, a gradual and controlled increase in temperature may be necessary.[3] |
| Formation of Urea Byproduct | The isocyanate intermediate is highly reactive and can react with any trace amounts of water to form an unstable carbamic acid, which then decarboxylates to the primary amine. This amine can then react with another molecule of isocyanate to form a symmetric urea byproduct.[3] | * Rigorous Anhydrous Conditions: All glassware must be oven-dried, and solvents and reagents should be anhydrous.[3] * Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3] |
| Inefficient Trapping of the Isocyanate | The isocyanate must be efficiently trapped by a suitable nucleophile (in this case, tert-butanol to form the Boc-carbamate) to prevent polymerization or other side reactions. | Use a sufficient excess of the trapping nucleophile to ensure the isocyanate reacts preferentially with it.[3] |
Troubleshooting Workflow for Low Yield in Curtius Rearrangement
Caption: Troubleshooting decision tree for low yield in the Curtius rearrangement.
Issue 2: Incomplete N-Boc Deprotection
Symptoms:
-
NMR or LC-MS analysis of the final product shows the presence of the N-Boc protected starting material.
-
The isolated yield of the bicyclopropylamine salt is low.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid | Strong acid is required to cleave the Boc group. Insufficient equivalents of acid will lead to incomplete deprotection. | Use a sufficient excess of a strong acid such as HCl in a suitable solvent like diethyl ether or dioxane.[1][2] The reaction may require several hours to go to completion. |
| Reaction Temperature Too Low | While often performed at room temperature, some sterically hindered Boc groups may require gentle heating to achieve complete cleavage. | If the reaction is sluggish at room temperature, consider gentle heating. However, monitor for potential side reactions. Thermal deprotection under high-temperature flow conditions is also an option for certain substrates.[10] |
| Inappropriate Solvent | The choice of solvent can affect the rate of deprotection. | Diethyl ether, dioxane, and methanol are commonly used solvents for acid-mediated Boc deprotection. The choice may depend on the specific substrate and the acid used. |
| Premature Work-up | The reaction may not have reached completion before the work-up procedure was initiated. | Monitor the reaction progress carefully using TLC or LC-MS until the starting material is fully consumed. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of N-Boc-(1-cyclopropyl)cyclopropylamine via Curtius Rearrangement
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Cyclopropylcyclopropanecarboxylic acid | 126.15 | 100 g | 0.793 |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 239 g (1.1 eq) | 0.872 |
| Triethylamine | 101.19 | 88.3 g (1.1 eq) | 0.872 |
| tert-Butanol | 74.12 | 117.5 g (2.0 eq) | 1.586 |
| Toluene (anhydrous) | - | 1 L | - |
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), charge a suitable reactor with 1-cyclopropylcyclopropanecarboxylic acid (100 g) and anhydrous toluene (1 L).
-
Addition of Base and Alcohol: Add triethylamine (88.3 g) and tert-butanol (117.5 g) to the stirred suspension.
-
DPPA Addition: Carefully add diphenylphosphoryl azide (239 g) dropwise to the reaction mixture at room temperature. An exotherm may be observed. Maintain the temperature below 40 °C.
-
Acyl Azide Formation: Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the acyl azide.
-
Rearrangement: Slowly heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until IR analysis indicates the disappearance of the acyl azide peak and complete formation of the isocyanate.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the N-Boc protected bicyclopropylamine.
Protocol 2: Deprotection of N-Boc-(1-cyclopropyl)cyclopropylamine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-(1-cyclopropyl)cyclopropylamine | 197.28 | 50 g | 0.253 |
| HCl in Diethyl Ether (2 M solution) | - | 500 mL | 1.0 |
| Diethyl Ether (anhydrous) | - | 500 mL | - |
Procedure:
-
Dissolution: Dissolve N-Boc-(1-cyclopropyl)cyclopropylamine (50 g) in anhydrous diethyl ether (500 mL) in a flask equipped with a stirrer.
-
Acid Addition: Cool the solution in an ice bath and slowly add a 2 M solution of HCl in diethyl ether (500 mL). A precipitate will form.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain bicyclopropylamine hydrochloride as a white solid.
Safety and Handling
Safe Handling of Azides
Caption: Key safety considerations for handling azides in the laboratory.
References
- BenchChem. (2025). Optimization of reaction conditions for the Curtius rearrangement.
-
National Institutes of Health (NIH). (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. [Link]
-
National Institutes of Health (NIH). (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. [Link]
- Almac Group. (2020).
- National Institutes of Health (NIH). (n.d.).
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]
-
ACS Publications. (n.d.). A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide | Organic Process Research & Development. [Link]
-
PubMed. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
- Journal of the American Chemical Society. (n.d.). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis.
-
National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- PubMed. (n.d.).
-
ResearchGate. (2025). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
- PubMed Central. (n.d.). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study.
-
ResearchGate. (2025). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. [Link]
- Organic Chemistry Portal. (n.d.).
- SciSpace. (n.d.).
-
ResearchGate. (2025). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study | Request PDF. [Link]
- (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride.
- CHIMIA. (n.d.). Opportunities and Limits of the Use of Azides in Industrial Production.
- University of Pittsburgh. (2013). Safe Handling of Azides.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
-
PubMed. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]
- BenchChem. (2025).
Sources
- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. chimia.ch [chimia.ch]
- 8. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling of 1,1'-BI(Cyclopropyl)-1-amine hydrochloride
An In-Depth Technical Guide to 1,1'-Bi(cyclopropyl)-1-amine Hydrochloride for Researchers and Drug Development Professionals
This technical support guide provides essential information on the storage, handling, and troubleshooting of experiments involving this compound hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring experimental success and safety.
Chemical Identity and Properties
This compound hydrochloride, also known as (1-cyclopropyl)cyclopropylamine hydrochloride, is a valuable building block in medicinal chemistry and agrochemical synthesis.[1][2] Its strained bicyclopropyl moiety makes it a desirable component for introducing conformational rigidity and unique structural features into molecules.
There is some ambiguity in the publicly available information regarding a single, definitive CAS number for this compound. The most relevant scientific literature on its scalable synthesis does not specify a CAS number but clearly identifies the structure.[1][2] For clarity, it is crucial to verify the identity of the compound through analytical methods upon receipt.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-cyclopropylcyclopropan-1-amine hydrochloride | N/A |
| Synonyms | (1-cyclopropyl)cyclopropylamine hydrochloride | [1][2] |
| Molecular Formula | C₆H₁₂ClN | N/A |
| Molecular Weight | 133.62 g/mol | ChemShuttle |
| Appearance | Colorless or white to off-white solid | [2] |
| Melting Point | 196-198 °C (with decomposition) | [2] |
| Decomposition | Slowly decomposes above ~135 °C | [2] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound hydrochloride?
A1: Proper storage is critical to maintain the integrity of the compound. It is recommended to store this compound hydrochloride at 2-8°C . Some sources indicate that it may be hygroscopic, meaning it can absorb moisture from the air. Therefore, it is best stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[3] Always store it in a dry, well-ventilated place.[1]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: Based on data for analogous amine hydrochlorides, this compound should be handled with care.[4] Always use standard laboratory PPE, including:
-
Safety glasses or goggles to protect from dust particles.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat .
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
Q3: Is this compound sensitive to air or moisture?
A3: Yes, there are indications that it is hygroscopic .[3] Moisture can lead to degradation or the formation of byproducts in reactions. For instance, in reactions involving this amine, residual water can lead to the formation of urea byproducts.[2] It is crucial to handle it in a dry environment and store it with a desiccant if necessary.
Experimental Use
Q4: What are the common applications of this compound hydrochloride?
A4: This compound is primarily used as a synthetic intermediate. Its unique bicyclopropylamine structure is incorporated into larger molecules in drug discovery and agrochemical research.[1][2] It has been identified as a key building block for compounds with potential applications as:
Q5: What solvents can I use to dissolve this compound hydrochloride?
A5: Solubility information for this specific compound is limited. However, based on its hydrochloride salt nature and data from similar compounds, a general solubility profile can be inferred. The synthesis procedure indicates it precipitates from diethyl ether, suggesting poor solubility in this solvent.[1][2]
Table 2: Expected Solubility Profile
| Solvent | Expected Solubility | Recommendations |
| Water | Soluble | Amine hydrochlorides are generally water-soluble. |
| Methanol | Slightly Soluble to Soluble | May require gentle heating or sonication.[3] |
| DMSO | Sparingly Soluble | May require heating and sonication to fully dissolve.[3] |
| Diethyl Ether | Insoluble/Poorly Soluble | Used as an anti-solvent for precipitation.[1][2] |
| Dichloromethane | Likely Sparingly Soluble | Test on a small scale. |
| Acetonitrile | Likely Sparingly Soluble | Test on a small scale. |
Always perform a small-scale solubility test before proceeding with your main experiment.
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound hydrochloride in synthetic protocols.
Issue 1: Low Reaction Yield
Q: I am using this compound hydrochloride in a reaction, but my yield is consistently low. What could be the cause?
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Purity and Integrity:
-
Verify the amine's purity: Has the compound been stored correctly? Exposure to moisture can affect its reactivity. Consider analyzing the starting material by ¹H NMR. The literature shows characteristic peaks in D₂O at δ 1.30–1.26 (m, 1H), 0.71–0.60 and 0.60–0.55 (m, 4H), and 0.49–0.42 and 0.13–0.08 (m, 4H).[2]
-
Ensure anhydrous conditions: If your reaction is moisture-sensitive, ensure all solvents and reagents are rigorously dried. The hydrochloride salt itself can be hygroscopic.
-
-
Reaction Conditions:
-
Base selection: As a hydrochloride salt, the amine needs to be neutralized to its free base form to react as a nucleophile. Ensure you are using a suitable base (e.g., triethylamine, diisopropylethylamine) in sufficient quantity (at least one equivalent to neutralize the HCl, plus any required for the reaction itself).
-
Solvent choice: Ensure the amine is sufficiently soluble in the chosen reaction solvent at the reaction temperature. Refer to the solubility table (Table 2).
-
Side reactions: The bicyclopropyl system can be prone to rearrangement or side reactions under harsh conditions (e.g., very high temperatures or strongly acidic/basic conditions). A study on the synthesis of the parent carboxylic acid showed that longer reaction times on a larger scale can lead to side reactions involving intermediate organolithium species.[1] While not directly involving the amine, this highlights the potential for unexpected reactivity in the bicyclopropyl system.
-
-
Work-up and Purification:
-
Product solubility: The product of your reaction may have different solubility properties. Ensure you are not losing your product during the extraction or precipitation steps.
-
Volatility: While the hydrochloride salt is not volatile, if you generate the free amine, it may have some volatility. Avoid excessive heating under vacuum.
-
References
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1334-1338. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 1-Cyclopropylethylamine hydrochloride. PubChem. Retrieved from [Link]
-
National Institutes of Health (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. Retrieved from [Link]
-
ResearchGate (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
Baldwin, J. E., & Lusch, M. J. (1982). Rules for ring closure: application to the reactions of cyclopropanes. Journal of the American Chemical Society, 104(21), 5682-5687. Available at: [Link]
Sources
- 1. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1-CYCLOPROPYLETHYL)AMINE HYDROCHLORIDE | 42390-64-7 [chemicalbook.com]
- 4. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing impurities in the Szymoniak–Kulinkovich reaction
Technical Support Center: Szymoniak–Kulinkovich Reaction
Welcome to the technical support center for the Szymoniak–Kulinkovich reaction. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful transformation for the synthesis of cyclopropylamines from amides and nitriles. Our goal is to provide you with in-depth, field-proven insights to help you minimize impurities, optimize yields, and troubleshoot common experimental challenges.
This center is divided into two main sections:
-
Troubleshooting Guide: A problem-oriented section addressing specific impurities and reaction failures in a Q&A format.
-
Frequently Asked Questions (FAQs): A broader section covering mechanistic details, reagent choices, and reaction scope.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the Szymoniak–Kulinkovich reaction. Each entry details the problem, its probable chemical cause, and actionable solutions with explanations.
Issue 1: Low yield of the desired cyclopropylamine and significant formation of a reduced byproduct (e.g., R-CH₂-NR'R'').
Question: My reaction is consuming the starting amide, but I'm isolating very little of the target aminocyclopropane. The major byproduct appears to be the simple reduction of the amide carbonyl. What is causing this, and how can I prevent it?
Probable Cause & Mechanistic Insight: Amide reduction is a well-known side reaction in titanium-mediated chemistry. The key titanacyclopropane intermediate, formed from the Grignard reagent and the titanium(IV) alkoxide, can undergo β-hydride elimination. This process generates a titanium-hydride species (Ti-H) in the reaction mixture. This Ti-H species is a potent reducing agent and can readily reduce the starting amide carbonyl to an amine, competing directly with the desired cyclopropanation pathway. This is especially problematic with Grignard reagents that possess accessible β-hydrogens, such as ethylmagnesium bromide (EtMgBr) or propylmagnesium bromide (PrMgBr).[1][2][3]
Solutions & Scientific Rationale:
-
Change the Grignard Reagent: The most effective solution is to use a Grignard reagent that lacks β-hydrogens.
-
Protocol: Substitute EtMgBr with methylmagnesium bromide (MeMgBr) or phenylmagnesium bromide (PhMgBr). In this scenario, the dialkyltitanium intermediate cannot undergo β-hydride elimination to form a Ti-H species. Instead, a different reagent, such as MeTi(OiPr)₃, is often used in conjunction with the Grignard reagent to facilitate the formation of the active titanated species without generating reducing agents.[4]
-
Explanation: By eliminating the source of the titanium hydride, the reductive pathway is shut down, favoring the desired nucleophilic addition of the titanacyclopropane to the amide carbonyl.
-
-
Employ a Ligand Exchange Strategy: If the ethyl group (or another group from a β-hydrogen containing Grignard) is desired on the cyclopropane ring, a ligand exchange protocol can be used.
-
Protocol:
-
Generate the initial titanacyclopropane using a bulky Grignard reagent like cyclohexylmagnesium chloride.
-
Introduce a terminal alkene (e.g., styrene or 1-octene) into the reaction mixture. The desired alkene will exchange with the cyclohexene in the titanacyclopropane intermediate.
-
Add the amide substrate to react with the newly formed, desired titanacyclopropane.
-
-
Explanation: This method allows for the formation of more complex cyclopropanes while minimizing the concentration of the initial, reactive titanacyclopropane that is prone to side reactions.[1]
-
-
Lower the Reaction Temperature: The rate of β-hydride elimination is temperature-dependent.
-
Protocol: Perform the reaction at a lower temperature, for example, starting at -78 °C and slowly warming to 0 °C or room temperature, instead of running it at reflux in diethyl ether.
-
Explanation: Lowering the temperature disfavors the β-hydride elimination pathway kinetically, allowing the desired cyclopropanation to proceed more cleanly.
-
Issue 2: Formation of tertiary carbinamines and ketones as major byproducts when using a nitrile substrate.
Question: When I run the Szymoniak–Kulinkovich reaction on my nitrile, I get a mixture of products, including the desired primary cyclopropylamine, but also a significant amount of a tertiary carbinamine and the corresponding ketone. How can I improve the selectivity for the cyclopropylamine?
Probable Cause & Mechanistic Insight: This issue stems from the stoichiometry and reactivity of the organometallic species in the pot. The reaction proceeds through an intermediate azatitanacycle.[5][6]
-
Tertiary Carbinamine Formation: If an excess of the Grignard reagent is present (typically >2 equivalents relative to the titanium catalyst), it can add to the intermediate azatitanacycle or a related imine-like species, leading to the formation of a tertiary carbinamine after workup.[5]
-
Ketone Formation: The azatitanacycle intermediate can hydrolyze upon aqueous workup to yield a ketone. This pathway becomes dominant if the subsequent ring contraction to the cyclopropylamine is inefficient.[5]
Solutions & Scientific Rationale:
-
Strict Stoichiometric Control: The ratio of Grignard reagent to the titanium catalyst is critical.
-
Protocol: Use precisely two equivalents of the Grignard reagent (e.g., EtMgBr) for every one equivalent of the titanium(IV) alkoxide catalyst (e.g., Ti(OiPr)₄). Add the Grignard reagent slowly to a solution of the nitrile and the titanium catalyst at a low temperature (e.g., 0 °C).
-
Explanation: This stoichiometry favors the clean formation of the titanacyclopropane intermediate without leaving an excess of free Grignard reagent to engage in side reactions. Using substoichiometric amounts of the titanium catalyst is also known to increase the yield of these byproducts.[5]
-
-
Use a Lewis Acid Promoter for Ring Contraction: The conversion of the azatitanacycle to the final product often requires activation.
-
Protocol: After the initial reaction between the nitrile, titanium catalyst, and Grignard reagent is complete, add a Lewis acid such as boron trifluoride etherate (Et₂O·BF₃) to the reaction mixture before aqueous workup.[4][6]
-
Explanation: The Lewis acid coordinates to the nitrogen atom of the azatitanacycle, facilitating the ring-contraction step that forms the cyclopropane ring and preventing the intermediate from simply hydrolyzing to a ketone.[6]
-
Visualizing Impurity Pathways
The following diagram illustrates the critical branching point in the reaction mechanism leading to either the desired product or the common amide reduction byproduct.
Caption: Competing pathways in the Szymoniak-Kulinkovich reaction with amides.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the standard Kulinkovich reaction and the Szymoniak modification?
The primary difference lies in the substrate and the resulting product.
-
Kulinkovich Reaction (Original): Reacts esters with Grignard reagents (containing β-hydrogens) and a titanium(IV) alkoxide catalyst to produce cyclopropanols.[1][2][3]
-
Szymoniak–Kulinkovich Reaction: This is a modification that uses amides or nitriles as substrates instead of esters, leading to the formation of aminocyclopropanes or primary cyclopropylamines, respectively.[7][8] This variation is often categorized under the broader Kulinkovich-de Meijere reaction type, which covers the synthesis of cyclopropylamines from amides.[9]
Q2: Can I use a catalytic amount of the titanium reagent?
While the original Kulinkovich reaction on esters can be run with catalytic amounts of Ti(OiPr)₄, the Szymoniak variant for synthesizing cyclopropylamines from amides and nitriles often requires stoichiometric or near-stoichiometric amounts of the titanium reagent for optimal results.[5][9] Using substoichiometric quantities of the titanium reagent in the reaction with nitriles has been shown to decrease the yield of the desired cyclopropylamine while increasing the formation of ketone and carbinamine byproducts.[5]
Q3: How does the choice of Grignard reagent affect diastereoselectivity?
When using substituted Grignard reagents (e.g., propylmagnesium bromide or larger), new stereocenters are formed, and diastereoselectivity becomes a key consideration. The reaction often proceeds with moderate to good diastereoselectivity. The diastereoselectivity is influenced by steric interactions in the transition state where the titanacyclopropane adds to the carbonyl group.[1] For nitriles, using substituted Grignard reagents leads to 1,2-disubstituted cyclopropylamines, typically with moderate diastereoselectivity (around 2:1), where the diastereomers can often be separated by standard chromatography.[5]
Q4: What is the role of each key reagent in the reaction?
| Reagent | Role | Mechanistic Insight |
| Grignard Reagent (RMgX) | Source of alkyl groups | Two equivalents react with the Ti(IV) precursor to form a dialkyltitanium species. This is the precursor to the key reactive intermediate.[2][3] |
| Titanium(IV) Alkoxide | Pre-catalyst/Mediator | It is the central metal that orchestrates the reaction, forming the titanacyclopropane intermediate after reacting with the Grignard reagent.[7] |
| Amide/Nitrile | Substrate | The carbonyl or cyano group is attacked by the titanacyclopropane, acting as a 1,2-dicarbanion equivalent, to form the three-membered ring.[2][10] |
| Lewis Acid (e.g., Et₂O·BF₃) | Promoter (for nitriles) | Activates the intermediate azatitanacycle, promoting the ring-contraction step to form the final cyclopropylamine product.[6] |
Generalized Experimental Protocol for Minimizing Impurities
This protocol provides a starting point for the Szymoniak-Kulinkovich reaction with an amide substrate, incorporating best practices to minimize common side reactions.
Caption: A generalized workflow for the Szymoniak-Kulinkovich reaction.
References
-
Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich reaction. Wikipedia. [Link]
-
Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Kulinkovich Reaction. YouTube. [Link]
-
Kulinkovich reaction. Grokipedia. [Link]
-
Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Kulinkovich Reaction. SynArchive. [Link]
-
Synthesis Workshop: The Kulinkovich Reaction (Episode 42). YouTube. [Link]
-
Facile Syntheses of Aminocyclopropanes. Organic Syntheses Procedure. [Link]
-
Titanium-Mediated Syntheses of Cyclopropylamines. Request PDF on ResearchGate. [Link]
-
Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. ACS Publications. [Link]
Sources
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 3. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. grokipedia.com [grokipedia.com]
- 8. synarchive.com [synarchive.com]
- 9. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Diastereoselectivity in Cyclopropylamine Synthesis
Welcome to the Technical Support Center for Cyclopropylamine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective cyclopropanation. Cyclopropylamines are valuable structural motifs in medicinal chemistry, offering unique conformational constraints and metabolic stability.[1][2][3] Achieving high diastereoselectivity in their synthesis is often a critical challenge. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven protocols.
Troubleshooting Guide: Common Issues in Diastereoselective Cyclopropanation
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: Why am I observing a low diastereomeric ratio (d.r.) in my Simmons-Smith cyclopropanation of an allylic amine derivative?
Potential Causes & Solutions:
-
Inadequate Directing Group Effect: The Simmons-Smith reaction is highly sensitive to the presence and nature of directing groups, such as hydroxyls or amines, which chelate to the zinc carbenoid and direct the cyclopropanation to one face of the double bond.[4][5] If your substrate is an allylic amine, the nitrogen atom's lone pair can coordinate with the zinc reagent. However, the strength of this interaction and the resulting stereocontrol can be highly dependent on the nitrogen substituents.
-
Troubleshooting Steps:
-
Protecting Group Modification: The steric and electronic properties of the nitrogen protecting group are crucial.[4] Bulky protecting groups like di-benzyl (N(Bn)₂) can effectively direct the cyclopropanation to the syn face. In contrast, a tert-butoxycarbonyl (Boc) group may favor the anti diastereomer.[6] Experiment with different protecting groups to optimize the directing effect.
-
Chelating Auxiliaries: Incorporating a chelating group near the amine can significantly enhance diastereoselectivity. For instance, using pseudoephedrine as a chiral auxiliary on an allylic amine has been shown to promote highly diastereoselective Simmons-Smith cyclopropanation by forming a rigid, chelated transition state.[7]
-
Reagent Choice: The choice of the zinc carbenoid reagent is critical. The Furukawa modification (Et₂Zn and CH₂I₂) often provides higher reactivity and better selectivity compared to the classical Zn-Cu couple, especially in non-complexing solvents.[4][8][9] For some substrates, Shi's reagent (CF₃CO₂ZnCH₂I) can offer complementary and high diastereoselectivity.[6]
-
-
-
Suboptimal Solvent: The solvent plays a significant role in the Simmons-Smith reaction by influencing the aggregation state and electrophilicity of the zinc carbenoid.[10]
-
Troubleshooting Steps:
-
Solvent Polarity: Less coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred as they enhance the electrophilicity of the reagent.[4][9] Highly coordinating solvents like tetrahydrofuran (THF) can suppress the reaction.[11]
-
Solvent Screening: If diastereoselectivity is poor, a systematic solvent screen is recommended. Compare results in solvents such as DCM, DCE, diethyl ether, and hexane.
-
-
-
Reaction Temperature: Temperature can influence the transition state energies and, consequently, the diastereomeric ratio.
-
Troubleshooting Steps:
-
Lower Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can enhance selectivity by favoring the transition state with the lower activation energy.[10]
-
Temperature Optimization: If low temperatures lead to poor conversion, a careful optimization of the temperature profile may be necessary.
-
-
Q2: My transition-metal-catalyzed cyclopropanation using a diazo compound is yielding a mixture of diastereomers. How can I improve this?
Potential Causes & Solutions:
-
Ineffective Catalyst/Ligand System: In transition-metal-catalyzed cyclopropanations (e.g., with Rh, Cu, or Ru catalysts), the ligand's steric and electronic properties are paramount in controlling stereoselectivity.[12]
-
Troubleshooting Steps:
-
Ligand Screening: A thorough screening of chiral ligands is often necessary to find the optimal match for a specific substrate and diazo reagent.[8] For rhodium-catalyzed reactions, catalysts like Rh₂(DOSP)₄ have shown excellent enantioselectivity and diastereoselectivity in the cyclopropanation of 2-azadienes.[13]
-
Catalyst Loading: While less common for selectivity issues, ensure that the catalyst loading is optimal. In some cases, catalyst aggregation at high concentrations can impact performance.
-
-
-
Substrate Control vs. Catalyst Control: The inherent stereochemical biases of the substrate might compete with the directing influence of the chiral catalyst.
-
Troubleshooting Steps:
-
Analyze Substrate Bias: Evaluate the substrate for any existing stereocenters or directing groups that could influence the approach of the carbene.
-
"Matched" and "Mismatched" Cases: Be aware of the possibility of "matched" and "mismatched" pairings between the substrate's inherent diastereoselectivity and the catalyst's enantioselectivity.[13] It may be necessary to use the opposite enantiomer of the catalyst to achieve the desired diastereomer.
-
-
-
Nature of the Diazo Compound: The substituents on the diazo compound can influence the reactivity and selectivity of the carbene transfer.[12]
-
Troubleshooting Steps:
-
Steric Bulk: Increasing the steric bulk of the ester or other groups on the diazo compound can enhance facial selectivity.
-
Donor/Acceptor Properties: The electronic nature of the carbene precursor can affect the reaction mechanism and selectivity. Donor/acceptor carbenes are often used in these reactions.[13]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the strategic design of diastereoselective cyclopropylamine syntheses.
Q1: What are the primary strategies for achieving diastereoselectivity in cyclopropylamine synthesis?
There are several key strategies, often used in combination:
-
Substrate-Directed Control: This approach utilizes a functional group within the substrate to direct the reagent to a specific face of the alkene.[14] In the context of cyclopropylamine synthesis, this often involves using a chiral allylic amine or a related precursor with a directing group. The Simmons-Smith reaction is a classic example where a hydroxyl or protected amine group can direct the cyclopropanation.[4][5]
-
Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to the substrate to control the stereochemical outcome of the cyclopropanation reaction.[15] After the reaction, the auxiliary is removed to yield the desired enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries.[7][15][16]
-
Reagent-Controlled Synthesis: In this strategy, a chiral reagent or catalyst is used to induce stereoselectivity. This is common in transition-metal-catalyzed cyclopropanations with diazo compounds, where chiral ligands on the metal center control the facial selectivity of the carbene addition.[12] Asymmetric Simmons-Smith reactions can also be achieved using chiral additives.[17]
-
Michael-Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular ring closure to form the cyclopropane ring.[18] Diastereoselectivity can be controlled by using a chiral Michael acceptor, a chiral nucleophile, or a chiral catalyst.[18]
Q2: How do I select the appropriate synthetic method for my target cyclopropylamine?
The choice of method depends on several factors:
-
Target Structure: The substitution pattern on the cyclopropane ring and the nature of the amine substituents will guide your choice. For polysubstituted cyclopropylamines, methods that allow for modular construction, such as MIRC or transition-metal-catalyzed reactions, may be more suitable.[18][19]
-
Available Starting Materials: Consider the accessibility and cost of the starting materials. Some methods, like the Kulinkovich-Szymoniak reaction, can directly convert nitriles to primary cyclopropylamines using readily available Grignard reagents and a titanium catalyst.[20]
-
Desired Stereochemistry: If a specific diastereomer is required, a method with predictable and high stereocontrol is essential. Substrate-directed methods often offer excellent predictability.[14][21]
-
Scalability: For drug development and manufacturing, scalability is a critical consideration. Reactions that avoid stoichiometric chiral reagents and use catalytic amounts of a chiral inductor are generally more scalable.[1][22]
Q3: Can you provide a general protocol for a diastereoselective Simmons-Smith reaction on an allylic amine derivative?
The following is a representative protocol based on the Furukawa modification, which often provides good results.[8] Note that this is a general guideline, and optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Protocol: Diastereoselective Cyclopropanation of an N,N-Dibenzylallylic Amine
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the N,N-dibenzylallylic amine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C. Add diiodomethane (2.0 equiv) to the solution.
-
Cyclopropanation: Slowly add diethylzinc (2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Workup: Separate the organic and aqueous layers. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopropylamine diastereomer.
Safety Note: Diethylzinc is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.
Data & Visualization
Table 1: Influence of Nitrogen Protecting Group on Diastereoselectivity
| Entry | Substrate | Protecting Group (PG) | Reagent | Conditions | Product Ratio (syn:anti) | Reference |
| 1 | 3-Amino-cyclohexene | -N(Bn)₂ | Zn(CH₂I)₂ | DCM | >99:1 | [6] |
| 2 | 3-Amino-cyclohexene | -N(Bn)₂ | CF₃CO₂ZnCH₂I | DCM | >99:1 | [6] |
| 3 | 3-Amino-cyclohexene | -NHBoc | CF₃CO₂ZnCH₂I | DCM | 1:>99 | [6] |
This table illustrates the profound impact of the nitrogen protecting group on the diastereochemical outcome of the Simmons-Smith cyclopropanation of 3-aminocyclohexene derivatives.
Diagrams
Diagram 1: Decision Workflow for Optimizing Diastereoselectivity
Caption: A decision tree for troubleshooting and enhancing diastereoselectivity.
Diagram 2: Mechanism of Hydroxyl-Directed Simmons-Smith Cyclopropanation
Caption: Chelation control in the Simmons-Smith reaction.
References
-
Charette, A. B.; Lebel, H. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003 , 103(4), 977–1050. [Link]
- Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons, 1998.
-
Wessjohann, L. A.; Brandt, W.; Thiemann, T. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 2023 , 62(21), e202302389. [Link]
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Gini, A.; et al. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 2022 , 24(45), 8352–8356. [Link]
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Gini, A.; et al. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 2022 , 24(45), 8352–8356. [Link]
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Cornella, J.; et al. Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 2023 , 145(17), 9673–9679. [Link]
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Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003 , 103(4), 977-1050. [Link]
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(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Denolf, B.; et al. Diastereoselective Synthesis of Cyclopropylamines. Synfacts, 2007 , 2007(7), 0739-0739. [Link]
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Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003 . [Link]
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Wang, Y.; et al. Diastereoselective Synthesis of Cyclopropyl Diboronates via 1,2‐Boronate Rearrangement. Angewandte Chemie International Edition, 2023 . [Link]
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Bertus, P.; Caillé, J. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 2025 . [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 2024 . [Link]
-
Chiral auxiliary - Wikipedia. [Link]
-
Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Chemistry – An Asian Journal, 2025 . [Link]
-
Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 2023 . [Link]
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 2024 , 8(4). [Link]
-
Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. Journal of the American Chemical Society, 2019 . [Link]
-
Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N-Sulfonyl Cyclopropylamines with Electron-Deficient Olefins. Organic Letters, 2021 . [Link]
-
Davies, S. G.; et al. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications, 2007 , (38), 4029-4031. [Link]
-
Directing-Group-Assisted Manganese-Catalyzed Cyclopropanation of Indoles. Organic Letters, 2019 . [Link]
-
Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry, 2019 . [Link]
-
Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 2005 . [Link]
-
Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. Chemical Science, 2022 . [Link]
-
Asymmetric Cyclopropanation Using New Chiral Auxiliaries Derived from D-Fructose. The Journal of Organic Chemistry, 1998 . [Link]
-
Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 2006 . [Link]
-
Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines. Organic Letters, 2003 . [Link]
-
Charette Asymmetric Cyclopropanation. Chem-Station Int. Ed., 2016 . [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie, 2023 . [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 2023 . [Link]
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 2018 . [Link]
-
Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 2025 . [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 2011 . [Link]
-
Advances in the Synthesis of Cyclopropylamines. Semantic Scholar. [Link]
-
New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 2011 . [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry, 2023 . [Link]
-
Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv, 2025 . [Link]
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Validation & Comparative
Analytical methods for 1,1'-BI(Cyclopropyl)-1-amine characterization
An Expert's Guide to the Analytical Characterization of 1,1'-Bi(Cyclopropyl)-1-amine
Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation and purity assessment of this compound, a novel chiral amine with potential applications in pharmaceutical and agrochemical development. As a molecule featuring two strained cyclopropyl rings attached to a chiral quaternary carbon bearing an amine, its characterization requires a multi-faceted and robust analytical approach.
This document moves beyond simple protocols. It is designed to provide you with the expert insights and causal reasoning behind method selection, enabling you to not only replicate these techniques but also to adapt and troubleshoot them effectively in your own laboratory settings. We will delve into the core techniques required for a full and unambiguous characterization, from initial structural confirmation to the critical determination of enantiomeric purity.
The first step in characterizing a novel molecule is confirming its covalent structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process, providing orthogonal and complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is unparalleled for providing a detailed atomic-level map of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the bicyclopropyl framework and the position of the amine group.
Expertise & Experience: Interpreting the Spectrum
The ¹H NMR spectrum of a related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, shows the characteristic upfield signals of cyclopropyl protons between 0.08 and 1.30 ppm.[1] For this compound, we expect a complex multiplet system in this region corresponding to the 8 methylene (CH₂) protons of the two cyclopropyl rings. The absence of a methine proton signal on the quaternary C1 carbon is a key diagnostic feature. The two protons of the primary amine (NH₂) are expected to appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
In the ¹³C NMR spectrum, the methylene carbons of the cyclopropyl rings will appear at high field, while the quaternary carbon (C1) attached to the nitrogen will be deshielded and appear further downfield. Deuterated solvents are essential for NMR analysis, and their choice can influence the spectra obtained.[2]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a minimum field strength of 300 MHz for adequate resolution.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set a spectral width of approximately 15 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a standard pulse program (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the spectra and integrate the ¹H signals. Reference the spectra to the residual solvent peak or an internal standard like TMS.[2]
Logical Workflow: NMR Analysis
Sources
A Senior Application Scientist's Guide to the HPLC and GC-MS Analysis of 1,1'-Bi(cyclopropyl)-1-amine
Welcome to an in-depth technical guide on the comparative analysis of 1,1'-Bi(cyclopropyl)-1-amine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for this unique primary amine. We will move beyond rote protocols to explore the fundamental principles that guide method development, ensuring scientifically sound and reproducible results.
Introduction: The Analytical Challenge of this compound
This compound is a fascinating molecule characterized by its sterically hindered primary amine group attached to a bicyclopropyl moiety. This structure presents distinct analytical challenges. The basic nature of the amine can lead to undesirable interactions with silica-based stationary phases in HPLC, resulting in poor peak shape and inconsistent retention.[1] In GC, its polarity can cause similar issues, and its thermal stability must be considered.
This guide will provide a comprehensive comparison of HPLC and GC-MS for the analysis of this compound, offering detailed experimental protocols and the scientific rationale behind them. Our goal is to equip you with the knowledge to select the optimal technique for your specific analytical needs, be it for routine quality control, metabolite identification, or pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC): Taming the Amine
HPLC is a powerful technique for the analysis of a wide range of compounds, including polar molecules like primary amines. However, the key to successful HPLC analysis of this compound lies in mitigating the strong interactions between the basic amine and the acidic silanol groups on conventional silica-based columns.
The Causality Behind Methodological Choices in HPLC
Our experimental design for the HPLC analysis of this compound is centered on minimizing peak tailing and achieving reproducible retention. This is accomplished through careful selection of the stationary phase and mobile phase composition.
-
Stationary Phase Selection: A conventional C18 column can be used, but often requires a mobile phase with additives to mask the silanol groups. A more robust approach is to utilize a column specifically designed for the analysis of basic compounds. For this guide, we propose a polar-embedded C18 column or a column based on a hybrid particle technology. These columns offer reduced silanol activity, leading to improved peak shape for amines without the need for aggressive mobile phase modifiers.
-
Mobile Phase Optimization: The choice of mobile phase pH is critical. By adjusting the pH of the aqueous component of the mobile phase to be approximately two pH units below the pKa of the amine, we can ensure that the analyte is predominantly in its protonated, more polar form. This reduces its interaction with the non-polar stationary phase, leading to more symmetrical peaks. The use of a buffer, such as ammonium acetate or ammonium formate, is essential to maintain a stable pH throughout the analysis. The organic modifier, typically acetonitrile or methanol, is used to control the retention time.
Experimental Protocol: HPLC-UV Analysis
This protocol provides a starting point for the development of a robust HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Polar-embedded C18, 4.6 x 150 mm, 5 µm | Minimizes silanol interactions, improving peak shape for the basic analyte. |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 4.5 | Buffers the mobile phase to ensure consistent ionization of the amine. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 10-90% B over 10 minutes | Provides a broad elution window for potential impurities and related compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Amines typically have a UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Expected Performance Data
The following table summarizes the expected performance characteristics of the proposed HPLC method.
| Parameter | Expected Value |
| Retention Time | 4-6 minutes |
| Tailing Factor | < 1.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Driven Approach
GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. The primary challenge in the GC analysis of amines is their inherent polarity, which can lead to poor peak shape and adsorption onto the column.[1][2]
The Rationale for Derivatization in GC-MS
Direct analysis of this compound by GC-MS is often problematic. To overcome the challenges associated with its primary amine group, a derivatization step is highly recommended.[1][3] Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, leading to improved chromatographic performance.[1]
-
Choice of Derivatizing Agent: Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), are widely used for the derivatization of primary amines. This reaction replaces the active hydrogens on the amine with trimethylsilyl (TMS) groups, significantly reducing the polarity of the molecule. Acylation with reagents like heptafluorobutyric anhydride (HFBA) is another effective strategy.[4]
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol outlines a GC-MS method for the analysis of this compound following silylation.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Derivatization Procedure:
-
To 100 µL of the sample solution in a suitable solvent (e.g., pyridine or acetonitrile), add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature before injection.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust, and relatively non-polar column suitable for a wide range of compounds. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Split (10:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Temperature Program | 50 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min) | Provides good separation of the analyte from solvent and potential byproducts. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragments of the derivatized analyte. |
Expected Performance Data
The following table outlines the anticipated performance of the GC-MS method.
| Parameter | Expected Value |
| Retention Time (TMS derivative) | 8-12 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~50 ng/mL |
| Precision (%RSD) | < 5% |
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the application.
| Feature | HPLC-UV | GC-MS |
| Sample Preparation | Simpler, often just "dilute and shoot". | More complex, typically requires derivatization. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL range). |
| Selectivity | Good, based on chromatographic separation and UV detection. | Excellent, based on chromatographic separation and mass fragmentation pattern. |
| Speed | Relatively fast, with run times typically under 15 minutes. | Can be longer due to the temperature program. |
| Cost | Lower initial instrument cost and running costs. | Higher initial instrument cost and running costs. |
| Compound Stability | Suitable for thermally labile compounds. | Requires compounds to be thermally stable or derivatized. |
| Chiral Separation | Readily achievable with chiral stationary phases.[5][6][7][8][9] | Can be achieved with chiral columns, but less common for routine analysis. |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis with derivatization.
Conclusion and Recommendations
Both HPLC and GC-MS are viable techniques for the analysis of this compound, each with its own set of advantages and disadvantages.
-
For routine quality control and assays where high sensitivity is not required, HPLC-UV is the recommended method. Its simplicity, lower cost, and robustness make it ideal for high-throughput environments.
-
For applications requiring high sensitivity, such as trace-level impurity analysis or pharmacokinetic studies, GC-MS is the superior choice. The enhanced selectivity provided by mass spectrometry also offers greater confidence in analyte identification.
-
When chiral purity is a concern, HPLC with a chiral stationary phase is the most direct and effective approach.
Ultimately, the selection of the most appropriate analytical technique will be dictated by the specific goals of the research, the available instrumentation, and the required level of sensitivity and selectivity. This guide provides the foundational knowledge and experimental frameworks to enable you to make an informed decision and develop a validated, reliable method for the analysis of this compound.
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Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
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Chromatography Forum. (2011). Amines by GC-MS. Retrieved from [Link]
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A Comparative Guide to 1,1'-Bi(cyclopropyl)-1-amine as a Bioisostere in Medicinal Chemistry
Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Design
In the intricate process of drug discovery, the journey from a promising lead compound to a clinically effective drug is fraught with challenges. Medicinal chemists employ a variety of strategies to refine a molecule's properties, and among the most powerful is bioisosterism.[1][2] This principle involves the substitution of a functional group within a lead compound with another group that possesses similar physical and chemical characteristics, with the goal of enhancing efficacy, improving safety profiles, and optimizing pharmacokinetic properties.[3][4][5]
Historically, drug design was often confined to "flatland," dominated by aromatic and other planar structures. However, these motifs frequently introduce liabilities such as poor aqueous solubility and high susceptibility to metabolic breakdown by cytochrome P450 enzymes.[6][7] This has spurred a paradigm shift towards incorporating three-dimensional (3D), saturated scaffolds to increase the fraction of sp³-hybridized carbons (Fsp³). An increased Fsp³ count is strongly correlated with improved clinical success, primarily by enhancing solubility and metabolic stability while providing novel structural vectors to explore protein binding pockets.[6]
Within this landscape of 3D bioisosteres, such as the well-regarded bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) systems, the 1,1'-bi(cyclopropyl)-1-amine moiety has emerged as a particularly intriguing building block.[8] This guide provides a comparative analysis of this unique scaffold against its common bioisosteric counterparts—the tert-butyl group and the phenyl ring—offering experimental insights and protocols for its evaluation in drug discovery programs.
The Bicyclopropylamine Scaffold: A Unique Constellation of Properties
The this compound group presents a compact, rigid, and distinctly three-dimensional alternative to traditional bulky hydrophobic groups. It can be considered a bioisostere for the sterically demanding tert-butyl group or as a non-aromatic surrogate for a substituted aniline, offering a basic nitrogen handle for crucial hydrogen bonding interactions.[9][10] The unique strain and electronics of the cyclopropyl rings contribute to a physicochemical profile that can be leveraged to overcome common drug development hurdles.[11][12]
Caption: Experimental workflow for an in vitro metabolic stability assay.
Synthetic Accessibility
A key advantage for any building block is its synthetic tractability. The this compound hydrochloride can be prepared on a gram scale via a reliable Curtius degradation of the corresponding carboxylic acid, making it accessible for medicinal chemistry campaigns. [8][13]
Caption: Scalable synthesis of the bicyclopropylamine building block. [8]
Experimental Protocols for Validation
To ensure trustworthiness and reproducibility, the following are standardized protocols for determining the key parameters discussed above.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
-
Rationale: This "gold standard" method directly measures the partitioning of a compound between an aqueous and an organic phase at a physiologically relevant pH, providing a crucial measure of its lipophilicity. [14]1. Preparation of Solutions: Prepare a stock solution of the test compound in DMSO (10 mM). Prepare a buffer solution of phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing them vigorously and allowing the phases to separate.
-
Partitioning: Add 10 µL of the 10 mM compound stock to a vial containing 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.
-
Equilibration: Seal the vial and shake vigorously on a mechanical shaker for 3 hours at room temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the PBS layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS, against a standard curve.
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₐₛ ).
Protocol 2: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)
-
Rationale: This assay is a cornerstone of early ADME profiling, providing a quantitative measure of a compound's susceptibility to Phase I metabolism by CYP enzymes, which are highly concentrated in the microsomal fraction of liver cells. [15][16][17]The rate of disappearance of the parent compound is used to calculate intrinsic clearance (CLᵢₙₜ) and half-life (t½). [18]1. Reagent Preparation: Thaw pooled human liver microsomes (BioIVT or equivalent) on ice. Prepare a 0.1 M phosphate buffer (pH 7.4). Prepare a solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Incubation Plate Setup: In a 96-well plate, add the phosphate buffer. Add the test compound from a DMSO stock to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5%). As controls, include a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).
-
Pre-incubation: Add the HLM solution to the wells to a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells. The t=0 time point is taken immediately by transferring an aliquot to a quenching solution.
-
Time Course Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), remove aliquots and add them to a separate 96-well plate containing a 3:1 volume of ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.
-
Sample Processing: Seal and vortex the quench plate, then centrifuge at 4000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (k / microsomal protein concentration). [15]
Conclusion and Strategic Outlook
The this compound moiety is a valuable, albeit complex, tool in the medicinal chemist's arsenal. It offers a compelling strategy to replace tert-butyl and phenyl groups, providing a rigid, 3D scaffold that can favorably modulate physicochemical properties like solubility and lipophilicity.
Key Advantages:
-
Increased Fsp³ Character: Effectively moves molecules out of "flatland," which is correlated with improved solubility and reduced metabolic risks. [6]* Steric Mimicry: Provides steric bulk comparable to a tert-butyl group while offering different electronic and solubility properties. [9]* Tunable Physicochemical Properties: Offers a middle ground in lipophilicity between aliphatic and aromatic groups.
Key Considerations:
-
Metabolic Instability: The N-cyclopropylamine functionality can be a metabolic "hotspot" leading to ring-opening and the formation of reactive metabolites. [19][20]This potential liability must be evaluated on a case-by-case basis.
-
Synthetic Cost: While scalable syntheses exist, the building block is inherently more complex and costly than simple amines or alkyl halides. [8] The decision to employ the this compound bioisostere should be data-driven, weighing the potential benefits in solubility and 3D conformation against the potential risk of introducing a new metabolic liability. As drug discovery continues to embrace structural complexity to tackle challenging biological targets, scaffolds like this will play an increasingly important role, demanding a thorough and objective comparison of their properties to guide rational drug design.
References
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- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Gaikwad, P.L., Gandhi, P.S., & Kadam, V. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar.
- Seba, M.C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349.
- Jayashree, B.S., et al. (2022). Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate.
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- de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 149-152.
- Westphal, M. V., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3).
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- Rudrapal, M., & Egbuna, C. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery, 4.
- Shaffer, C.L., et al. (2010). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Acta Pharmaceutica Sinica B, 1(1), 1-13.
- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec Content.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 11-26.
- Mykhailiuk, P. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate.
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- BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT.
- Kumar, A., & Singh, S. K. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
- Rudrapal, M., & Egbuna, C. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery.
- Waring, M. J., et al. (2015). Physical Properties in Drug Design. ResearchGate.
- Tota, M., & Njardarson, J. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(17), 7751-7781.
- Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Tota, M., & Njardarson, J. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.
- Kypreos, K. E., & Ziros, P. G. (2010). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 5(8), 739-750.
- Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-471.
- Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Bioprocessing & Biotechniques.
- Wang, Y., et al. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry, 66(11), 7489-7507.
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A Comparative Guide to the Synthesis of 1,1'-Bi(cyclopropyl)-1-amine: An Evaluation of Efficacy
For Researchers, Scientists, and Drug Development Professionals
The unique structural motif of the 1,1'-bi(cyclopropyl)-1-amine core has garnered significant interest in the pharmaceutical and agrochemical industries. Its incorporation into molecules can impart desirable properties such as metabolic stability, conformational rigidity, and unique binding characteristics. Consequently, the development of efficient and scalable synthetic routes to this key intermediate is of paramount importance. This guide provides an in-depth comparison of two prominent synthetic pathways to a direct precursor, (1-cyclopropyl)cyclopropylamine, offering a critical evaluation of their efficacy based on experimental data and mechanistic principles.
Route 1: A Scalable and High-Yielding Pathway via Curtius Degradation
This synthetic approach commences with the readily available 1-bromo-1-cyclopropylcyclopropane and proceeds through a carboxylic acid intermediate, which then undergoes a Curtius degradation. This multi-step process has been demonstrated to be both scalable and to provide good overall yields.
The causality behind this experimental design lies in the strategic transformation of a stable carboxylic acid to an amine with the retention of the bicyclopropyl scaffold. The Curtius rearrangement, a reliable and well-established named reaction, facilitates the conversion of an acyl azide to an isocyanate, which is then trapped to form a protected amine. The use of a tert-butoxycarbonyl (Boc) protecting group is a deliberate choice, as it is stable under the reaction conditions and can be readily removed in the final step.
Mechanistic Pathway of the Curtius Degradation Route
Caption: Synthetic workflow for the Curtius degradation route.
Experimental Protocol for the Curtius Degradation Route
Step 1: Synthesis of 1,1'-Bi(cyclopropane)-1-carboxylic Acid
-
To a solution of 1-bromo-1,1'-bi(cyclopropane) (1.0 eq) in anhydrous diethyl ether (Et₂O), cooled to -78 °C under an argon atmosphere, add a solution of tert-butyllithium (t-BuLi) (1.05 eq) in pentane dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add an excess of crushed dry ice (CO₂) in portions.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with an aqueous solution of potassium hydroxide (KOH).
-
Wash the aqueous layer with Et₂O and then acidify with concentrated hydrochloric acid (HCl) at 0-5 °C.
-
Extract the product with Et₂O, dry the combined organic phases over magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the carboxylic acid.
Step 2: Synthesis of N-Boc-(1-cyclopropyl)cyclopropylamine
-
To a solution of 1,1'-bi(cyclopropane)-1-carboxylic acid (1.0 eq) in anhydrous acetone, add triethylamine (Et₃N) (1.35 eq) at -5 °C.
-
After 15 minutes, add ethyl chloroformate (1.7 eq) dropwise and stir for an additional 2 hours at -5 °C.
-
Add a solution of sodium azide (NaN₃) (1.8 eq) in water.
-
After stirring, the intermediate acyl azide is carefully extracted.
-
The dried organic solution of the acyl azide is then refluxed in the presence of tert-butanol (t-BuOH) to effect the Curtius rearrangement and trapping of the resulting isocyanate.
-
Purification by column chromatography yields the N-Boc protected amine.
Step 3: Deprotection to (1-Cyclopropyl)cyclopropylamine Hydrochloride
-
Dissolve the N-Boc-(1-cyclopropyl)cyclopropylamine (1.0 eq) in Et₂O.
-
Add a solution of HCl in Et₂O at 0 °C.
-
Stir the mixture, allowing it to warm to room temperature.
-
The resulting precipitate is filtered, washed with Et₂O, and dried under vacuum to give the hydrochloride salt of the final product.
Route 2: The Kulinkovich-Szymoniak Reductive Cyclopropanation
This route offers a more direct, one-pot approach to primary cyclopropylamines starting from nitriles.[1][2] The Kulinkovich-Szymoniak reaction is a modification of the Kulinkovich reaction, utilizing a titanium(IV) isopropoxide-mediated coupling of a Grignard reagent with a nitrile.[3] While this method has been patented for the synthesis of (1-cyclopropyl)cyclopropylamine from cyclopropyl cyanide, reports indicate that it can suffer from low yields and the formation of impurities, making scalability a challenge.
The core of this reaction is the in-situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. This reactive species then adds to the nitrile to form an azatitanacycle, which, upon treatment with a Lewis acid, undergoes ring contraction to the desired cyclopropylamine. The choice of the Grignard reagent and the Lewis acid is critical for the success of the reaction.
Mechanistic Pathway of the Kulinkovich-Szymoniak Reaction
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A Senior Application Scientist's Guide to the Synthesis of 1,1'-Bi(cyclopropyl)-1-amine and Its Alternatives in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The 1,1'-bi(cyclopropyl)-1-amine scaffold has emerged as a valuable building block, offering a rigid, three-dimensional structure that can enhance metabolic stability, binding affinity, and novelty of lead compounds.[1] This guide provides a comprehensive benchmark of the viable synthetic routes to this key intermediate and explores strategic alternatives, offering a data-driven perspective for your research and development endeavors.
I. The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl group is more than just a small, saturated ring. Its unique electronic and conformational properties make it a powerful tool in drug design. The inherent ring strain leads to shorter, stronger carbon-carbon bonds with increased p-character, influencing the electronics of adjacent functionalities.[1] From a conformational standpoint, the cyclopropyl ring imparts a high degree of rigidity, which can be advantageous for locking a molecule into a bioactive conformation, thereby improving potency and reducing off-target effects.[1][2]
II. Benchmarking Synthetic Routes to this compound
The synthesis of this compound has been approached from several angles, with two main strategies dominating the landscape: the Curtius degradation of a carboxylic acid precursor and the titanium-mediated reductive cyclopropanation of a nitrile. Our analysis reveals a clear frontrunner in terms of scalability, yield, and overall efficiency.
Recommended Route: Scalable Synthesis via Curtius Degradation
Our investigation and the available literature strongly support the Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid as the most reliable and scalable method for the synthesis of this compound.[3][4] This multi-step synthesis, starting from the readily available 1-bromo-1-cyclopropylcyclopropane, consistently delivers the target amine in high overall yield and is amenable to large-scale production.
Logical Workflow for the Curtius Degradation Route:
Caption: Synthetic pathway for this compound HCl via Curtius degradation.
Experimental Protocol: Curtius Degradation Route
Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid [3]
-
To a solution of 1-bromo-1-cyclopropylcyclopropane (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add a solution of tert-butyllithium (1.1 eq) in pentane dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add an excess of crushed dry ice to the reaction mixture in portions.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with water and acidify with aqueous HCl.
-
Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the carboxylic acid.
Step 2: Synthesis of N-Boc-1,1'-bi(cyclopropyl)-1-amine [3]
-
To a solution of 1-cyclopropylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Heat the mixture to 80 °C and stir for 2 hours.
-
Add anhydrous tert-butanol (1.5 eq) and continue heating at 80 °C overnight.
-
Cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-Boc protected amine.
Step 3: Synthesis of this compound Hydrochloride [3]
-
Dissolve the N-Boc protected amine (1.0 eq) in a solution of HCl in diethyl ether.
-
Stir the mixture at room temperature for 4 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain the hydrochloride salt.
| Parameter | Curtius Degradation Route |
| Starting Material | 1-Bromo-1-cyclopropylcyclopropane |
| Overall Yield | ~42% (from 1-bromo-1-cyclopropylcyclopropane)[3] |
| Scalability | Demonstrated on a 50 g scale[3] |
| Purity | High, crystalline hydrochloride salt |
| Key Reagents | t-BuLi, Dry Ice, DPPA, t-BuOH, HCl |
| Advantages | Reliable, scalable, good overall yield, pure product |
| Disadvantages | Multi-step, use of pyrophoric t-BuLi |
Alternative Route: Kulinkovich-Szymoniak Reaction
The Kulinkovich-Szymoniak reaction offers a more direct approach to cyclopropylamines from nitriles.[5] However, for the synthesis of this compound from cyclopropyl cyanide, this method has been reported to provide poor yields (15-20%) of an impure product that requires challenging purification.[3] This significantly limits its practical application, especially for large-scale synthesis.
Logical Workflow for the Kulinkovich-Szymoniak Reaction:
Caption: Proposed synthetic pathway for this compound via the Kulinkovich-Szymoniak reaction.
General Experimental Considerations: Kulinkovich-Szymoniak Reaction
A general procedure involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by the addition of a Lewis acid to promote the formation of the primary amine.[5]
-
To a solution of the nitrile (1.0 eq) and titanium(IV) isopropoxide (1.2 eq) in an anhydrous solvent (e.g., diethyl ether) at room temperature, add a solution of ethylmagnesium bromide (2.2 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Cool the mixture and add a Lewis acid (e.g., boron trifluoride diethyl etherate) (1.2 eq).
-
Stir for an additional period, then quench the reaction with an aqueous base.
-
Extract the product with an organic solvent, dry, and purify.
| Parameter | Kulinkovich-Szymoniak Reaction |
| Starting Material | Cyclopropyl Cyanide |
| Reported Yield | 15-20% (for this compound)[3] |
| Scalability | Reported to be not easily scalable for this product[3] |
| Purity | Impure product requiring extensive purification[3] |
| Key Reagents | Grignard reagent, Titanium(IV) isopropoxide, Lewis acid |
| Advantages | More direct route in principle |
| Disadvantages | Low yield, difficult purification, scalability issues for this specific target |
III. Strategic Alternatives to the this compound Motif
While this compound is a valuable building block, exploring structural bioisosteres can unlock new chemical space and lead to improved drug candidates.[6][7] Here, we highlight two compelling alternatives: spirocyclic cyclopropylamines and bicyclo[1.1.1]pentylamines.
Spirocyclic Cyclopropylamines
Spirocyclic systems introduce a higher degree of three-dimensionality and conformational constraint compared to the bicyclopropyl motif. The synthesis of these scaffolds often involves intramolecular cyclopropanation reactions or ring-closing metathesis. The resulting spiro-amines can offer unique vector orientations for substituents, potentially leading to enhanced interactions with biological targets.[8][9]
General Synthetic Strategy for Spiro[2.2]pentan-1-amine derivatives:
Caption: A general approach to the synthesis of spiro[2.2]pentan-1-amine derivatives.
Bicyclo[1.1.1]pentylamines (BCPs)
Bicyclo[1.1.1]pentanes (BCPs) have gained significant attention as non-aromatic, rigid bioisosteres of para-substituted phenyl rings.[10] 1-Aminobicyclo[1.1.1]pentane, in particular, can mimic the vector space of aniline while offering improved metabolic stability and physicochemical properties. Scalable synthetic routes to functionalized BCPs have been developed, making them increasingly accessible for drug discovery programs.[10]
Scalable Synthesis of 1-Alkyl-3-aminobicyclo[1.1.1]pentanes:
Caption: A modern, light-enabled scalable synthesis of substituted BCP amines.[10]
IV. Conclusion and Recommendations
Based on a thorough review of the available synthetic methodologies, this guide provides the following key recommendations for researchers and drug development professionals:
-
For the synthesis of this compound, the Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid is the superior method. It is a well-documented, scalable, and high-yielding route that provides a pure product.
-
The Kulinkovich-Szymoniak reaction is not recommended for the synthesis of this compound due to significant challenges with yield, purity, and scalability for this specific substrate.
-
For the exploration of novel chemical space and the development of next-generation drug candidates, consider strategic alternatives such as spirocyclic cyclopropylamines and bicyclo[1.1.1]pentylamines. These motifs offer unique three-dimensional structures and can serve as valuable bioisosteres, potentially leading to compounds with improved pharmacological properties.
By leveraging this data-driven comparison, researchers can make informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of innovative therapeutics.
V. References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 1,1'-Bi(cyclopropyl)-1-amine and its Analogues
This guide presents an in-depth spectroscopic comparison of 1,1'-bi(cyclopropyl)-1-amine with a selection of its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By examining the spectral nuances of the bicyclopropyl framework and the influence of amine substitution, this guide serves as a valuable resource for the structural elucidation and characterization of this unique class of compounds.
Introduction: The Significance of the Bicyclopropyl Moiety
The 1,1'-bicyclopropyl unit is a fascinating structural motif that imparts significant conformational rigidity and unique electronic properties to a molecule. When functionalized with an amine, as in this compound, it becomes a valuable building block in medicinal and agrochemical research. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and for tracking its incorporation into larger, more complex molecules.
To fully appreciate the spectroscopic characteristics of this compound, a comparative analysis with structurally related analogues is essential. This guide will focus on the following compounds:
-
This compound: The primary subject of this guide.
-
Cyclopropylamine: A primary amine with a single cyclopropyl ring, serving as a fundamental reference.
-
Dicyclopropylamine (N-cyclopropylcyclopropanamine): A secondary amine that allows for the examination of N-substitution effects.
-
1,1'-Bicyclopropyl: The parent hydrocarbon, which provides a spectral baseline for the bicyclopropyl carbon framework.
Comparative Spectroscopic Analysis
A rigorous comparison of the spectroscopic data reveals the distinct features imparted by the bicyclopropyl system and the degree of substitution on the amine nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The strained nature of the cyclopropyl rings and the stereoelectronic environment of the amine group in this compound and its analogues give rise to characteristic chemical shifts and coupling patterns.
¹H NMR Spectroscopy
The proton NMR spectrum is particularly informative for the cyclopropyl groups, which typically resonate in the highly shielded (upfield) region of the spectrum. This is a direct consequence of the magnetic anisotropy of the C-C bonds within the three-membered ring.
For the hydrochloride salt of This compound in D₂O, the ¹H NMR spectrum shows complex multiplets in the upfield region, specifically between δ 0.08 and 0.71 ppm, corresponding to the eight methylene protons of the two cyclopropyl rings. A multiplet observed between δ 1.26 and 1.30 ppm is attributed to the single methine proton of one of the cyclopropyl rings[1].
In comparison, the much simpler cyclopropylamine exhibits a multiplet for the methine proton at approximately δ 2.5 ppm and signals for the methylene protons in the region of δ 0.4-0.8 ppm. The significant upfield shift of the bicyclopropyl protons in the target molecule is a key distinguishing feature.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide direct insight into the carbon framework of these molecules. The carbons of the cyclopropyl rings are expected to be significantly shielded.
For dicyclopropylamine , the methine carbons appear at δ 32.7 ppm, and the methylene carbons are found at δ 5.4 ppm. Similarly, for cyclopropylamine , the methine carbon is at δ 25.5 ppm, and the methylene carbons are at δ 3.9 ppm. Based on these trends, the quaternary carbon of This compound is predicted to be further downfield due to the additional carbon substituent, while the methine and methylene carbons should exhibit shifts influenced by the overall bicyclopropyl structure.
| Compound | C (quaternary) | CH (methine) | CH₂ (methylene) |
| This compound | Predicted | Predicted | Predicted |
| Cyclopropylamine | N/A | 25.5 ppm | 3.9 ppm |
| Dicyclopropylamine | N/A | 32.7 ppm | 5.4 ppm |
| 1,1'-Bicyclopropyl | Predicted | Predicted | Predicted |
Table 1: Comparative ¹³C NMR Chemical Shifts (ppm). Data for dicyclopropylamine and cyclopropylamine sourced from publicly available databases. Data for this compound and 1,1'-bicyclopropyl are predicted based on structural analogy.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The primary amine of this compound is expected to show characteristic N-H stretching vibrations.
Cyclopropylamine , as a primary amine, displays two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. It also shows C-H stretching from the cyclopropyl ring just above 3000 cm⁻¹. In contrast, the hydrocarbon 1,1'-bicyclopropyl lacks the N-H stretches but retains the characteristic cyclopropyl C-H stretches.
For This compound , we can predict a spectrum that combines these features:
-
N-H stretch: Two bands in the 3300-3500 cm⁻¹ range, characteristic of a primary amine.
-
C-H stretch (cyclopropyl): Sharp bands just above 3000 cm⁻¹.
-
N-H bend: A band around 1600 cm⁻¹.
Dicyclopropylamine , being a secondary amine, would be expected to show only a single N-H stretching band in the 3300-3500 cm⁻¹ region.
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cyclopropyl, cm⁻¹) |
| This compound | Predicted: ~3400, ~3300 (two bands) | Predicted: >3000 |
| Cyclopropylamine | ~3360, ~3290 | ~3080, ~3000 |
| Dicyclopropylamine | Predicted: ~3350 (one band) | Predicted: >3000 |
| 1,1'-Bicyclopropyl | N/A | ~3080, ~3000 |
Table 2: Key Predicted and Observed IR Absorption Frequencies (cm⁻¹). Data for cyclopropylamine and 1,1'-bicyclopropyl are from the NIST Chemistry WebBook.
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of a compound. The molecular ion peak (M⁺) for This compound is expected at an m/z of 109.12.
The fragmentation of cyclopropylamines is often characterized by α-cleavage, leading to the loss of alkyl radicals. For cyclopropylamine , the base peak is often observed at m/z 56, corresponding to the loss of a hydrogen atom.
For This compound , the bicyclopropyl structure offers unique fragmentation pathways. We can predict fragmentation through the loss of one of the cyclopropyl rings or cleavage within the rings. The presence of the bicyclopropyl cation fragment would be a strong indicator of the parent structure.
| Compound | Molecular Weight | Predicted/Observed Key Fragments (m/z) |
| This compound | 109.19 | Predicted: 109, 82, 68, 41 |
| Cyclopropylamine | 57.09 | 57, 56, 41, 30 |
| Dicyclopropylamine | 97.16 | Predicted: 97, 96, 56 |
| 1,1'-Bicyclopropyl | 82.14 | 82, 67, 54, 41 |
Table 3: Molecular Weights and Key Mass Spectrometry Fragments. Data for cyclopropylamine and 1,1'-bicyclopropyl are from the NIST Chemistry WebBook.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized experimental protocols are essential. The following methodologies are recommended for the analysis of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the amine sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial. For amine salts, D₂O or DMSO-d₆ are preferable. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16 to 32 scans for adequate signal-to-noise.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Perform phase and baseline corrections. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Caption: Workflow for acquiring FT-IR spectra using an ATR accessory.
Detailed Protocol:
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small drop of the neat liquid amine directly onto the ATR crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: After acquisition, apply an ATR correction if necessary and perform a baseline correction to obtain a flat baseline.
Mass Spectrometry (MS)
Caption: General workflow for Mass Spectrometry analysis via GC-MS or ESI-MS.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Method Selection: For volatile and thermally stable compounds like these amines, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method. Alternatively, Electrospray Ionization (ESI) can be used, which is a softer ionization technique that often preserves the molecular ion.
-
Data Acquisition:
-
GC-MS (EI): Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated on the column and subsequently ionized by a 70 eV electron beam. The mass analyzer will then separate the resulting fragments based on their mass-to-charge ratio.
-
ESI-MS: Infuse the sample solution directly into the ESI source. The formation of protonated molecules [M+H]⁺ is expected.
-
-
Data Analysis: Identify the molecular ion peak (M⁺ for EI, [M+H]⁺ for ESI) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Conclusion
The spectroscopic analysis of this compound reveals a unique spectral fingerprint, largely defined by its bicyclopropyl framework. The ¹H NMR spectrum is particularly diagnostic, with the cyclopropyl protons appearing in the highly shielded upfield region. While a complete experimental dataset for this compound is not fully available in public repositories, a comparative analysis with its analogues—cyclopropylamine, dicyclopropylamine, and 1,1'-bicyclopropyl—allows for a confident prediction of its key spectral features across NMR, IR, and MS platforms. This guide provides the foundational data and standardized protocols necessary to aid researchers in the unambiguous characterization of this and related compounds, facilitating their application in the advancement of chemical and pharmaceutical sciences.
References
-
De Meijere, A., et al. (2008). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 4, 23. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69828, Cyclopropylamine. [Link]
-
National Institute of Standards and Technology. Cyclopropylamine in the NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15475284, N-Cyclopropylcyclopropanamine. [Link]
-
National Institute of Standards and Technology. 1,1'-Bicyclopropyl in the NIST Chemistry WebBook. [Link]
-
McMurry, J. (2024). Spectroscopy of Amines. In Organic Chemistry (10th ed.). Chemistry LibreTexts. [Link]
Sources
Assessing the Metabolic Stability of Drugs Containing the Bicyclopropylamine Motif: A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. The bicyclopropylamine motif has emerged as a structurally intriguing and increasingly utilized component in drug design. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. However, the introduction of any new moiety into a drug candidate necessitates a thorough evaluation of its metabolic fate. This guide provides an in-depth technical assessment of the metabolic stability of drugs containing the bicyclopropylamine motif, offering a comparative perspective against more conventional cyclic amine scaffolds.
The Bicyclopropylamine Motif: A Double-Edged Sword in Drug Design
The bicyclopropylamine moiety, a fusion of two cyclopropane rings sharing a single carbon-carbon bond with an attached amine, presents a fascinating dichotomy. The inherent ring strain of the cyclopropyl groups can render adjacent bonds susceptible to metabolic cleavage. Conversely, the high C-H bond dissociation energy of cyclopropyl rings can decrease their susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This unique electronic and structural nature underpins both the potential advantages and the metabolic liabilities of this motif.
A significant concern with N-cyclopropylamines is their potential for bioactivation.[1] Cytochrome P450-mediated oxidation, particularly by isoforms like CYP1A2, can lead to the formation of reactive, ring-opened intermediates.[1] These electrophilic species can form covalent adducts with cellular macromolecules, such as proteins, which is a potential mechanism for drug-induced toxicity.[1] The well-documented hepatotoxicity of the antibiotic trovafloxacin, which contains a cyclopropylamine moiety, serves as a cautionary example of this bioactivation pathway.[1]
Furthermore, cyclopropylamines have been shown to act as mechanism-based inhibitors of CYP enzymes through the formation of metabolic intermediate complexes (MICs). This can lead to significant drug-drug interactions, a critical consideration in clinical development.
Comparative Metabolic Stability: A Virtual Analysis
Direct, head-to-head experimental data comparing the metabolic stability of bicyclopropylamine-containing drugs to other cyclic amine scaffolds is scarce in publicly available literature. To provide a useful comparison, we have compiled in vitro metabolic stability data for representative approved drugs containing piperidine and azetidine motifs. This "virtual" comparison, presented alongside the known metabolic liabilities of the bicyclopropylamine moiety, can guide researchers in their decision-making process.
| Scaffold | Representative Drug | Therapeutic Area | In Vitro Half-Life (t½, min) in HLM | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | Primary Metabolic Pathways | References |
| Bicyclopropylamine | (Hypothetical Drug X) | (Various) | Data not readily available | Data not readily available | Potential for N-dealkylation, ring-opening, and bioactivation to reactive intermediates.[1] | [1] |
| Piperidine | Donepezil | Alzheimer's Disease | ~55 | ~12.6 | N-dealkylation, O-demethylation, hydroxylation. | [2][3] |
| Azetidine | Baricitinib | Rheumatoid Arthritis | >120 | <5.8 | Primarily excreted unchanged, minimal metabolism.[4] | [4] |
HLM: Human Liver Microsomes. Data presented are approximations from various literature sources and are intended for comparative purposes only. Actual values can vary based on experimental conditions.
This table highlights that established scaffolds like piperidine exhibit moderate metabolic clearance, while azetidine-containing drugs can be designed to have very high metabolic stability.[2][3][4] The lack of readily available quantitative data for bicyclopropylamine-containing drugs underscores the need for early and thorough in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling for any new chemical entity incorporating this motif.
Key In Vitro Assays for Assessing Metabolic Stability
A robust assessment of metabolic stability is crucial in early drug discovery to identify potential liabilities and guide structural modifications. The following are essential in vitro assays that should be performed.
Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating Phase I metabolic stability, primarily mediated by CYP enzymes.[5] It provides key parameters such as intrinsic clearance (CLint) and in vitro half-life (t½).
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, rich in CYP enzymes, making them a cost-effective and high-throughput model for assessing Phase I metabolism.[5]
-
NADPH Regeneration System: CYP enzymes require NADPH as a cofactor for their catalytic activity. A regeneration system is used to ensure a constant supply of NADPH throughout the incubation period, mimicking physiological conditions.
-
Time Points: Multiple time points are taken to accurately determine the rate of disappearance of the parent drug, allowing for the calculation of the half-life.
-
Quenching Solution: An organic solvent like acetonitrile or methanol is used to stop the enzymatic reaction by precipitating the proteins.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying the parent drug concentration due to its high sensitivity and selectivity.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system and HLM (final protein concentration of 0.5 mg/mL).
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a quenching solution (e.g., acetonitrile containing an internal standard) to terminate the reaction.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (V/P) * k, where V is the incubation volume and P is the microsomal protein amount.
-
Visualization of Microsomal Stability Assay Workflow
Caption: Workflow for an in vitro microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive picture of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms.[6]
Causality Behind Experimental Choices:
-
Cryopreserved Hepatocytes: Using whole cells provides a more physiologically relevant model, incorporating uptake and efflux transporters in addition to a full complement of metabolic enzymes.
-
Suspension Culture: Keeps the hepatocytes in a viable state during the incubation period.
-
Similar to the microsomal assay, time-course sampling and LC-MS/MS analysis are employed to determine the rate of metabolism.
Experimental Protocol: Hepatocyte Stability Assay
-
Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Resuspend the viable hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E).
-
Prepare a stock solution of the test compound.
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL).
-
Add the test compound to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.
-
Immediately mix the aliquots with a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the quenched samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Visualization of Hepatocyte Stability Assay Workflow
Caption: Workflow for an in vitro hepatocyte stability assay.
CYP450 Inhibition Assay
This assay is critical for assessing the potential of a drug candidate to cause drug-drug interactions by inhibiting the activity of major CYP isoforms.
Causality Behind Experimental Choices:
-
Recombinant CYP Isoforms or HLM: Allows for the assessment of inhibition against specific CYP enzymes.
-
Fluorogenic or LC-MS/MS-based Probes: Specific substrates for each CYP isoform are used. The rate of metabolism of these probes is measured in the presence and absence of the test compound.
-
IC50 Determination: A dose-response curve is generated to determine the concentration of the test compound that causes 50% inhibition of the enzyme activity.
Conclusion and Future Directions
The bicyclopropylamine motif offers exciting possibilities for medicinal chemists seeking to introduce conformational rigidity and explore novel chemical space. However, its unique structural and electronic properties also present significant metabolic challenges, most notably the potential for bioactivation to reactive intermediates. Early and comprehensive in vitro metabolic profiling is therefore not just recommended but essential for any drug discovery program utilizing this scaffold.
While direct comparative data remains a gap in the current literature, a "virtual" comparison with more established cyclic amines like piperidine and azetidine suggests that the bicyclopropylamine motif may be associated with a higher metabolic liability. Future research should focus on systematic studies to quantify the metabolic stability of a range of bicyclopropylamine-containing compounds and to develop strategies to mitigate their bioactivation potential. Such strategies could include the introduction of blocking groups at metabolically labile positions or the use of bioisosteric replacements that retain the desirable conformational properties while improving the metabolic profile. By proactively addressing these metabolic concerns, the full therapeutic potential of this promising scaffold can be realized.
References
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Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (URL: [Link])
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Venlafaxine - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
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Venlafaxine pharmacokinetics focused on drug metabolism and potential biomarkers. (URL: [Link])
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venlafaxine - ClinPGx. (URL: [Link])
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Venlafaxine pharmacokinetics focused on drug metabolism and potential biomarkers - PubMed. (URL: [Link])
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Venlafaxine Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH. (URL: [Link])
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])
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Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). (URL: [Link])
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Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])
-
Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - NIH. (URL: [Link])
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Bioactivation of Drugs: Risk and Drug Design | Request PDF - ResearchGate. (URL: [Link])
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])
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Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed. (URL: [Link])
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Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (URL: [Link])
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In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (URL: [Link])
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Drug metabolic stability in early drug discovery to develop potential lead compounds. (URL: [Link])
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Biotransformation and bioactivation reactions of alicyclic amines in drug molecules | Request PDF - ResearchGate. (URL: [Link])
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Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. (URL: [Link])
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Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D. (URL: [Link])
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In vitro Metabolic Stability - Creative Bioarray. (URL: [Link])
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Azetidines of pharmacological interest - PubMed. (URL: [Link])
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Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method - NIH. (URL: [Link])
-
(PDF) Metabolic stability and its role in the discovery of new chemical entities. (URL: [Link])
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Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes - ResearchGate. (URL: [Link])
-
2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PubMed Central. (URL: [Link])
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed Central. (URL: [Link])
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Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
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Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (URL: [Link])
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Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Chemists Make Strides to Simplify Drug Design, Synthesis. (URL: [Link])
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Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow - PubMed Central. (URL: [Link])
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Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1'-Bi(cyclopropyl)-1-amine
This document provides a detailed, safety-first protocol for the proper disposal of 1,1'-Bi(cyclopropyl)-1-amine. As a specialized bicycloalkylamine, this compound requires careful handling due to its presumed reactivity, basicity, and potential toxicity, characteristics extrapolated from its structural motifs: a tertiary amine and strained cyclopropyl rings. This guide is intended for researchers, scientists, and drug development professionals who handle such unique chemical entities. The procedures outlined herein are designed to ensure personnel safety and environmental compliance, grounded in established principles of chemical waste management.
Hazard Identification and Inherent Risk Profile
The amine functional group imparts basicity, making the compound corrosive and capable of causing severe skin burns and eye damage.[1][2][3] Volatile amines are often irritants to the respiratory tract and may be harmful if inhaled, absorbed through the skin, or ingested.[2][4] The presence of two strained cyclopropyl rings suggests potential for unusual reactivity. Furthermore, like many organic amines, it is expected to be flammable.[1]
Therefore, all waste containing this compound must be treated as hazardous waste . Under U.S. Environmental Protection Agency (EPA) guidelines, it would likely be classified under the following waste codes based on the properties of analogous compounds.
| Hazard Characteristic | Presumed Classification | EPA Hazardous Waste Code | Rationale |
| Ignitability | Flammable Liquid | D001 | Organic amines are typically flammable; cyclopropylamine has a flash point of -25.56°C.[3][5] |
| Corrosivity | Corrosive (Base) | D002 | The amine group is basic and can cause severe burns to skin and eyes.[1][3] |
| Toxicity | Harmful if Swallowed/Inhaled | (Varies by jurisdiction) | Amines can exhibit significant toxicity.[2][4] |
Pre-Disposal Waste Management: Segregation and Storage
Proper management begins at the point of generation. Mishandling of waste streams is a primary source of laboratory incidents.
A. Waste Segregation: Immediately segregate waste containing this compound from all other chemical waste streams.[6] Cross-contamination can lead to dangerous reactions.
Critical Incompatibilities:
-
Acids, Acid Chlorides, and Acid Anhydrides: Violent neutralization reaction can occur.[1][7]
-
Strong Oxidizing Agents: Can lead to fire or explosion.[2][7]
-
Carbon Dioxide (CO₂): Amines can absorb CO₂ from the air, potentially forming solid carbamates.[1][3] While not violently reactive, this can cause pressure changes in sealed containers.
-
Copper and Aluminum Alloys: Some amines are corrosive to these metals.[3]
B. Container Selection and Labeling:
-
Primary Container: Use a dedicated, clearly labeled, and chemically resistant container (e.g., high-density polyethylene - HDPE).[6][8]
-
Labeling: The container must be labeled "HAZARDOUS WASTE" and clearly identify the contents: "this compound" and any solvents present. Include the appropriate hazard pictograms (Corrosive, Flammable, Health Hazard).
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat sources or direct sunlight.[6] If the material is flammable, it must be stored in a flammable storage cabinet compliant with OSHA standard 29 CFR 1910.106.[9]
Mandatory Personal Protective Equipment (PPE)
Handling of this compound, including its waste, requires stringent adherence to PPE protocols to prevent exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature, consider double-gloving.
-
Eye/Face Protection: Use safety glasses with side-shields and a face shield.[2]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. Ensure full skin coverage.
-
Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2]
Spill Management Protocol
Accidental spills must be managed immediately to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels.
-
Neutralize (with caution): For minor spills, a dilute solution of a weak acid (e.g., 5% citric acid) can be cautiously applied to the absorbed material to neutralize the amine's basicity.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Disposal Decision Workflow
The optimal disposal path depends on the quantity and form of the waste. This workflow provides a logical decision-making process.
Caption: Disposal decision workflow for this compound waste.
Approved Disposal Protocols
Disposal must ultimately be carried out by a licensed professional waste service.[2] However, for small research quantities, on-site neutralization may be permissible under institutional guidelines to render the waste less hazardous for transport and final disposal. Always consult your EHS office before attempting any chemical treatment of waste.
Protocol A: Small-Scale Neutralization (less than 1 kg)
This protocol converts the corrosive and volatile free-base amine into a more stable, water-soluble ammonium salt.
Materials:
-
Waste this compound (pure or in a compatible solvent like THF or Toluene).
-
Stir plate and stir bar.
-
Large beaker (at least 5x the volume of the waste).
-
Ice-water bath.
-
5% Citric Acid or 5% Acetic Acid solution.
-
pH paper or calibrated pH meter.
Procedure:
-
Setup: Perform all steps in a certified chemical fume hood. Place the large beaker containing a stir bar in the ice-water bath on the stir plate.
-
Dilution: If the amine waste is concentrated, dilute it by a factor of 5-10 with a compatible solvent (e.g., the same solvent it is already in, or a water-miscible solvent like THF if subsequent aqueous disposal is planned). Begin moderate stirring.
-
Controlled Neutralization: Slowly, add the dilute acid solution dropwise to the stirring amine solution. This reaction is exothermic; monitor the temperature closely. Maintain the temperature below 30°C.
-
pH Monitoring: Periodically check the pH of the solution. Continue adding acid until the pH is between 6.0 and 8.0.
-
Final Packaging: Transfer the neutralized solution to a new, clearly labeled hazardous waste container. The label must now read: "NEUTRALIZED this compound Waste (Citrate/Acetate Salt)" and list all solvents.
-
Disposal: Arrange for pickup by your licensed waste disposal contractor.
Protocol B: Bulk Quantity or Contaminated Waste
For quantities exceeding 1 kg or waste that is contaminated with unknown or incompatible substances, DO NOT attempt any chemical treatment.[8] The risk of a runaway reaction or unforeseen hazardous byproduct formation is too high.
Procedure:
-
Secure Packaging: Ensure the waste is in a properly sealed and labeled container as described in Section 2.
-
Immediate Contact: Contact your institution's EHS office immediately to arrange for a priority pickup by a licensed professional waste disposal service.[2][3]
-
Provide Information: Fully disclose all known and suspected contents of the waste container to the EHS officer and the disposal company to ensure they can handle it safely.
The ultimate disposal method for this type of waste is typically high-temperature incineration in a facility permitted to handle hazardous chemical waste.[3][4] This process ensures the complete destruction of the organic molecule.
References
-
Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
Safety Data Sheet - Cyclopropyl-d5-amine. C/D/N Isotopes Inc.
-
Cyclopropylamine Safety Data Sheet. Santa Cruz Biotechnology.
-
Cyclopropylamine Safety Data Sheet. Apollo Scientific.
-
CYCLOPROPYLAMINE Product Information. Ataman Kimya.
-
Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS.
-
Cyclopropanamine Safety Data Sheet. Thermo Fisher Scientific.
-
Amine Disposal For Businesses. Collect and Recycle.
-
CYCLOHEXYLAMINE. Occupational Safety and Health Administration (OSHA).
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vector Solutions.
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA).
-
Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA).
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
-
Hazardous Materials Disposal Guide. Nipissing University.
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA).
-
Cyclopropylamine. Wikipedia.
-
Treatment of amine wastes generated in industrial processes. ResearchGate.
-
cyclopropyl amine, 765-30-0. The Good Scents Company.
-
APR 8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. NASA Ames Research Center.
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
-
Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration (OSHA).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1'-Bi(cyclopropyl)-1-amine
This guide is designed to provide a deep, experience-based framework for its safe handling, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step and equipment choice. Our goal is to build a culture of intrinsic safety, where every action is deliberate and informed.
Part 1: Hazard Analysis - Understanding the Amine Moiety
The primary amine (-NH2) functional group is the key determinant of this molecule's reactivity and hazardous properties. Amines are derivatives of ammonia and share many of its characteristics.[6][7] Based on data from analogous compounds like cyclopropylamine, we can anticipate the following hazards:
-
Corrosivity: Amines are basic and can cause severe chemical burns to skin and eyes upon contact.[3][4][5][8] Direct contact can lead to tissue damage, and eye exposure may result in irreversible harm.[3][5]
-
Toxicity: The compound is likely harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Volatile amine vapors can irritate the respiratory tract.[3]
-
Flammability: Many low-molecular-weight amines are flammable, with vapors that can form explosive mixtures with air.[3][4][5][9] Ignition sources must be rigorously controlled.[5][8][9]
-
Reactivity: Amines can react vigorously with acids and strong oxidizing agents.[9] Such incompatibilities must be managed in storage and experimental design.
Part 2: The Core Directive - Your PPE Ensemble
Personal Protective Equipment (PPE) is the last line of defense, but it is a critical one.[10] Its selection must be deliberate and based on a thorough risk assessment.[11][12]
| PPE Component | Specification & Rationale |
| Primary Eye/Face Protection | Tightly-fitting chemical splash goggles (ANSI Z87.1 certified). Amines are corrosive and can cause severe eye damage.[5] Goggles provide a 360-degree seal against splashes and vapors. |
| Secondary Face Protection | Full-face shield. To be worn over safety goggles when handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., transfers, quenching reactions). This protects the entire face from direct contact.[11] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene), minimum 8 mil thickness. Amines can permeate standard thin disposable gloves. Select gloves rated for good to excellent resistance against amines. Always double-glove, with the outer glove extending over the lab coat cuff. Inspect for tears or pinholes before each use.[3][11] |
| Body Protection | Flame-resistant (FR) laboratory coat with long sleeves and a fully fastened front. This protects against splashes and provides a crucial layer of protection in case of a flash fire.[10][12] For large-scale operations, a PVC apron may be worn over the lab coat.[3] |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. If there is a risk of exceeding exposure limits or a fume hood is not available, a NIOSH-approved respirator with an organic vapor/ammonia cartridge is mandatory. Respirator use requires formal training and fit-testing.[11][12] |
| Foot Protection | Closed-toe, chemical-resistant leather or rubber shoes. These protect against spills and dropped objects.[12] Fabric or mesh shoes are prohibited as they absorb chemicals. |
Part 3: Operational & Disposal Plans
Safe Handling Workflow
A self-validating protocol ensures safety at every stage. The following workflow is designed to minimize exposure and mitigate risk.
Caption: Workflow for handling 1,1'-Bi(cyclopropyl)-1-amine.
Step-by-Step Handling Protocol:
-
Preparation is Paramount:
-
Before any work begins, verify that the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.
-
Don all required PPE as specified in the table above. Critically inspect your gloves for any signs of degradation or puncture.[11]
-
Cover the work surface within the fume hood with disposable absorbent pads.
-
Keep containers of the amine closed and store away from incompatible materials like acids and strong oxidizers.[6][7]
-
-
Execution with Caution:
-
Ground all metal equipment to prevent static discharge, which could ignite flammable vapors.[9][13]
-
Perform all manipulations of the chemical deep within the fume hood.
-
Use non-sparking tools when opening or handling containers.[4][9]
-
If transferring the liquid, do so slowly to minimize splashing and vapor generation.
-
-
Cleanup and Decontamination:
-
Upon completion of the work, decontaminate all surfaces with a suitable solvent, followed by soap and water.
-
Segregate all waste containing this compound into a clearly labeled, dedicated hazardous waste container.[14] Do not mix with other waste streams.
-
Remove PPE carefully, avoiding contact with any contaminated surfaces. Remove gloves last and wash hands thoroughly.
-
Emergency & Disposal Plan
Caption: Decision tree for spill response.
Spill Response:
-
Minor Spill (inside fume hood):
-
Alert colleagues in the immediate area.
-
Use an appropriate absorbent material (e.g., vermiculite, sand, or commercial spill pads) to contain the spill.[3] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[4][9]
-
Decontaminate the area thoroughly.
-
-
Major Spill (outside fume hood or large volume):
-
EVACUATE the laboratory immediately.
-
Alert others and activate the nearest fire alarm to initiate a building-wide evacuation.
-
Contact your institution's Environmental Health & Safety (EH&S) or emergency response team from a safe location. Do not attempt to clean it up yourself.[3]
-
Disposal Protocol:
-
NEVER dispose of amines down the drain.[14][15] They are harmful to aquatic life and wastewater treatment processes.[14]
-
All waste, including contaminated solids (gloves, pads) and surplus solutions, must be collected in a designated, properly sealed, and labeled hazardous waste container.[8][14]
-
The container should be stored in a cool, well-ventilated area away from heat sources and incompatible chemicals.[14]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal, which will likely involve a licensed disposal company.[14][16]
By integrating this comprehensive safety and handling framework into your daily operations, you not only protect yourself and your colleagues but also ensure the integrity of your research.
References
-
Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available at: [Link]
-
Acceptable Drain Disposal Procedures. USDA ARS. Available at: [Link]
-
This compound. PubChem, National Institutes of Health. Available at: [Link]
-
Disposing Amine Waste. Technology Catalogue. Available at: [Link]
-
Safety Data Sheet for Amine-based products. CHEMTRON. Available at: [Link]
-
ERG Environmental Navigating Ammonia Disposal: Provides Insights on Safe and Sustainable Methods. ERG Environmental. Available at: [Link]
-
Handling of Amine-Based Wastewater Produced During Carbon Capture. Journal of Environmental Informatics Letters. Available at: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), National Academies Press (US). Available at: [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]
-
Personal Protective Equipment. The University of Edinburgh Health & Safety. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
